molecular formula C8H6O2 B079771 Benzofuran-5-ol CAS No. 13196-10-6

Benzofuran-5-ol

Numéro de catalogue: B079771
Numéro CAS: 13196-10-6
Poids moléculaire: 134.13 g/mol
Clé InChI: IZFOPMSVNDORMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzofuran-5-ol (C8H6O2) is a high-purity chemical reagent featuring a benzofuran scaffold, an oxygen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of novel molecules with potential pharmacological properties. The benzofuran core is recognized as a privileged structure in drug design due to its ability to engage in diverse intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic forces . Researchers utilize this compound as a key synthetic intermediate in developing compounds for anticancer and antimicrobial investigations. The benzofuran scaffold is a fundamental structural unit in numerous biologically active natural and synthetic compounds . Many benzofuran derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects, making them a robust starting point for the design of new therapeutic agents . This product is intended for chemical synthesis and biological screening in a controlled laboratory environment. It is supplied For Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFOPMSVNDORMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470002
Record name Benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-10-6
Record name Benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of Benzofuran-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and spectral data of Benzofuran-5-ol (also known as 5-Hydroxybenzofuran). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Summary of Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₆O₂[1]
Molecular Weight 134.13 g/mol [2]
Melting Point 186-187 °C[3]
Boiling Point 247.1 °C (at 760 mmHg)[3]
Density 1.28 g/cm³[3]
pKa (Predicted) 9.27 ± 0.40[3]
LogP (Octanol-Water Partition Coefficient) 2.138[3]
Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

1.2.1. Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.

1.2.2. Boiling Point Determination

The boiling point is determined at atmospheric pressure using a distillation apparatus. A sample of this compound is placed in a round-bottom flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb at a steady rate.

1.2.3. Solubility Determination

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) is determined by the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

1.2.4. Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is determined using the shake-flask method. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in the n-octanol phase. The mixture is then shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. The phases are separated by centrifugation, and the concentration of this compound in each phase is determined by a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Data

Spectral data is indispensable for the structural elucidation and characterization of this compound. This section provides an overview of the expected spectral characteristics and the experimental protocols for their acquisition.

Summary of Spectral Data

The following table summarizes the key spectral data for this compound based on characteristic absorptions and chemical shifts for its structural motifs.

Technique Expected Key Signals/Features
¹H NMR - Aromatic protons (benzene ring): δ 6.8-7.5 ppm. - Furan ring protons: δ 6.7-7.7 ppm. - Hydroxyl proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent (typically δ 4-8 ppm).
¹³C NMR - Aromatic and furan carbons: δ 100-160 ppm. - Carbon bearing the hydroxyl group: Shifted downfield.
Infrared (IR) - O-H stretch (hydroxyl group): Broad band around 3200-3600 cm⁻¹. - C-O stretch (hydroxyl group): 1260-1000 cm⁻¹. - Aromatic C=C stretching: 1600-1450 cm⁻¹. - Aromatic C-H stretching: ~3030 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z = 134. - Fragmentation pattern may involve loss of CO, CHO, and other fragments characteristic of the benzofuran ring system.
Experimental Protocols for Spectral Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Data is typically collected with a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled sequence. A larger number of scans is usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Data Acquisition (Electron Ionization - EI): For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components enter the mass spectrometer, where they are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Synthesis of this compound

A general and effective method for the synthesis of 5-hydroxybenzofurans involves a tandem in situ oxidative coupling and cyclization reaction.[5]

General Experimental Protocol

A mixture of a hydroquinone (1.0 equivalent), a β-dicarbonyl compound (2.0 equivalents), Zinc Iodide (ZnI₂) (0.5 equivalents), and Phenyliodine(III) diacetate (PIDA) (1.1 equivalents) in chlorobenzene is stirred at 95 °C for 6 hours.[5] Upon completion, the reaction is quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-hydroxybenzofuran derivative.[5]

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[6][7] For this compound, its antifungal activity is of particular interest.

Proposed Antifungal Mechanism of Action

While the precise mechanism for this compound is still under investigation, research on related compounds suggests several potential pathways.[8] One prominent hypothesis involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[8][9] Another proposed mechanism is the disruption of intracellular calcium homeostasis.[8][10]

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cytoplasm Fungal Cytoplasm This compound This compound NMT N-myristoyltransferase (NMT) This compound->NMT Inhibition Ca_Store Intracellular Ca2+ Stores This compound->Ca_Store Disruption Protein_Function Protein Localization & Function NMT->Protein_Function Required for Ca_Cytoplasm Cytoplasmic Ca2+ Ca_Store->Ca_Cytoplasm Release Apoptosis Apoptosis Ca_Cytoplasm->Apoptosis Triggers Cell_Death Fungal Cell Death Apoptosis->Cell_Death Induces Protein_Function->Cell_Death Leads to

Proposed Antifungal Mechanism of this compound.
Experimental Workflow for Bioactivity Screening

The initial screening of the biological activity of a compound like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.

Bioactivity_Screening_Workflow start This compound antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition, NO production) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity active_antioxidant Active as Antioxidant? antioxidant->active_antioxidant active_anti_inflammatory Active as Anti-inflammatory? anti_inflammatory->active_anti_inflammatory active_cytotoxic Active as Cytotoxic Agent? cytotoxicity->active_cytotoxic further_studies Further Mechanistic Studies & Lead Optimization active_antioxidant->further_studies Yes inactive Inactive active_antioxidant->inactive No active_anti_inflammatory->further_studies Yes active_anti_inflammatory->inactive No active_cytotoxic->further_studies Yes active_cytotoxic->inactive No

Logical Workflow for Bioactivity Screening.

References

The Elusive Benzofuran-5-ol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance in Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-5-ol, a heterocyclic organic compound, and its derivatives represent a class of molecules with significant therapeutic potential, particularly in the realm of antifungal agents. While the parent compound, this compound, has not been definitively isolated from natural plant sources, a diverse array of its derivatives are found in various plant families. This technical guide delves into the natural occurrence of these important compounds, with a particular focus on their isolation from plant matrices. It provides a comprehensive overview of the experimental methodologies employed for their extraction and purification, quantitative data on related compounds, and an exploration of their biological activities and associated signaling pathways. This document serves as a critical resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Occurrence of this compound Derivatives

Benzofuran derivatives are widely distributed in the plant kingdom, with prominent occurrences in the families Asteraceae, Rutaceae, Liliaceae, Cyperaceae, and Fabaceae.[1] Among these, the seeds of Psoralea corylifolia L. (Fabaceae), commonly known as Babchi, stand out as a particularly rich source of a variety of benzofuran compounds.[2][3][4]

While direct evidence for the natural occurrence of this compound remains elusive, structurally related compounds, such as corylifonol and isocorylifonol , have been successfully isolated from Psoralea corylifolia.[5] The biosynthesis of benzofuran derivatives in plants is understood to proceed through the phenylalanine and 1-deoxy-D-xylulose 5-phosphate pathways.[6] This suggests a potential, yet unconfirmed, biosynthetic route to this compound or its immediate precursors in certain plant species.

Isolation and Extraction from Plant Sources

The isolation of benzofuran derivatives from plant material, particularly from the seeds of Psoralea corylifolia, involves a multi-step process encompassing extraction, fractionation, and purification. The general workflow for this process is outlined below.

experimental_workflow plant_material Dried Plant Material (e.g., Psoralea corylifolia seeds) extraction Extraction (e.g., Soxhlet with Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Fractionation (Column Chromatography) concentration->fractionation purification Purification (Preparative HPLC) fractionation->purification analysis Structural Elucidation (NMR, MS) purification->analysis isolated_compound Isolated Benzofuran Derivative analysis->isolated_compound

Figure 1: General experimental workflow for the isolation of benzofuran derivatives.
Experimental Protocols

1. Extraction of Benzofuran Derivatives from Psoralea corylifolia Seeds

  • Materials: Dried and powdered seeds of Psoralea corylifolia, Methanol (analytical grade), Soxhlet apparatus, Rotary evaporator.

  • Procedure:

    • A known quantity of the powdered seeds is placed in the thimble of a Soxhlet apparatus.

    • The extraction is performed with methanol for a period of 24-48 hours.

    • The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation by Column Chromatography

  • Materials: Crude methanol extract, Silica gel (60-120 mesh), Glass column, Solvents (e.g., hexane, ethyl acetate, chloroform in varying gradients).

  • Procedure:

    • The crude extract is adsorbed onto a small amount of silica gel to create a slurry.

    • A glass column is packed with silica gel in a suitable solvent (e.g., hexane).

    • The slurry containing the crude extract is loaded onto the top of the column.

    • The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., 100% hexane) and gradually increasing the polarity by adding more polar solvents (e.g., ethyl acetate, chloroform).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing benzofuran derivatives.

3. Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Materials: Fractions from column chromatography, HPLC system with a preparative column (e.g., C18), Solvents (e.g., methanol, water, acetonitrile), UV detector.

  • Procedure:

    • The fractions showing the presence of the target compounds are pooled and concentrated.

    • The concentrated sample is dissolved in a suitable solvent and filtered.

    • The sample is injected into the preparative HPLC system.

    • A suitable gradient elution program is used to separate the individual compounds.

    • The peaks corresponding to the desired benzofuran derivatives are collected.

    • The collected fractions are concentrated to yield the pure compounds.

4. Structural Elucidation

  • The structures of the isolated compounds are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Analysis

While quantitative data for this compound in plant extracts is not available due to its unconfirmed natural occurrence, studies have reported the quantification of other prominent benzofurans and related compounds in Psoralea corylifolia. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

CompoundPlant SourceExtraction MethodAnalytical MethodConcentration (mg/g of dry weight)Reference
PsoralenPsoralea corylifolia seeds70% Ethanol RefluxHPLC-UV0.74 - 1.23[7]
BakuchiolPsoralea corylifolia seeds70% Ethanol RefluxHPLC-UV11.71[7]
AngelicinPsoralea corylifolia seeds70% Ethanol RefluxHPLC-UVNot specified[7]
NeobavaisoflavonePsoralea corylifolia seeds70% Ethanol RefluxHPLC-UVNot specified[7]
PsoralidinPsoralea corylifolia seeds70% Ethanol RefluxHPLC-UVNot specified[7]
IsobavachalconePsoralea corylifolia seeds70% Ethanol RefluxHPLC-UVNot specified[7]
BavachininPsoralea corylifolia seeds70% Ethanol RefluxHPLC-UVNot specified[7]

Table 1: Quantitative analysis of major compounds in Psoralea corylifolia seeds.

Biological Activity and Signaling Pathways

Synthetic derivatives of this compound have demonstrated potent antifungal activity, suggesting that this structural motif is a promising scaffold for the development of novel antifungal drugs.[8][9] The proposed mechanisms of action for the antifungal activity of this compound derivatives involve multiple cellular targets.

signaling_pathway benzofuran This compound Derivatives nmt N-myristoyltransferase (NMT) benzofuran->nmt Inhibition ca_homeostasis Calcium Homeostasis benzofuran->ca_homeostasis Disruption fungal_enzymes Fungal Enzymes benzofuran->fungal_enzymes Metabolic Activation cell_death Fungal Cell Death nmt->cell_death ca_homeostasis->cell_death benzoquinone Benzoquinone Derivatives (More Potent) fungal_enzymes->benzoquinone benzoquinone->cell_death

Figure 2: Proposed antifungal mechanisms of this compound derivatives.

The primary proposed mechanisms include:

  • Inhibition of N-myristoyltransferase (NMT): NMT is an essential fungal enzyme. Its inhibition by benzofuran derivatives disrupts critical cellular processes, ultimately leading to fungal cell death.[10]

  • Disruption of Calcium Homeostasis: Some benzofuran derivatives can alter intracellular calcium levels, triggering stress responses and apoptosis in fungal cells.[10][11]

  • Metabolic Activation: It is hypothesized that fungal enzymes can metabolize benzofuran-5-ols into more potent antifungal agents, such as benzoquinone derivatives.[10]

Furthermore, other benzofuran derivatives isolated from plants have exhibited a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[12][13]

Conclusion

While the direct isolation of this compound from plant sources remains to be achieved, the rich diversity of its derivatives in the plant kingdom, particularly in Psoralea corylifolia, underscores the importance of continued research in this area. The potent biological activities of these compounds, especially the antifungal effects of synthetic this compound derivatives, highlight their potential as lead structures for the development of new pharmaceuticals. The detailed experimental protocols and analytical methods provided in this guide offer a solid foundation for researchers to further explore the fascinating chemistry and therapeutic potential of this class of natural products. Future investigations should focus on targeted screening of a wider range of plant species for the presence of this compound and its derivatives, as well as in-depth studies to elucidate their precise mechanisms of action and to quantify their presence in various plant tissues.

References

Synthesis and structural characterization of novel Benzofuran-5-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Structural Characterization of Novel Benzofuran-5-ol Derivatives

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a core scaffold in a multitude of natural products and synthetic compounds of significant biological importance.[1][2] Derivatives of benzofuran are recognized for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[3][4][5][6][7] The this compound moiety, in particular, is a key structural feature in compounds that have demonstrated potent biological effects, making it a subject of considerable interest for medicinal chemists and drug development professionals.[4] These derivatives serve as valuable lead structures for the design and development of new therapeutic agents.[4][8] This guide provides a comprehensive overview of the synthesis and detailed structural characterization of novel this compound derivatives, tailored for researchers and scientists in the field of drug discovery.

Synthesis of Novel this compound Derivatives

The synthesis of benzofuran derivatives can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols or the modification of existing benzofuran cores.[9][10] A common approach involves the reaction of substituted hydroquinones with β-ketoesters or their equivalents, followed by cyclization and subsequent chemical modifications.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Hydroquinone, β-Ketoester) Reaction1 Condensation Reaction (e.g., Pechmann Condensation) Start->Reaction1 Intermediate1 Cyclized Intermediate (Benzofuranone) Reaction1->Intermediate1 Reaction2 Derivatization/ Functionalization Intermediate1->Reaction2 FinalProduct Novel this compound Derivative Reaction2->FinalProduct Purification Purification (Column Chromatography, Recrystallization) FinalProduct->Purification Characterization Structural Characterization Purification->Characterization

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols

General Protocol for Synthesis of this compound Derivatives:

A representative synthesis is adapted from methodologies described for related benzofuran structures.[11][12][13]

  • Step 1: Condensation & Cyclization: To a solution of a substituted hydroquinone (1.0 eq) in a suitable solvent (e.g., dry dioxane or ethanol), add a β-ketoester (1.1 eq) and a catalytic amount of a condensing agent (e.g., concentrated HCl or H₂SO₄).

  • Step 2: Heating: Reflux the reaction mixture for 3-6 hours, monitoring the progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. This typically yields the crude benzofuranone intermediate.

  • Step 4: Derivatization (Example: N-Aryl Piperazine Moiety Introduction):

    • To a stirred solution of the intermediate (1.0 eq) in dried DMF, add sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 1 hour.[13]

    • Add the desired alkyl or aryl halide (e.g., α-bromoacetophenone, 1.1 eq) to the mixture.[13]

    • Allow the reaction to proceed until completion as indicated by TLC.

    • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).[13]

  • Step 5: Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate the solution in vacuo, and purify the crude product by column chromatography on silica gel to afford the final derivative.[13]

Table 1: Summary of Representative Synthetic Reactions

Starting Material Reagents and Conditions Product Yield (%) Reference
Substituted Phenol Ethoxycarbonylhydrazine, conc. HCl, Ethanol, 80 °C Benzofuran Intermediate N/A [11]
Benzofuran Intermediate K₂CO₃, DMF, 100 °C Substituted Benzofuran N/A [11]
2-Bromoacetylbenzofuran NH₂NHCSNH₂, dry dioxane, rt, 3 h 2-Hydrazinothiazole derivative 80 [14]

| Benzofuran-ol | R-X (Alkyl/Aryl Halide), NaH, DMF | O-substituted Benzofuran | N/A |[13] |

Structural Characterization

The unambiguous determination of the chemical structure of newly synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose. The purity of the synthesized compounds is typically assessed by TLC and melting point determination.[7]

Characterization_Workflow Crude Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation Crude->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Proton/Carbon Environment Crude->NMR IR FT-IR Spectroscopy - Functional Groups Crude->IR Xray Single Crystal X-ray Diffraction - 3D Molecular Structure - Stereochemistry Crude->Xray If suitable crystals form Confirmed Confirmed Structure MS->Confirmed NMR->Confirmed IR->Confirmed Xray->Confirmed

Standard workflow for the structural characterization of novel compounds.
Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[7]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and confirm the molecular formula of the synthesized compounds.[11] Fragmentation patterns can provide further structural insights.[15][16]

X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute stereochemistry.[17][18][19] It reveals precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[18][19]

Table 2: Representative Spectroscopic Data for this compound Derivatives

Compound ¹H-NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR δ (ppm) HRMS (ESI) [M+Na]⁺
6-Fluoro-2-((4-cyanobenzyl)sulfonyl)benzofuran 7.66–7.57 (m, 3H), 7.35 (d, J = 8.4 Hz, 2H), 7.31–7.28 (m, 2H), 7.16 (td, J₁ = 8.8 Hz, J₂ = 2.0 Hz, 1H), 4.58 (s, 2H)[11] N/A Calcd: 336.0263, Found: 336.0256[11]
6-Methoxy-2-((4-cyanobenzyl)sulfinyl)benzofuran 7.55 (d, J = 8.0 Hz, 2H), 7.46 (d, J = 8.8 Hz, 1H), 7.26–7.22 (m, 2H), 7.07 (s, 1H), 7.02 (s, 1H), 6.98–6.94 (m, 1H), 4.53 (d, J = 12.8 Hz, 1H), 4.47 (d, J = 12.8 Hz, 1H), 3.90 (s, 3H)[11] N/A Calcd: 334.0514, Found: 334.0511[11]

| Albaphenol A (Prenylated Benzofuranone) | N/A | 166.5 (C-3), 166.4 (C-1), 133.7 (C-5), 113.9 (C-6), 109.1 (C-4), 103.7 (C-2), 70.9 (C-10), 39.1 (C-9), 34.0 (C-8), 29.2 (C-11, C-12)[20] | N/A |

Biological Activity and Potential Mechanisms

This compound derivatives have been synthesized and evaluated for a range of biological activities, with many showing promise as antifungal, anticancer, and anti-inflammatory agents.[3][4][13] Their mechanisms of action often involve interaction with specific enzymes or signaling pathways crucial for disease progression. For instance, certain benzofuran derivatives have been identified as selective inhibitors of SIRT2 (Sirtuin 2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[11]

Signaling_Pathway Substrate Acetylated Substrate (e.g., α-tubulin) SIRT2 SIRT2 Enzyme Substrate->SIRT2 Deacetylation Deacetylated Deacetylated Substrate SIRT2->Deacetylated Downstream Downstream Cellular Effects (e.g., Cell Cycle Regulation) Deacetylated->Downstream Inhibitor This compound Derivative Inhibitor->SIRT2 Inhibition

Inhibition of the SIRT2 deacetylation pathway by benzofuran derivatives.

The evaluation of biological activity is a critical component of the drug discovery process. In vitro assays are commonly used to determine the potency of compounds, often expressed as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).

Table 3: Selected Biological Activities of Novel Benzofuran Derivatives

Compound Class Activity Type Target/Cell Line Potency (IC₅₀ / MIC) Reference
Benzofuran-5-ols Antifungal Cryptococcus neoformans MIC = 1.6 µg/mL [4]
Benzofuran-sulfone SIRT2 Inhibition SIRT2 Enzyme IC₅₀ = 3.81 µM [11]
Benzofuran-N-aryl piperazine Anticancer A549 (Lung Cancer) IC₅₀ = 0.12 µM [3][13]
Benzofuran-N-aryl piperazine Anti-inflammatory RAW-264.7 (NO Production) IC₅₀ = 5.28 µM [3][13]

| 2-substituted Benzofurans | Anticancer | HEPG2 (Liver Cancer) | IC₅₀ = 12.4 µg/mL |[14][17] |

Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide has outlined the fundamental synthetic strategies and the critical role of modern analytical techniques in the robust structural characterization of these derivatives. The combination of detailed synthetic protocols, comprehensive spectroscopic data, and insights into their biological mechanisms provides a solid foundation for researchers and drug development professionals. The continued exploration of the chemical space around the this compound core is poised to yield new candidates with significant potential for treating a wide array of human diseases.

References

Biological activities and potential therapeutic applications of Benzofuran-5-ol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-5-ol, a key heterocyclic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential therapeutic applications. We delve into its demonstrated antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document summarizes available quantitative data, details experimental protocols for assessing its bioactivity, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development endeavors. While specific quantitative data for the parent this compound is limited in publicly available literature, the data presented for its derivatives offer a strong indication of its therapeutic promise.

Introduction

The benzofuran nucleus is a fundamental structural motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] The fusion of a benzene ring with a furan ring creates a unique chemical architecture that allows for diverse biological interactions. Among the various substituted benzofurans, this compound (also known as 5-hydroxybenzofuran) has garnered considerable attention due to the biological activities associated with its phenolic hydroxyl group and the overall benzofuran scaffold.[3] This guide aims to provide a detailed technical overview of the biological activities and potential therapeutic applications of this compound, serving as a resource for researchers in drug discovery and development.

Biological Activities and Therapeutic Potential

This compound and its derivatives have been investigated for a wide array of pharmacological effects, positioning them as attractive candidates for the development of novel therapeutics.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of this compound derivatives. These compounds have shown efficacy against a range of fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus neoformans.[4][5] The antifungal activity of some derivatives has been reported to be comparable or even superior to existing antifungal agents like 5-fluorocytosine.[6]

Antibacterial Activity

The benzofuran scaffold is also associated with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is sparse, its derivatives have demonstrated inhibitory effects against various bacterial strains.[7][8]

Anticancer Activity

A growing body of evidence supports the anticancer potential of benzofuran derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[9] For instance, a 3-acyl-5-hydroxybenzofuran derivative has demonstrated antiproliferative activity against human breast cancer (MCF-7) cells.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. These effects are often attributed to the inhibition of pro-inflammatory mediators. While direct data on this compound is limited, its derivatives have shown the ability to modulate key inflammatory pathways.[1][2]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests inherent antioxidant potential. Studies on its derivatives have confirmed their ability to scavenge free radicals, indicating a potential role in mitigating oxidative stress-related conditions.[11][12]

Neuroprotective Activity

Emerging research indicates that benzofuran derivatives may offer neuroprotective benefits. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[13]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for various derivatives of this compound. It is important to note that specific IC50 and MIC values for the parent compound, this compound, are not widely available in the public domain. The data presented here for its derivatives provide a comparative context for its potential efficacy.

Table 1: Antifungal and Antibacterial Activity of this compound Derivatives

Compound/DerivativeFungal/Bacterial StrainMIC (µg/mL)Reference
2-amino-4-arylthio-5-hydroxybenzofuransCandida krusei, Cryptococcus neoformans, Aspergillus niger1.6-12.5[6]
This compound derivativesCandida albicans1.6[4]
This compound derivativesCandida tropicalis3.2[4]

Table 2: Anticancer Activity of Benzofuran Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
3-acyl-5-hydroxybenzofuranMCF-7 (Breast Cancer)43.08[10]
Halogenated BenzofuranHeLa (Cervical Carcinoma)1.136[14]
Benzofuran-N-Aryl Piperazine HybridA549 (Lung Carcinoma)8.57[14]

Table 3: Anti-inflammatory and Antioxidant Activity of Benzofuran Derivatives

Derivative ClassAssayIC50Reference
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH Radical ScavengingrIC50: 0.18 (in Methanol)[11]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH Radical ScavengingrIC50: 0.31 (in Methanol)[11]
Piperazine/benzofuran hybrid 5dNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)52.23 µM[15]
Aza-benzofuran derivativeNitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)16.5 µM[15]
6-carboxyethyl-5-hydroxybenzofuran 5-O-β-D-glucopyranosideDPPH Radical Scavenging242.8 µg/mL[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activities of this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution and create serial dilutions.

  • Assay: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of this compound Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.

Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[16]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well plate Treat Treat with this compound (48-72h) Seed->Treat Add_MTT Add MTT Solution (3-4h) Treat->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth.

  • Serial Dilution: Perform two-fold serial dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Neuroprotective Activity: Aβ Aggregation Inhibition Assay

Principle: This assay evaluates the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key process in Alzheimer's disease pathology. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ fibrils, resulting in a significant increase in fluorescence.

Procedure:

  • Preparation of Aβ Peptides: Prepare a stock solution of Aβ (e.g., Aβ42) in a suitable solvent (e.g., HFIP) and then dilute it in an appropriate buffer to the desired concentration.

  • Assay Setup: In a 96-well plate, mix the Aβ peptide solution with various concentrations of this compound and a ThT solution.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

  • Analysis: The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ and ThT without the compound). The IC50 value can be calculated.[17]

Signaling Pathway Modulation

The biological effects of benzofuran derivatives are often mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds suggest the involvement of the following pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1][2] This inhibition may occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Inhibitor This compound (Proposed) Inhibitor->IKK Inhibits

Proposed Inhibition of the NF-κB Pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including inflammation. Benzofuran derivatives can modulate MAPK signaling, which in turn affects the expression of inflammatory mediators.[1][2]

MAPK_Pathway cluster_nucleus Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Transcription Inflammatory Gene Expression Nucleus->Transcription Inhibitor This compound (Proposed) Inhibitor->MAPK Inhibits

Proposed Modulation of the MAPK Pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some benzofuran derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.[18][19]

mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth Inhibitor Benzofuran Derivatives Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Benzofuran Derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties underscore their potential for the development of novel therapeutics for a variety of diseases. While further research is needed to fully elucidate the mechanisms of action and to obtain more specific quantitative data for the parent this compound, the existing evidence strongly supports its continued investigation as a valuable scaffold in drug discovery. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important class of molecules.

References

Literature review on the synthesis and bioactivity of Benzofuran-5-ol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran scaffolds are a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among these, Benzofuran-5-ol has emerged as a promising nucleus for developing new therapeutic agents, particularly in the antifungal domain.[1][4] This technical guide provides a comprehensive review of the synthesis, quantitative bioactivity, and relevant experimental protocols for this compound and its closely related derivatives, offering a valuable resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core is a critical step in the development of novel therapeutic agents. A common strategy involves the construction of the benzofuran ring system from appropriately substituted phenols. While a variety of methods exist for the synthesis of benzofurans, a representative scheme for producing this compound derivatives is presented below.[1][5][6]

General Synthetic Workflow

The construction of the benzofuran ring often involves the coupling of a phenol with an alkyne, followed by cyclization. Palladium-catalyzed reactions, such as the Sonogashira coupling, are frequently employed for this purpose.

G A Substituted Phenol (e.g., p-Hydroquinone) B Protection of Hydroxyl Group A->B e.g., Acetic Anhydride C Introduction of o-Halogen B->C e.g., NBS, ICl E Palladium-Catalyzed Coupling (e.g., Sonogashira) C->E D Terminal Alkyne D->E F Cyclization E->F G Deprotection F->G e.g., Base or Acid H This compound Derivative G->H

Caption: Generalized synthetic workflow for this compound derivatives.

Bioactivity of this compound

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[7] this compound and its derivatives have shown particularly noteworthy antifungal activity.[1][4]

Antifungal Activity

Several studies have highlighted the potential of this compound derivatives as potent antifungal agents.[4] They have been tested against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus neoformans.[1][4] The proposed mechanism for their antifungal action involves their metabolism into benzoquinone derivatives within the fungal cells, which possess potent antifungal properties.

CompoundFungal StrainMIC (µg/mL)Reference
This compound Derivative 26Cryptococcus neoformans1.6[4]
This compound Derivative 27Cryptococcus neoformans1.6[4]
This compound Derivative 28Cryptococcus neoformans1.6[4]
This compound Derivative 29Cryptococcus neoformans3.2[4]
Fluconazole (Reference)Cryptococcus neoformans-[4]

Note: Specific structures for derivatives 26-29 are detailed in the cited literature.

Anti-inflammatory and Antioxidant Activity

The broader class of benzofurans is recognized for its anti-inflammatory and antioxidant capabilities.[8][9] The anti-inflammatory effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK.[8][10][11] The antioxidant properties are linked to their ability to scavenge free radicals, a property enhanced by the hydroxyl group present in compounds like this compound.[9][12] A benzofuran derivative, MBPTA, has been shown to protect against oxidative stress by inhibiting ROS/NO generation and activating the PI3K/Akt survival signaling pathway.[13]

BioactivityDescriptionQuantitative Data (for related compounds)
Anti-inflammatory Inhibition of pro-inflammatory mediators.Compound 5d (a piperazine/benzofuran hybrid) showed an IC50 of 52.23 ± 0.97 µM for NO inhibition in RAW-264.7 cells.[8]
Antioxidant Free radical scavenging activity.1,3-benzofuran derivatives have shown EC50 values in the range of 8.27-10.59 mM in DPPH assays.[12]
Signaling Pathways

Benzofuran derivatives can exert their anti-inflammatory effects by intervening in crucial cellular signaling cascades. The NF-κB and MAPK pathways are central to the inflammatory response, and their inhibition can down-regulate the production of pro-inflammatory cytokines and mediators.[8][10]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKKα/β TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB sequesters NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Benzofuran Benzofuran Derivatives Benzofuran->MAPK Benzofuran->IKK

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound's bioactivity.

Synthesis via Palladium-Catalyzed Coupling and Cyclization

This protocol is a general representation for the synthesis of benzofuran rings.

Materials:

  • o-Halophenol derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or Dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add the o-halophenol (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzofuran derivative.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound test compound

  • Fungal inoculum (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the culture medium directly in the 96-well plate.

  • Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Add the fungal inoculum to each well, including a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[11]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.[11]

Materials:

  • This compound test compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).[11]

  • In a 96-well plate, add various concentrations of the test compound to different wells.

  • Add the DPPH working solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

References

Structure-Activity Relationship (SAR) Studies of Benzofuran-5-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-5-ol and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a particular focus on their antifungal and anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are presented, alongside a comprehensive summary of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a core component of many natural products and synthetic molecules with significant biological activities.[1] The introduction of a hydroxyl group at the 5-position of the benzofuran ring, creating the this compound scaffold, has been shown to be a critical determinant for various pharmacological effects.[2] These derivatives have garnered considerable interest due to their potential as antifungal, anticancer, anti-inflammatory, and neuroprotective agents.[1]

This guide will systematically explore the structure-activity relationships of this compound analogs, examining how modifications to the core structure influence their biological efficacy. By summarizing key quantitative data and providing detailed experimental methodologies, this document aims to provide a solid foundation for the rational design of new and more potent therapeutic agents.

Antifungal Activity of this compound Analogs

A significant body of research highlights the potent antifungal activity of this compound derivatives. A key study by Ryu et al. systematically investigated a series of these compounds against various pathogenic fungal strains. The primary mechanism of action for some antifungal benzofurans is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[3]

Quantitative Data: Antifungal Activity

The antifungal efficacy of a series of 3-methyl-2-aryl-benzofuran-5-ol analogs was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in μg/mL. The results are summarized in the table below.

CompoundRCandida albicans (KCTC 1940)Candida krusei (KCTC 7214)Aspergillus niger (KCTC 1231)Cryptococcus neoformans (KCTC 7903)
1a H6.36.312.53.2
1b 4-F3.23.26.31.6
1c 4-Cl3.23.26.31.6
1d 4-Br3.23.26.31.6
1e 4-CH₃6.36.312.53.2
1f 4-OCH₃6.36.312.53.2
1g 4-NO₂12.512.5256.3
1h 2,4-diCl1.61.63.21.6
5-Fluorocytosine -1.66.3>1000.8

Data sourced from Ryu et al., Bioorg. Med. Chem. Lett. 2010, 20, 6777-6780.[2][4]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for the antifungal activity of these this compound analogs:

  • Substitution at the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring significantly impact antifungal activity.

  • Halogenation: Introduction of a halogen at the para-position of the phenyl ring (compounds 1b , 1c , 1d ) generally enhances antifungal activity compared to the unsubstituted analog (1a ).

  • Dihalogenation: A 2,4-dichloro substitution on the phenyl ring (compound 1h ) leads to the most potent activity in the series, suggesting that multiple halogen substitutions are favorable.

  • Electron-donating vs. Electron-withdrawing groups: Electron-donating groups like methyl (1e ) and methoxy (1f ) do not improve activity over the unsubstituted analog. A strong electron-withdrawing group like nitro (1g ) is detrimental to the antifungal activity.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have also been extensively investigated for their potential as anticancer agents. While comprehensive SAR studies specifically on a series of this compound analogs are less common in the public domain, numerous studies on broader benzofuran derivatives provide valuable insights. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways like mTOR and HIF-1.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ in μM) of various benzofuran derivatives against different cancer cell lines. It is important to note that these compounds are not all 5-hydroxy substituted, but they provide a broader context for the anticancer potential of the benzofuran scaffold.

Compound ClassCompoundCancer Cell LineIC₅₀ (μM)
Halogenated BenzofuranBrominated derivativeK562 (Leukemia)5
HL60 (Leukemia)0.1
N-Methylpiperidine-Based BenzofuranCompound 9SQ20B (Head and Neck)0.46
Benzofuran-based OxadiazoleBromo derivative 14cHCT116 (Colon)3.27
3-FormylbenzofuranCompound 3bSK-Hep-1 (Liver)-
Benzofuran-2-carboxamideCompound 50gA549 (Lung)0.57
HCT-116 (Colon)0.87
HeLa (Cervical)0.73
HepG2 (Liver)5.74

Data compiled from various sources.[1][5][6]

Structure-Activity Relationship (SAR) Insights

From the broader class of benzofuran derivatives, the following SAR observations can be made:

  • Halogenation: Similar to antifungal activity, the presence of halogens can significantly enhance cytotoxic activity against cancer cell lines.[1]

  • Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings like oxadiazole or piperidine often exhibit potent anticancer activity.[1]

  • Substitutions at C-2 and C-3: The nature of the substituent at the C-2 and C-3 positions of the benzofuran ring is crucial for anticancer potency. Ester or heterocyclic ring substitutions at the C-2 position have been found to be important for cytotoxic activity.[1]

Experimental Protocols

General Synthesis of 3-Methyl-2-aryl-benzofuran-5-ols

A common synthetic route to 3-methyl-2-aryl-benzofuran-5-ols involves the reaction of a substituted 2,5-dihydroxyacetophenone with an appropriate phenacyl bromide, followed by cyclization.

  • Step 1: Synthesis of 2-hydroxy-5-methoxyacetophenone. To a solution of 2,5-dihydroxyacetophenone in a suitable solvent like acetone, an equivalent of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate) are added. The mixture is refluxed until the reaction is complete (monitored by TLC). After workup and purification, the desired product is obtained.

  • Step 2: O-alkylation with phenacyl bromide. The 2-hydroxy-5-methoxyacetophenone is then reacted with a substituted phenacyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at room temperature to yield the corresponding ether.

  • Step 3: Cyclization and Demethylation. The resulting ether is subjected to acidic or basic conditions to induce intramolecular cyclization to form the benzofuran ring. Subsequent demethylation of the 5-methoxy group, often using a strong acid like HBr, yields the final 3-methyl-2-aryl-benzofuran-5-ol.

2,5-Dihydroxyacetophenone 2,5-Dihydroxyacetophenone 2-Hydroxy-5-methoxyacetophenone 2-Hydroxy-5-methoxyacetophenone 2,5-Dihydroxyacetophenone->2-Hydroxy-5-methoxyacetophenone Methylation Methylating Agent Methylating Agent Methylating Agent->2-Hydroxy-5-methoxyacetophenone Base Base Base->2-Hydroxy-5-methoxyacetophenone Ether Intermediate Ether Intermediate 2-Hydroxy-5-methoxyacetophenone->Ether Intermediate O-alkylation Substituted Phenacyl Bromide Substituted Phenacyl Bromide Substituted Phenacyl Bromide->Ether Intermediate Cyclization/Demethylation Cyclization/Demethylation Ether Intermediate->Cyclization/Demethylation 3-Methyl-2-aryl-benzofuran-5-ol 3-Methyl-2-aryl-benzofuran-5-ol Cyclization/Demethylation->3-Methyl-2-aryl-benzofuran-5-ol

Caption: General synthetic workflow for 3-methyl-2-aryl-benzofuran-5-ols.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity is determined by the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. The colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in the test medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free) well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension Adjust to 0.5 McFarland Inoculation of Plates Inoculation of Plates Inoculum Suspension->Inoculation of Plates Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculation of Plates Incubation Incubation Inoculation of Plates->Incubation 35°C, 24-48h Visual Reading of Plates Visual Reading of Plates Incubation->Visual Reading of Plates MIC Determination MIC Determination Visual Reading of Plates->MIC Determination Lowest concentration with no visible growth

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. While the specific pathways affected by this compound analogs require further investigation, studies on the broader class of benzofurans provide valuable clues.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, blocking both mTORC1 and Akt signaling. This dual inhibition is significant as it may overcome the resistance associated with rapamycin derivatives that can lead to Akt overactivation.

Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->Akt Inhibition Benzofuran Derivatives->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to potent antifungal and potentially anticancer compounds. The insights provided in this guide, including quantitative biological data, detailed experimental protocols, and visualizations of relevant pathways, offer a valuable resource for the ongoing research and development of novel this compound-based drugs. Further exploration into the mechanisms of action and the optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications.

References

In Silico Modeling and Docking Studies of Benzofuran Derivatives with Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of benzofuran derivatives, with a focus on Benzofuran-5-ol as a representative scaffold, and their interactions with various protein targets. Due to the limited availability of specific in silico data for this compound, this guide leverages findings from studies on structurally related benzofuran derivatives to provide a comprehensive analysis. This approach is common in chemoinformatics for predicting the behavior of novel or less-studied compounds. The methodologies, data, and visualizations presented herein are intended to serve as a valuable resource for researchers in the field of computational drug discovery and design.

Introduction to Benzofuran and its Derivatives in Drug Discovery

Benzofuran is a heterocyclic compound composed of a fused benzene and furan ring. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. The versatile benzofuran scaffold serves as a privileged structure in the design of novel therapeutic agents. In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze the interactions of these compounds with biological targets at a molecular level, thereby accelerating the drug discovery process.

Protein Targets of Benzofuran Derivatives

In silico studies have identified several key protein targets for benzofuran derivatives. These proteins are implicated in various diseases, highlighting the therapeutic potential of this class of compounds.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1-S phase transition. Inhibition of CDK2 is a promising strategy for cancer therapy.[1][2][3]

  • Phosphatidylinositol 3-kinase (PI3K): A lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt signaling pathway is often dysregulated in cancer.[4][5][6][7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12][13]

  • Bovine Serum Albumin (BSA): A carrier protein in the blood that can bind to and transport various molecules, including drugs. Studying interactions with BSA is important for understanding the pharmacokinetics of a compound.[14][15][16][17]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell division and is a common target in cancer therapy.

  • Hepatitis C Virus (HCV) NS5B Polymerase: An RNA-dependent RNA polymerase that is essential for the replication of the hepatitis C virus.[18][19][20][21][22]

  • NarL: A response regulator protein in bacteria that is involved in the nitrate-responsive two-component signaling system.

  • Lysine-specific demethylase 1 (LSD1): An enzyme that plays a role in epigenetic regulation and is a target for cancer therapy.

Quantitative Data from In Silico Studies

The following tables summarize the quantitative data obtained from various in silico and in vitro studies on benzofuran derivatives, providing insights into their binding affinities and inhibitory activities against different protein targets.

Table 1: Molecular Docking and Binding Affinity Data

Benzofuran DerivativeProtein TargetMethodBinding Energy (kcal/mol)Reference
Substituted Benzofurans1aj6 proteinAutoDock Vina-6.9 to -10.4[23][24]
Benzofuran-1,3,4-oxadiazolesMtb Pks13MOE-14.11 to -14.82[25]
4-Nitrophenyl Benzofuran (BF1)BSAMolecular Docking-[14][15][16]
4-Nitrophenyl Benzodifuran (BDF1)BSAMolecular Docking-[14][15][16]
Benzofuran derivativesAnticancer targetsAutoDock Vina-6.9 to -10.4[26]

Table 2: In Vitro Inhibition and Binding Data

Benzofuran DerivativeProtein TargetAssayIC50 / kDReference
4-Nitrophenyl Benzofuran (BF1)BSAFluorescence SpectroscopykD = 28.4 ± 10.1 nM[15]
4-Nitrophenyl Benzodifuran (BDF1)BSAFluorescence SpectroscopykD = 142.4 ± 64.6 nM[15]
Benzofuran-pyrazole hybrid (3d)B-Raf (V600E)In vitro kinase assay0.078 ± 0.004 µg/mL[27]
Benzofuran-pyrazole hybrid (3d)c-MetIn vitro kinase assay0.405 ± 0.017 µg/mL[27]
Benzofuran-pyrazole hybrid (3d)Pim-1In vitro kinase assay1.053 ± 0.046 µg/mL[27]
Benzofuran-pyrazole hybrid (3d)EGFR (WT)In vitro kinase assay0.177 ± 0.007 µg/mL[27]
Benzofuran-pyrazole hybrid (3d)VEGFR-2In vitro kinase assay0.275 ± 0.011 µg/mL[27]
Benzofuran derivative (17i)LSD1Biochemical assay0.065 µM[26]

Experimental Protocols for In Silico Studies

This section provides detailed, step-by-step methodologies for performing molecular docking and molecular dynamics simulations, which are central to the in silico evaluation of benzofuran derivatives.

Molecular Docking using AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Workflow Diagram:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_prep Ligand Ligand Structure Preparation (this compound) Ligand_prep Ligand Preparation (Energy Minimization) Ligand->Ligand_prep Grid Grid Box Generation PDB_prep->Grid Docking Run AutoDock Vina Ligand_prep->Docking Grid->Docking Results Analyze Docking Poses Docking->Results Binding Calculate Binding Affinity Results->Binding

Figure 1: General workflow for molecular docking.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like MGLTools or Chimera:

      • Remove water molecules and heteroatoms not relevant to the study.

      • Add polar hydrogens.

      • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound (or a derivative) using a chemical drawing tool like ChemDraw or Avogadro.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

    • Save the ligand in a suitable format (e.g., MOL2 or PDB) and then convert it to PDBQT format using MGLTools, which will assign rotatable bonds.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box around the active site of the protein. The active site can be identified from the literature or by locating the position of a co-crystallized ligand.

    • The size and center of the grid box are specified in a configuration file.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulation using GROMACS

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Workflow Diagram:

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex Prepare Protein-Ligand Complex Topology Generate Topology Files Complex->Topology Solvation Solvate and Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Interactions Analyze Interactions (H-bonds) Trajectory->Interactions

Figure 2: General workflow for molecular dynamics simulation.

Protocol:

  • System Preparation:

    • Start with the best-docked pose of the this compound-protein complex from the molecular docking study.

    • Choose a suitable force field (e.g., CHARMM36, AMBER) for both the protein and the ligand. Ligand parameters may need to be generated using a server like CGenFF or Antechamber.

    • Generate the topology files for the protein and the ligand.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or inappropriate geometries in the initial system. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to understand the dynamics and stability of the protein-ligand complex. Common analyses include:

      • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand to the protein.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving some of the identified protein targets of benzofuran derivatives.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzofuran This compound (Inhibitor) Benzofuran->PI3K

Figure 3: PI3K/Akt signaling pathway and potential inhibition.
VEGFR-2 Signaling Pathway in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Benzofuran This compound (Inhibitor) Benzofuran->VEGFR2

Figure 4: VEGFR-2 signaling in angiogenesis and potential inhibition.
CDK2 in Cell Cycle Regulation

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates Rb Rb CDK2->Rb phosphorylates p27 p27 (Inhibitor) p27->CDK2 E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Benzofuran This compound (Inhibitor) Benzofuran->CDK2

Figure 5: Role of CDK2 in G1/S transition and potential inhibition.

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling and docking studies of benzofuran derivatives with various protein targets. While specific data for this compound is limited, the analysis of related compounds offers valuable insights into its potential as a therapeutic agent. The detailed experimental protocols for molecular docking and molecular dynamics simulations serve as a practical guide for researchers. The visualized signaling pathways illustrate the mechanisms through which benzofuran derivatives may exert their biological effects. Further computational and experimental studies are warranted to validate these findings and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Toxicological Profile and Safety Assessment of Benzofuran-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Benzofuran-5-ol is limited in publicly available literature. This guide provides a comprehensive overview of the toxicological profile of the parent compound, Benzofuran, as a surrogate to infer the potential hazards of this compound. This approach is standard in chemical safety assessment for data-poor compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a hydroxylated derivative of the heterocyclic compound Benzofuran, presents a toxicological profile that necessitates careful evaluation. Due to the scarcity of direct toxicity studies on this compound, this whitepaper leverages data from its parent compound, Benzofuran, to provide a robust safety assessment. Benzofuran has been the subject of extensive toxicological investigation, including studies on its acute toxicity, genotoxicity, and carcinogenicity. This guide summarizes the available quantitative data, details the experimental protocols for key toxicological assays, and visualizes relevant metabolic and signaling pathways to provide a comprehensive understanding of the potential risks associated with this compound.

Toxicological Data

The toxicological data for Benzofuran, used here as a surrogate for this compound, is summarized below. These data are critical for understanding the potential hazards and for establishing safe handling and exposure limits.

Acute Toxicity

Acute toxicity studies are essential for determining the immediate health effects of a single or short-term exposure to a substance. The primary metric for acute oral toxicity is the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population.

SpeciesRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal500 mg/kg[1]
RatOral> 2000 mg/kg (for a derivative)[2]
Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. The Ames test and the in vivo micronucleus test are standard assays for this purpose.

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and without S9Negative[3]
In vivo Micronucleus TestMouse Bone MarrowN/ANo data available
Chromosomal AberrationsChinese Hamster Ovary (CHO) cellsWith and without S9Positive[3]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and without S9Positive[3]
Carcinogenicity

Long-term carcinogenicity studies evaluate the potential of a substance to cause cancer. The National Toxicology Program (NTP) has conducted comprehensive studies on Benzofuran.

SpeciesRoute of AdministrationDose Levels (mg/kg/day)FindingsReference
F344/N Rats (Male)Gavage30, 60No evidence of carcinogenicity[4][5][6]
F344/N Rats (Female)Gavage60, 120Equivocal evidence of carcinogenicity (renal tubule adenomas or carcinomas)[4][5][6]
B6C3F1 Mice (Male)Gavage60, 120Clear evidence of carcinogenicity (hepatocellular neoplasms, forestomach squamous cell papillomas and carcinomas)[4][5][6]
B6C3F1 Mice (Female)Gavage120, 240Clear evidence of carcinogenicity (hepatocellular neoplasms)[4][5][6]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the replication and validation of study results. The following sections outline the standard protocols for acute oral toxicity, the Ames test, the in vitro micronucleus assay, and an in vitro cytotoxicity assay.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify the substance into one of a series of toxicity classes.[7][8][9][10][11]

Experimental Workflow:

OECD_423_Workflow start Start: Select Animal Strain (e.g., Wistar Rats) acclimatization Acclimatization (≥ 5 days) start->acclimatization fasting Fasting (overnight) acclimatization->fasting dosing Dosing: Single Oral Dose (e.g., 2000 mg/kg) fasting->dosing observation Observation: Clinical Signs & Mortality (14 days) dosing->observation necropsy Gross Necropsy at Day 14 observation->necropsy evaluation Data Evaluation & Classification necropsy->evaluation end End evaluation->end

OECD 423 Acute Oral Toxicity Workflow

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[7]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.[7]

  • Dose Preparation: The test substance is typically administered in a constant volume, often as a solution or suspension in a suitable vehicle (e.g., water, corn oil).

  • Administration of Doses: A single oral dose is administered to a group of animals using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The number of animals that die within a defined period is used to classify the substance according to the Globally Harmonized System (GHS).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[12][13][14][15][16]

Experimental Workflow:

Ames_Test_Workflow start Start: Prepare Bacterial Strains test_substance Prepare Test Substance Dilutions start->test_substance s9_prep Prepare S9 Metabolic Activation Mix start->s9_prep exposure Exposure: Bacteria + Test Substance (with and without S9) test_substance->exposure s9_prep->exposure plating Plate on Minimal Glucose Agar exposure->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis & Interpretation counting->analysis end End analysis->end

Ames Test (OECD 471) Workflow

Methodology:

  • Bacterial Strains: A set of specific bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) are used.[12]

  • Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.[13]

  • Exposure: The bacteria are exposed to the test substance at various concentrations. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The treated plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of mammals.[17][18][19][20][21]

Experimental Workflow:

Micronucleus_Test_Workflow start Start: Select Animal Strain (e.g., Mice) dosing Administer Test Substance (e.g., Oral Gavage) start->dosing sampling Bone Marrow or Peripheral Blood Sampling (24h & 48h post-dose) dosing->sampling slide_prep Slide Preparation & Staining sampling->slide_prep scoring Microscopic Analysis: Score Micronucleated Polychromatic Erythrocytes (MN-PCEs) slide_prep->scoring analysis Statistical Analysis of MN-PCE Frequency scoring->analysis end End analysis->end

In Vivo Micronucleus Test (OECD 474) Workflow

Methodology:

  • Animal Dosing: The test substance is administered to animals, typically mice or rats, usually via oral gavage or intraperitoneal injection.[18]

  • Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[18]

  • Slide Preparation: Smears are made on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs. A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell, indicative of chromosomal damage.

  • Data Analysis: The frequency of micronucleated cells in the treated groups is compared to that in the control group. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Experimental Workflow:

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat Cells with Test Compound at Various Concentrations start->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT Reagent to Each Well incubation->mtt_addition formazan_incubation Incubate to Allow Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization absorbance Measure Absorbance at ~570 nm solubilization->absorbance analysis Calculate Cell Viability (%) absorbance->analysis end End analysis->end

MTT Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with the test compound at a range of concentrations.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[22]

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22] The plate is incubated for a few hours to allow this reaction to occur.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the untreated control.

Metabolic and Signaling Pathways

Understanding the metabolic fate of this compound and its potential interactions with cellular signaling pathways is crucial for a comprehensive safety assessment.

Hypothetical Metabolic Pathway of Benzofuran

Benzofurans are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[17] The primary metabolic reactions include hydroxylation and oxidative cleavage of the furan ring.[14][25] The hydroxylation of the benzene ring can lead to the formation of various hydroxylated metabolites, including this compound.

Metabolic_Pathway Benzofuran Benzofuran CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) Benzofuran->CYP450 Phase I Metabolism Benzofuran_5_ol This compound CYP450->Benzofuran_5_ol Hydroxylation Other_Metabolites Other Hydroxylated Metabolites CYP450->Other_Metabolites Ring_Cleavage Furan Ring Cleavage Products CYP450->Ring_Cleavage Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Benzofuran_5_ol->Conjugation Other_Metabolites->Conjugation Ring_Cleavage->Conjugation Excretion Excretion Conjugation->Excretion

Hypothetical Metabolic Pathway of Benzofuran

This proposed pathway suggests that Benzofuran undergoes Phase I metabolism mediated by CYP450 enzymes, leading to the formation of hydroxylated derivatives like this compound and other metabolites, as well as products of furan ring cleavage. These intermediates can then undergo Phase II conjugation reactions to facilitate their excretion from the body.

Potential Interaction with Cellular Signaling Pathways

Benzofuran derivatives have been reported to interact with several key cellular signaling pathways, which could be relevant to their toxicological effects.

Some benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[12][18] Inhibition of this pathway can lead to cytotoxic effects in cancer cells.

mTOR_Pathway Benzofuran_derivative Benzofuran Derivative mTORC1 mTORC1 Benzofuran_derivative->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Benzofuran Derivative Interaction with mTOR Pathway

Certain benzofuran hybrids have demonstrated anti-inflammatory activity by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[22] These pathways are crucial in the inflammatory response.

NFkB_MAPK_Pathway Benzofuran_hybrid Benzofuran Hybrid MAPK MAPK Pathway (ERK, JNK, p38) Benzofuran_hybrid->MAPK Inhibition NFkB NF-κB Pathway (IKK, IκBα, p65) Benzofuran_hybrid->NFkB Inhibition LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2, NO) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators

Benzofuran Hybrid Inhibition of NF-κB and MAPK Pathways

A synthetic derivative of a benzofuran lignan has been shown to induce cell death in tumor cells primarily through a p53-dependent pathway, leading to G2/M cell cycle arrest and apoptosis.[8][13]

p53_Pathway Benzofuran_lignan Benzofuran Lignan Derivative p53 p53 Activation Benzofuran_lignan->p53 p21 p21 p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Benzofuran Lignan Derivative and p53-Dependent Apoptosis

Conclusion

The toxicological profile of this compound, inferred from data on its parent compound Benzofuran, indicates potential for significant toxicity, including carcinogenicity in animal models. The genotoxicity data for Benzofuran are mixed, with positive findings in mammalian cells for chromosomal aberrations and sister chromatid exchange, but negative results in the Ames test. The acute toxicity appears to be moderate.

The metabolic activation of Benzofuran via CYP450 enzymes to form hydroxylated metabolites, including potentially this compound, is a critical consideration in its toxicological assessment. Furthermore, the interaction of benzofuran derivatives with key cellular signaling pathways such as mTOR, NF-κB, MAPK, and p53 highlights plausible mechanisms for their observed biological and toxicological effects.

Given the clear evidence of carcinogenicity for Benzofuran in mice and the equivocal evidence in female rats, a precautionary approach is warranted for this compound. Further research, including direct toxicological testing of this compound, is essential to definitively characterize its safety profile. In the interim, handling and use of this compound should be conducted with appropriate safety measures in place, assuming a similar hazard profile to Benzofuran.

References

Exploring the Benzofuran-5-ol Scaffold for New Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[3][4] The strategic incorporation of a hydroxyl group at the 5-position (Benzofuran-5-ol) has been shown to be a key pharmacophore, enhancing the therapeutic potential of this scaffold.[5][6] These compounds have demonstrated significant anti-tumor, antimicrobial, anti-inflammatory, and antioxidant activities, making them a focal point for the design and development of novel therapeutic agents.[3][5] This guide provides an in-depth overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action for researchers and drug development professionals.

Synthetic Methodologies

The synthesis of the this compound scaffold can be achieved through various established routes. A common and effective method involves the Nenitzescu reaction, which is the condensation of a quinone with an enamine.[7] Another prevalent strategy involves the intramolecular cyclization of appropriately substituted precursors.

A generalized synthetic workflow often starts with a substituted hydroquinone, which undergoes reactions to build the furan ring.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Derivatization A p-Benzoquinone C Nenitzescu Indole/Benzofuran Synthesis A->C B Ethyl Acetoacetate (or other active methylene compound) B->C D This compound Intermediate C->D Cyclization E Functionalization & Further Reactions (e.g., Alkylation, Acylation) D->E F Diverse this compound Derivatives Library E->F

Caption: Generalized workflow for the synthesis of this compound derivatives.

Key Biological Activities and Quantitative Data

This compound derivatives have shown significant promise across several therapeutic areas. Their activity is often attributed to their ability to interact with various biological targets.

Antifungal Activity

The this compound scaffold is a promising lead for the development of new antifungal agents.[8] Derivatives have shown potent activity against a range of fungal species, including Candida, Aspergillus, and Cryptococcus neoformans.[5][9]

Compound ClassFungal SpeciesMIC (μg/mL)Reference
2-Amino-4-arylthio-5-hydroxybenzofuransCandida krusei1.6 - 12.5[8]
This compound DerivativesCryptococcus neoformans1.6 - 12.5[8]
This compound DerivativesAspergillus niger1.6 - 12.5[8]
Substituted Benzofuran-5-olsCandida albicansComparable to 5-fluorocytosine[8]
Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of benzofuran derivatives against various human cancer cell lines.[10][11] The mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[12][13]

Compound ClassCancer Cell LineIC₅₀ (μM)Reference
Benzofuran-piperazine hybrid (Compound 16)A549 (Lung)0.12[14]
Benzofuran-piperazine hybrid (Compound 16)SGC7901 (Gastric)2.75[14]
Benzofuran-piperazine hybrid (Compound 11)A549 (Lung)8.57[14]
Benzofuran-piperazine hybrid (Compound 12)SGC7901 (Gastric)16.27[14]
Halogenated Benzofuran (Compound 3)HeLa (Cervical)1.136[11]
2-yl-(pyrazol-1-yl)methanone (Compound 33)A2780 (Ovarian)11[5]
2-yl-(pyrazol-1-yl)methanone (Compound 32)A2780 (Ovarian)12[5]
Anti-inflammatory Activity

Benzofuran derivatives have demonstrated significant anti-inflammatory properties.[15][16] Their mechanism is often linked to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[15][17]

Compound ClassAssayIC₅₀ (μM)Reference
Piperazine/benzofuran hybrid (Compound 5d)NO Production (LPS-stimulated RAW 264.7)5.28[5][14]
Piperazine/benzofuran hybrid (Compound 5d)NO Production (LPS-stimulated RAW 264.7)52.23 ± 0.97[15]
Benzofuran-N-Aryl Piperazine HybridsNO Production (LPS-stimulated RAW 264.7)5.28 - <20[14]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their interaction with critical cellular signaling pathways.

NF-κB and MAPK Signaling in Inflammation

In inflammatory responses, pathways like NF-κB and MAPK are central. Benzofuran derivatives have been shown to inhibit these pathways.[15][17] For instance, compound 5d significantly inhibits the phosphorylation levels of key proteins like IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, as well as ERK, JNK, and p38 in the MAPK pathway.[15] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6.[15]

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKKα/IKKβ Phosphorylation TLR4->IKK MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK IkBa IκBα Phosphorylation IKK->IkBa NFkB NF-κB (p65/p50) Translocation to Nucleus IkBa->NFkB releases NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes MAPK->Genes Benzofuran This compound Derivative Benzofuran->IKK Inhibits Benzofuran->MAPK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by Benzofuran derivatives.

mTOR Signaling in Cancer

The Akt/mTOR signaling pathway is a major target in oncology due to its central role in cell growth, proliferation, and survival.[13] Certain benzofuran derivatives have been identified as direct inhibitors of the mTOR complex 1 (mTORC1), thereby blocking its kinase activity and demonstrating potent cytotoxic effects on cancer cells.[13][18]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Complex Akt->mTORC1 activates ProteinSynth Protein Synthesis & Cell Growth (4E-BP1, S6K1) mTORC1->ProteinSynth Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Directly Inhibits Kinase Activity

Caption: Direct inhibition of the mTORC1 signaling complex by Benzofuran derivatives.

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of this compound derivatives.

General Procedure for Synthesis of this compound Derivatives

This protocol is a representative example for synthesizing derivatives like 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[4]

  • Starting Material Preparation: Begin with a suitable precursor, such as 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[4]

  • Reaction with Oxalyl Chloride: Treat the starting acid with oxalyl chloride to form an acid chloride intermediate.

  • Amidation: React the intermediate with ammonium hydroxide to yield the corresponding amide derivative.[4]

  • Bromination: Dissolve the amide in acetic acid and add bromine to introduce a bromo group at the desired position on the benzofuran ring.[4]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4][11]

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, K562) in 96-well plates at a density of 1-5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4][14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives for a specified period (typically 48 or 72 hours). A vehicle control (e.g., 1% DMSO) is run in parallel.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[11]

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Benzofuran Derivatives (Varying Concentrations) B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent F->G H 8. Read Absorbance (e.g., 570 nm) G->H I 9. Calculate Cell Viability & Determine IC50 H->I

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

Spectroscopic data (NMR, IR, MS) for Benzofuran-5-ol characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of Benzofuran-5-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted Nuclear Magnetic Resonance (NMR) data with reference Infrared (IR) and Mass Spectrometry (MS) data from a closely related analogue, 5-Hydroxybenzofuran-2-one. This information, coupled with detailed experimental protocols and a workflow visualization, serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. The following tables summarize the predicted and reference data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The data presented below is predicted data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.55dH-2
7.38dH-7
7.05dH-4
6.85ddH-6
6.75dH-3
5.30 (broad)sOH

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
155.1C-7a
150.2C-5
145.0C-2
128.0C-3a
112.1C-7
111.8C-4
107.0C-6
106.8C-3

Predicted using online NMR prediction tools. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of bonds. The following data is for the related compound, 5-Hydroxybenzofuran-2-one, and serves as a reference.

Table 3: Reference IR Spectroscopic Data for 5-Hydroxybenzofuran-2-one

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (phenolic)
~3100C-H stretch (aromatic)
~1620, ~1500C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 134.13 g/mol . The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at m/z = 134.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation and Introduction:

  • Electron Ionization (EI): For volatile and thermally stable compounds, direct insertion or gas chromatography (GC) introduction can be used. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the instrument.

  • Electrospray Ionization (ESI): For less volatile compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Optimize the ionization source parameters to achieve a stable and intense signal for the molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Solid_State Solid Sample (for IR/MS) Compound->Solid_State NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_State->IR MS Mass Spectrometry Solid_State->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Methodological & Application

High-Yield Synthetic Protocols for Benzofuran-5-ol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and high-yield synthetic protocols for Benzofuran-5-ol and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The protocols outlined below offer efficient and scalable methods for the synthesis of these valuable scaffolds.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in various diseases. Notably, derivatives of this scaffold have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation and cell proliferation. This document details robust synthetic methods for accessing these compounds and provides insights into their biological mechanisms of action.

Synthetic Protocols and Methodologies

Several high-yield synthetic strategies have been developed for the synthesis of this compound and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for three prominent methods: PIDA-mediated oxidative cyclization, copper-catalyzed synthesis, and palladium-catalyzed cross-coupling reactions.

Data Presentation: Comparison of Synthetic Protocols
Synthetic Method Key Reagents Typical Reaction Time Reported Yield (%) Key Advantages
PIDA-Mediated Oxidative CyclizationHydroquinone, β-dicarbonyl compound, PIDA, ZnI₂6 hoursUp to 96%High yields, direct C(sp²)-H functionalization.[1]
Copper-Catalyzed Aerobic Oxidative CyclizationPhenol, Alkyne, Cu(OTf)₂, ZnCl₂24 hoursModerate to goodOne-pot procedure, uses molecular oxygen as oxidant.[2]
Copper-Catalyzed Tandem Reactiono-Iodophenol, Acyl chloride, Phosphorus ylide, CuBrNot specifiedModerate to goodOne-pot, high structural diversity.[3]
Palladium-Catalyzed Sonogashira Coupling & Cyclization2-Iodophenol, Terminal alkyne, Pd(II) complex, K₂CO₃10 hoursModerate to goodGood functional group tolerance.[4]
Palladium-Catalyzed Suzuki Cross-Coupling2-(4-Bromophenyl)benzofuran, Arylboronic acid, Pd(II) complex, K₂CO₃4 hoursGood to excellentEfficient for synthesis of 2-arylbenzofuran derivatives.[5]
Experimental Protocols

Protocol 1: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans

This protocol describes a practical and scalable approach for the preparation of 5-hydroxybenzofurans via a tandem in situ oxidative coupling and cyclization reaction.[1]

Materials:

  • Hydroquinone (1.0 mmol)

  • β-Dicarbonyl compound (2.0 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.1 mmol)

  • Zinc Iodide (ZnI₂) (0.5 mmol)

  • Chlorobenzene (10 mL)

Procedure:

  • To a round-bottom flask, add hydroquinone (1.0 mmol), the β-dicarbonyl compound (2.0 mmol), ZnI₂ (0.5 mmol), and PIDA (1.1 mmol).

  • Add chlorobenzene (10 mL) to the flask.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-hydroxybenzofuran derivative.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of Substituted Benzofurans

This method provides a regioselective synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as the oxidant.[2][6]

Materials:

  • Phenol (1.5 mmol)

  • Alkyne (1.0 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Zinc Chloride (ZnCl₂) (1.5 equiv.)

  • Nitrobenzene (2 mL)

Procedure:

  • In a sealed tube, combine the phenol (1.5 mmol), alkyne (1.0 mmol), Cu(OTf)₂ (10 mol%), and ZnCl₂ (1.5 equiv.).

  • Add nitrobenzene (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (optimized for specific substrates) under an oxygen atmosphere (balloon) for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under vacuum and purify the residue by flash chromatography to yield the substituted benzofuran.

Protocol 3: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Suzuki Coupling

This protocol is effective for the synthesis of 2-arylbenzofuran derivatives through a Suzuki cross-coupling reaction in an aqueous medium.[5]

Materials:

  • 2-(4-Bromophenyl)benzofuran (0.05 mmol)

  • Arylboronic acid (0.08 mmol)

  • Palladium(II) complex catalyst (3 mol%)

  • Potassium carbonate (K₂CO₃) (0.1 mmol)

  • Ethanol/Water (1:1, v/v) (6 mL)

Procedure:

  • In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the arylboronic acid (0.08 mmol), the Pd(II) complex catalyst (3 mol%), and K₂CO₃ (0.1 mmol) in a mixture of ethanol and water (1:1, 6 mL).

  • Stir the resulting suspension at 80 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 2-arylbenzofuran derivative.

Signaling Pathway Modulation by this compound Derivatives

This compound derivatives have been identified as potent modulators of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. Their inhibitory action on these pathways contributes to their anti-inflammatory and potential anti-cancer properties.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. Certain benzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of key signaling proteins.[7][8][9] Specifically, they can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkBa_p65 IkBα-p65 Complex IKK Complex->IkBa_p65 Phosphorylation of IkBα IkBa IkBa p65 p65 p65_n p65 p65->p65_n Translocation IkBa_p65->p65 IkBα Degradation This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition DNA DNA p65_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. This pathway consists of a series of protein kinases, including ERK, JNK, and p38. Benzofuran derivatives have demonstrated the ability to inhibit the phosphorylation, and therefore the activation, of these key MAPK proteins, leading to a reduction in the expression of pro-inflammatory genes.[7][8][9][10]

MAPK_Pathway cluster_cascade MAPK Cascade Upstream Stimuli Upstream Stimuli MAPKKK MAPKKK Upstream Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK ERK / JNK / p38 MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors Activation This compound Derivative This compound Derivative This compound Derivative->MAPK Inhibition of Phosphorylation Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Gene Expression

MAPK Signaling Pathway Inhibition

Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis of this compound derivatives and their subsequent biological screening is outlined below. This process involves the initial synthesis and purification of the target compounds, followed by a series of in vitro assays to evaluate their biological activity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening A Starting Materials B Chemical Synthesis (e.g., PIDA, Cu, Pd-catalyzed) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E In vitro Assays (e.g., Cell Viability, Enzyme Inhibition) D->E F Mechanism of Action Studies (Western Blot for Pathway Analysis) E->F G Lead Compound Identification F->G

References

Palladium-Catalyzed Synthesis of Substituted Benzofuran-5-ols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of substituted benzofuran-5-ols, a crucial scaffold in medicinal chemistry and drug development. Two primary palladium-catalyzed methods are highlighted: a direct tandem C-H functionalization/cyclization of benzoquinones and a classical domino Sonogashira coupling followed by cyclization of iodophenols.

Method 1: Palladium-Catalyzed Tandem C-H Functionalization/Cyclization of Benzoquinones

This modern approach offers a direct and efficient route to 2,3-disubstituted 5-hydroxybenzofurans. A key advantage of this method is that the benzoquinone serves as both a reactant and an oxidant, eliminating the need for an external oxidant, base, or ligand.[1][2][3]

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Benzoquinone 1,4-Benzoquinone Catalyst Pd(OAc)₂ (10 mol%) Benzoquinone->Catalyst + Alkyne Terminal Alkyne (2 equiv.) Alkyne->Catalyst + Benzofuranol 2,3-Disubstituted Benzofuran-5-ol Catalyst->Benzofuranol 1,4-Dioxane, 100 °C Solvent 1,4-Dioxane Temperature 100 °C

Caption: General workflow for the tandem C-H functionalization/cyclization.

Quantitative Data Summary:
EntryAlkyne (R)ProductYield (%)
1Phenyl2-Phenyl-3-(phenylethynyl)this compound85
24-Methylphenyl2-(p-Tolyl)-3-((p-tolyl)ethynyl)this compound82
34-Methoxyphenyl2-(4-Methoxyphenyl)-3-((4-methoxyphenyl)ethynyl)this compound78
44-Chlorophenyl2-(4-Chlorophenyl)-3-((4-chlorophenyl)ethynyl)this compound75
5n-Hexyl2-(n-Hexyl)-3-(oct-1-yn-1-yl)this compound65
Experimental Protocol:

General Procedure for the Synthesis of 2,3-Disubstituted Benzofuran-5-ols:

  • To an oven-dried reaction tube, add 1,4-benzoquinone (0.2 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 10 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (1.0 mL) to the tube.

  • Add the terminal alkyne (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 2,3-disubstituted this compound.

Method 2: Domino Sonogashira Coupling and Cyclization of Iodophenols

This well-established and versatile method allows for the synthesis of a wide range of 2-substituted benzofurans. To obtain this compound derivatives, a suitably substituted iodophenol, such as 2-iodo-4-methoxyphenol, is used, followed by a subsequent demethylation step if necessary. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Iodophenol o-Iodophenol Derivative Catalyst PdCl₂(PPh₃)₂ (2 mol%) CuI (1 mol%) Iodophenol->Catalyst + Alkyne Terminal Alkyne Alkyne->Catalyst + Benzofuran Substituted Benzofuran Catalyst->Benzofuran Et₃N, RT to 70 °C Base_Solvent Et₃N Temperature Room Temp. to 70 °C

Caption: Workflow for Sonogashira coupling and cyclization.

Quantitative Data Summary (for 2-Substituted Benzofurans from 2-Iodophenol):
EntryAlkyne (R)BaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylEt₃NEt₃N702085
24-MethylphenylEt₃NAcetonitrile702082
34-MethoxyphenylK₂CO₃DMF1001288
4n-ButylEt₃NEt₃N702078
5CyclohexylCs₂CO₃Toluene1102475
Experimental Protocol:

General Procedure for the Synthesis of 2-Substituted Benzofurans:

  • To an oven-dried Schlenk flask, add the o-iodophenol derivative (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (1 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent (e.g., triethylamine or DMF) and the base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If triethylamine is used as the solvent, remove it under reduced pressure. If DMF is used, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.

For the synthesis of this compound, a subsequent demethylation step (e.g., using BBr₃) may be required if a methoxy-substituted iodophenol is used as the starting material.

References

Green Chemistry Approaches to the Synthesis of Benzofuran-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Benzofuran-5-ol, a significant heterocyclic compound found in numerous biologically active natural and synthetic products. The focus of these protocols is on green chemistry principles, aiming to reduce the environmental impact and improve the efficiency of synthetic routes. Methodologies such as one-pot syntheses, microwave-assisted reactions, and ultrasound-assisted preparations are detailed, offering alternatives to traditional, often harsher, synthetic methods.

Introduction

This compound and its derivatives exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery.[1] Traditional synthetic methods often involve multiple steps, harsh reagents, and significant solvent waste. The application of green chemistry principles to the synthesis of this important scaffold addresses these challenges by promoting the use of safer solvents, reducing reaction times, and increasing energy efficiency. This document outlines several green approaches, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

I. One-Pot Synthesis of 5-Hydroxybenzofurans

A highly efficient, one-pot method for the synthesis of 5-hydroxybenzofurans involves the tandem in situ oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds.[2][3] This approach offers a direct functionalization of the aromatic C(sp²)-H bond of hydroquinones.[2]

Experimental Protocol: PIDA-Mediated Oxidative Coupling and Cyclization[2][3]

Materials:

  • Hydroquinone

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Phenyliodonium diacetate (PIDA)

  • Zinc Iodide (ZnI₂)

  • Phenyl chloride (PhCl)

Procedure:

  • To a solution of hydroquinone (0.50 mmol) and the β-dicarbonyl compound (1.00 mmol) in phenyl chloride (5 mL), add zinc iodide (0.25 mmol) and PIDA (0.55 mmol).

  • Stir the reaction mixture at a reflux of 95 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-hydroxybenzofuran derivative.

Quantitative Data Summary:

Starting MaterialsProductYield (%)Reference
Hydroquinone, Ethyl acetoacetateEthyl 5-hydroxy-2-methylbenzofuran-3-carboxylateup to 96[2][3]
2-Methylhydroquinone, Ethyl acetoacetateEthyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate61[3]
2-Chlorohydroquinone, Ethyl acetoacetateEthyl 7-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate45[3]

Logical Relationship of the One-Pot Synthesis:

one_pot_synthesis Reactants Hydroquinone + β-Dicarbonyl Compound PIDA_ZnI2 PIDA / ZnI₂ PhCl, 95 °C Reactants->PIDA_ZnI2 Intermediate In situ Oxidative Coupling Intermediate PIDA_ZnI2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Hydroxybenzofuran Cyclization->Product

Caption: One-pot synthesis of 5-hydroxybenzofurans via oxidative coupling and cyclization.

II. Microwave-Assisted Synthesis of Benzofuran Derivatives

Proposed Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Materials:

  • 6-Hydroxy-3-bromocoumarin (precursor, synthesis not detailed)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Add 6-hydroxy-3-bromocoumarin (0.167 mmol) to a microwave vessel.

  • Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of 79 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and acidify to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization to yield 5-hydroxybenzofuran-2-carboxylic acid.

Quantitative Data Summary for Analogous Reactions:

Starting Material (3-Bromocoumarin derivative)Product (Benzofuran-2-carboxylic acid derivative)Yield (%)Time (min)Power (W)Temp (°C)Reference
3-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid99530079[5]
3-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxybenzofuran-2-carboxylic acid98530079[5]

Experimental Workflow for Microwave-Assisted Synthesis:

microwave_workflow Start 6-Hydroxy-3-bromocoumarin + NaOH in Ethanol Microwave Microwave Irradiation (300W, 79°C, 5 min) Start->Microwave Workup Concentration & Acidification Microwave->Workup Purification Recrystallization Workup->Purification Product 5-Hydroxybenzofuran-2-carboxylic acid Purification->Product

Caption: Workflow for the proposed microwave-assisted synthesis of a this compound derivative.

III. Ultrasound-Assisted Synthesis of Benzofuran Derivatives

Ultrasound irradiation provides an alternative green energy source for chemical reactions, often leading to shorter reaction times and improved yields through acoustic cavitation.[7][8][9][10][11] A one-pot, ultrasound-assisted synthesis of 2-substituted benzofurans has been developed, which could be adapted for the synthesis of this compound derivatives.[10][11]

Proposed Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis

Materials:

  • 2-Iodo-4-methoxyphenol (as a precursor to a 5-methoxybenzofuran, which can potentially be demethylated to this compound)

  • Terminal alkyne (e.g., (trimethylsilyl)acetylene)

  • Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a reaction vessel, combine 2-iodo-4-methoxyphenol, (trimethylsilyl)acetylene, 10% Pd/C, CuI, PPh₃, and Et₃N in MeOH.

  • Irradiate the mixture with ultrasound at a suitable frequency and power.

  • After the initial coupling is complete (monitored by TLC), add an aqueous solution of K₂CO₃ to the reaction mixture for the C-Si bond cleavage.

  • Continue ultrasound irradiation to facilitate the final C-O bond-forming cyclization.

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Quantitative Data Summary for Analogous Reactions:

Aryl IodideAlkyneProduct (2-Substituted Benzofuran)Yield (%)Reference
1-Iodo-4-nitrobenzene(Trimethylsilyl)acetylene2-(4-Nitrophenyl)benzofuran85[10][11]
1-Iodo-4-methoxybenzene(Trimethylsilyl)acetylene2-(4-Methoxyphenyl)benzofuran88[10][11]

Experimental Workflow for Ultrasound-Assisted Synthesis:

ultrasound_workflow Start 2-Iodo-4-methoxyphenol + Alkyne + Catalysts in MeOH Ultrasound1 Ultrasound Irradiation (C-C Coupling) Start->Ultrasound1 Cleavage Add K₂CO₃ (C-Si Cleavage) Ultrasound1->Cleavage Ultrasound2 Ultrasound Irradiation (C-O Cyclization) Cleavage->Ultrasound2 Workup Aqueous Workup & Extraction Ultrasound2->Workup Purification Column Chromatography Workup->Purification Product 5-Methoxybenzofuran derivative Purification->Product

Caption: Workflow for the proposed one-pot, ultrasound-assisted synthesis of a this compound precursor.

IV. Solvent-Free Synthesis

A truly green approach involves the complete elimination of solvents. A solvent-free method for the synthesis of aurone derivatives from a 6-hydroxybenzofuran-3(2H)-one precursor has been reported, which proceeds by grinding the reactants with a solid base.[12]

Experimental Protocol: Solvent-Free Condensation[12]

Materials:

  • 6-Hydroxybenzofuran-3(2H)-one (precursor)

  • Aryl aldehyde (e.g., benzaldehyde)

  • Activated barium hydroxide

Procedure:

  • In a mortar, thoroughly grind 6-hydroxybenzofuran-3(2H)-one with the aryl aldehyde and activated barium hydroxide using a pestle for approximately 5 minutes.

  • The reaction mixture will typically turn yellow, indicating the progress of the reaction.

  • Allow the mixture to stand at room temperature for about 10 minutes for the reaction to complete (monitor by TLC).

  • Acidify the ice-cooled reaction mixture to precipitate the aurone product.

  • Collect the product by filtration.

Quantitative Data Summary:

Starting MaterialsProduct (Aurone derivative)Yield (%)Time (min)ConditionsReference
6-Hydroxybenzofuran-3(2H)-one, Benzaldehyde6-Hydroxyaurone9515Grinding, RT[12]
6-Hydroxybenzofuran-3(2H)-one, 4-Chlorobenzaldehyde6-Hydroxy-4'-chloroaurone9215Grinding, RT[12]

Conclusion

The green chemistry approaches outlined in this document for the synthesis of this compound and its derivatives offer significant advantages over traditional methods. These include one-pot reactions that increase efficiency and reduce waste, and the use of microwave and ultrasound energy to dramatically shorten reaction times. Solvent-free methods represent a particularly environmentally benign option. While some of the provided protocols are adaptations of methods for similar compounds due to a lack of direct literature on the parent this compound, they provide a strong foundation for further research and development in the green synthesis of this important pharmacophore. Researchers are encouraged to adapt and optimize these protocols for their specific needs, contributing to the advancement of sustainable chemistry in drug development.

References

Application of Benzofuran-5-ol in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzofuran-5-ol in the synthesis of bioactive heterocyclic compounds. It is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The benzofuran nucleus, a fusion of a benzene and a furan ring, imparts unique physicochemical properties that allow for diverse pharmacological activities. The hydroxyl group at the 5-position offers a reactive site for further functionalization, enabling the synthesis of a vast library of derivatives with tuned therapeutic properties. Derivatives of this compound have demonstrated significant potential as antifungal, anti-inflammatory, and anticancer agents, making this scaffold a focal point in the development of novel therapeutics.

Key Applications

The strategic modification of the this compound core has led to the discovery of potent bioactive molecules. Key areas of application include:

  • Antifungal Agents: this compound derivatives have shown potent activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. The mechanism is believed to involve the fungal metabolism of the this compound moiety into a benzoquinone derivative, which exhibits potent antifungal properties.

  • Anti-inflammatory Agents: Several benzofuran derivatives exhibit anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are crucial in the cellular response to inflammatory stimuli. By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines.[1]

  • Anticancer Agents: The benzofuran scaffold is present in numerous compounds with demonstrated anticancer activity.[2][3] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies reveal that substitutions on the benzofuran ring play a critical role in their cytotoxic potency.[2]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for representative bioactive compounds derived from or related to the benzofuran scaffold.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 1 K562 (Leukemia)5[2]
Compound 1 HL60 (Leukemia)0.1[2]
Benzofuran derivative 11e MCF-7 (Breast Cancer)-[4]
Benzofuran derivative 12 SiHa (Cervical Cancer)1.10[4]
Benzofuran derivative 12 HeLa (Cervical Cancer)1.06[4]
Bromo derivative 14c HCT116 (Colon Cancer)3.27[5]
Benzofuran-2-yl-(diphenylpyrazol-1-yl)methanone 32 A2780 (Ovarian Cancer)12[3][6]
Benzofuran-2-yl-(diphenylpyrazol-1-yl)methanone 33 A2780 (Ovarian Cancer)11[3][6]
Benzofuran-N-aryl piperazine hybrid 38 A549 (Lung Cancer)0.12[6]
Benzofuran-N-aryl piperazine hybrid 38 SGC7901 (Gastric Cancer)2.75[6]
Fluorinated benzofuran derivative 1 HCT116 (Colorectal Cancer)19.5[7]
Fluorinated benzofuran derivative 2 HCT116 (Colorectal Cancer)24.8[7]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Piperazine/benzofuran hybrid 5d NO Production (RAW 264.7)52.23 ± 0.97[1][8]
Benzofuran-N-aryl piperazine hybrid 38 NO Production5.28[6]
Aza-benzofuran 1 NO Production (RAW 264.7)17.3[9]
Aza-benzofuran 4 NO Production (RAW 264.7)16.5[9]
Fluorinated benzofuran derivativesIL-6 Inhibition1.2 - 9.04[7]
Fluorinated benzofuran derivativesCCL2 Inhibition1.5 - 19.3[7]
Fluorinated benzofuran derivativesNO Inhibition2.4 - 5.2[7]
Fluorinated benzofuran derivativesPGE2 Inhibition1.1 - 20.5[7]

Table 3: Antimicrobial Activity of Benzofuran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compound derivative 18 C. albicans1.6[10]
This compound derivative 19 C. tropicalis3.2[10]
This compound derivative 26, 27, 28 C. neoformans1.6[10]
This compound derivative 29 C. neoformans3.2[10]
2-salicyloylbenzofuran derivative 51 Gram-(+) bacteria0.06–0.12 mM[6]
Benzofuran derivative 46 Various bacteria and fungi0.5 - 1 mg/mL[6]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[11]
Aza-benzofuran 1 S. typhimurium12.5[9]
Aza-benzofuran 1 E. coli25[9]
Aza-benzofuran 1 S. aureus12.5[9]
Oxa-benzofuran 5 P. italicum12.5[9]
Oxa-benzofuran 6 C. musae12.5-25[9]
Benzofuran–pyrazole derivative 10 F. solani16[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Aryl-5-hydroxybenzofurans via PIDA-Mediated Oxidative Coupling and Cyclization

This protocol is adapted from a method for the synthesis of 5-hydroxybenzofurans and can be applied to generate a variety of 2-aryl derivatives. The reaction involves the tandem in situ oxidative coupling and cyclization of a hydroquinone (a precursor to the this compound moiety) and a β-dicarbonyl compound.

Materials:

  • Hydroquinone

  • Substituted aryl-β-ketoester (e.g., ethyl benzoylacetate)

  • Phenyliodonium diacetate (PIDA)

  • Zinc iodide (ZnI₂)

  • Phenyl chloride (PhCl)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroquinone (0.50 mmol) and the aryl-β-ketoester (1.00 mmol) in phenyl chloride (5 mL), add zinc iodide (0.25 mmol).

  • Add phenyliodonium diacetate (0.55 mmol) to the mixture.

  • Heat the reaction mixture to 95 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aryl-5-hydroxybenzofuran.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General Procedure for Functionalization of this compound

This protocol describes a general method for the alkylation of the hydroxyl group of this compound, a common strategy to introduce diverse functionalities and modulate biological activity.

Materials:

  • This compound

  • Alkyl halide (e.g., 1,3-dibromopropane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (6.0 mmol).

  • Add the desired alkyl halide (e.g., 1,3-dibromopropane, 3.0 mmol) to the mixture.

  • Reflux the reaction mixture for 6-10 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the O-alkylated benzofuran derivative.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized benzofuran derivatives against fungal pathogens.

Materials:

  • Synthesized benzofuran derivatives

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the broth medium in the 96-well plates to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the fungal suspension according to established guidelines (e.g., CLSI).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (antifungal drug, e.g., fluconazole) and negative (medium with DMSO) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory benzofuran derivatives exert their effect by inhibiting this pathway. The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκBα IkB->IkB_P Active_NFkB Active NF-κB NFkB->Active_NFkB releases Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome degradation DNA DNA Active_NFkB->DNA translocates to nucleus and binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Transcription->Inflammatory_Genes

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. Benzofuran derivatives can modulate this pathway to exert their therapeutic effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Stress Stimuli Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors translocates to nucleus and activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: A simplified MAPK/ERK signaling pathway.

Synthetic Workflow for Bioactive Benzofuran Derivatives

The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzofuran derivatives starting from this compound.

Synthetic_Workflow Start This compound (Starting Material) Step1 Functionalization/ Derivatization Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Step3 Structural Characterization (NMR, MS, etc.) Step2->Step3 Step4 Biological Screening (Anticancer, Antifungal, etc.) Step3->Step4 Step5 Identification of Hit Compounds Step4->Step5 Step6 Lead Optimization (SAR Studies) Step5->Step6 Step6->Step1 Iterative Synthesis End Bioactive Lead Compound Step6->End

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Benzofuran-5-ol Based Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of benzofuran-5-ol based fluorescent probes for cellular imaging. This document details the synthesis, photophysical properties, and protocols for the application of these probes in detecting key cellular parameters such as reactive oxygen species (ROS) and viscosity.

Introduction

Benzofuran derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in the development of fluorescent probes for cellular imaging.[1] The benzofuran scaffold can be chemically modified to fine-tune its spectral properties and to incorporate specific functionalities for targeting particular cellular analytes or compartments.[1] Probes based on the this compound core, in particular, offer promising platforms for the development of sensors for various cellular parameters due to their intrinsic fluorescence and the electron-donating nature of the hydroxyl group. These probes often operate on a "turn-on" or ratiometric response mechanism, where the fluorescence intensity or emission wavelength changes upon interaction with a target analyte, providing a detectable signal for fluorescence microscopy.[1]

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their successful application in cellular imaging. The following tables summarize the key spectral characteristics of representative benzofuran-based fluorescent probes.

Table 1: Photophysical Properties of a Representative Hydroxy-Benzofuran Probe

Probe NameExcitation (λex, nm)Emission (λem, nm)Stokes Shift (cm⁻¹)SolventReference
1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (1-HBBC)260-349400-48513,993 - 18,495Various[2][3]

Note: The wide range in excitation and emission is due to the solvatochromic properties of the probe, where the spectral characteristics are influenced by the polarity of the solvent.[3]

Table 2: Comparative Photophysical Properties of Selected Benzofuran Derivatives

Derivative NameExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/ApplicationReference
Benzofurazan sulfide 1a430520Not ReportedCellular thiols[4]
Benzofuro[2,3-c]pyridin-3-ol (7k)Not ReportedNot Reported0.91 (in DMSO)General fluorophore[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound Based Fluorescent Probe Core

This protocol is a representative synthesis for a this compound derivative, which can serve as a core structure for further functionalization to create targeted fluorescent probes.

Materials:

  • Substituted phenacyl bromide

  • 2',4'-dihydroxyacetophenone (as a surrogate for a dihydroxy precursor to this compound)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of the substituted phenacyl bromide (1 mmol) and 2',4'-dihydroxyacetophenone (1 mmol) is taken in a round-bottom flask.

  • Anhydrous potassium carbonate (2 mmol) is added to the flask.

  • Dry dimethylformamide (10 mL) is added as the solvent.

  • The reaction mixture is refluxed for 3-4 hours with constant stirring.

  • After the completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice with stirring.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with water and then with a small amount of cold ethanol.

  • The product is dried and can be further purified by recrystallization from a suitable solvent like ethanol to yield the this compound derivative.

Protocol 2: General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live cells with a this compound based fluorescent probe. Optimization for specific probes and cell types is recommended.[1]

Materials:

  • This compound based fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the benzofuran probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.[1]

  • Cell Preparation: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

  • Probe Loading:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the probe stock solution in the pre-warmed imaging medium to the desired final concentration (typically 1-10 µM).[1]

    • Vortex briefly to ensure complete mixing.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.[1]

  • Washing (Optional): For probes with high background fluorescence, it may be necessary to wash the cells after incubation. Remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging medium.[1]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the imaging dish on the stage of a fluorescence microscope.

    • Excite the sample and collect the emission using filter sets appropriate for the probe's spectral characteristics. For a novel probe, initial experiments should be conducted to determine the optimal excitation and emission wavelengths.

Protocol 3: Imaging Cellular Reactive Oxygen Species (ROS)

This protocol outlines a method to validate the responsiveness of a this compound based probe to changes in intracellular ROS levels.

Materials:

  • All materials from Protocol 2

  • A known ROS inducer (e.g., hydrogen peroxide (H₂O₂) or menadione)

  • An antioxidant as a negative control (e.g., N-acetylcysteine (NAC))

Procedure:

  • Prepare Cells and Probe: Follow steps 1-3 from Protocol 2.

  • Induce Oxidative Stress (Positive Control): Treat a subset of cells with a known ROS inducer. For example, incubate cells with 100-500 µM H₂O₂ in culture medium for 30-60 minutes.

  • Antioxidant Treatment (Negative Control): Pre-treat another subset of cells with an antioxidant like 1-5 mM NAC for 1-2 hours before inducing oxidative stress.

  • Stain Cells: After the respective treatments, load the cells with the this compound based probe as described in Protocol 2.

  • Washing and Imaging: Wash the cells and perform fluorescence imaging as described in Protocol 2.

  • Quantification:

    • Acquire images from multiple fields of view for each condition.

    • Measure the mean fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the different treatment groups. An increase in fluorescence intensity in the ROS-induced group compared to the control and antioxidant-treated groups would indicate that the probe is responsive to oxidative stress.

Protocol 4: Imaging Cellular Viscosity

This protocol describes how to assess the sensitivity of a this compound based probe to changes in micro-environmental viscosity.

Materials:

  • All materials from Protocol 2

  • Glycerol or other viscosity-modulating agents

  • Viscometer

Procedure:

  • In Vitro Viscosity Titration:

    • Prepare a series of solutions with varying viscosities by mixing methanol and glycerol in different ratios. Measure the viscosity of each solution using a viscometer.

    • Add the this compound based probe to each solution at a fixed concentration.

    • Measure the fluorescence emission spectra of the probe in each solution using a fluorometer.

    • Plot the fluorescence intensity or emission maximum as a function of viscosity to determine the probe's sensitivity.

  • Cellular Viscosity Imaging:

    • Culture and stain cells with the this compound based probe as described in Protocol 2.

    • Induce changes in cellular viscosity if desired (e.g., by treating with agents that alter the cytoskeleton or induce apoptosis).

    • Acquire fluorescence images.

    • Analyze the fluorescence intensity or perform fluorescence lifetime imaging microscopy (FLIM) to map the viscosity within the cells. A change in fluorescence intensity or lifetime that correlates with the in vitro viscosity titration would indicate the probe's utility for imaging cellular viscosity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Imaging & Analysis synthesis Probe Synthesis stock Stock Solution Prep. synthesis->stock loading Probe Loading stock->loading cell_culture Cell Culture treatment Cell Treatment (e.g., ROS induction) cell_culture->treatment treatment->loading washing Washing (Optional) loading->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis signaling_pathway ros_inducer ROS Inducer (e.g., H₂O₂) cell Cell ros_inducer->cell ros Increased Intracellular ROS cell->ros probe This compound Probe (Non-fluorescent) ros->probe Oxidation fluorescent_probe Oxidized Probe (Fluorescent) probe->fluorescent_probe detection Fluorescence Detection fluorescent_probe->detection logical_relationship benzofuran_core This compound Core functionalization Functionalization benzofuran_core->functionalization ros_probe ROS-Reactive Moiety functionalization->ros_probe viscosity_rotor Molecular Rotor for Viscosity functionalization->viscosity_rotor final_probe_ros ROS Probe ros_probe->final_probe_ros final_probe_visc Viscosity Probe viscosity_rotor->final_probe_visc

References

Methodologies for the Functionalization of the Benzofuran-5-ol Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key synthetic methodologies for the functionalization of the Benzofuran-5-ol core structure. This privileged scaffold is a common motif in biologically active compounds, and the ability to selectively modify it is crucial for the development of new therapeutic agents. The following sections detail protocols for O-alkylation, electrophilic aromatic substitution (Vilsmeier-Haack and Mannich reactions), and palladium-catalyzed cross-coupling reactions (Suzuki coupling), complete with quantitative data and visual workflows.

O-Alkylation of the Phenolic Hydroxyl Group

O-alkylation of the 5-hydroxyl group is a fundamental transformation that allows for the introduction of a wide variety of substituents, modulating the solubility, lipophilicity, and metabolic stability of the molecule.

Application Notes

The Williamson ether synthesis is a robust and widely used method for the O-alkylation of phenols. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by a base, acts as a nucleophile attacking an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Potassium carbonate is a commonly used base due to its mildness and ease of handling, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction.

Experimental Protocol: General Procedure for O-Alkylation

A mixture of this compound (1.0 eq.), an appropriate alkyl halide (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.) in a suitable solvent like DMF is stirred at room temperature or elevated temperatures (50-80 °C) until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl IodideK₂CO₃DMFRT1295[1]
2Ethyl BromideK₂CO₃DMF60892[1]
3Benzyl BromideK₂CO₃Acetonitrile80688[1]
43,4-dimethoxyphenethyl bromideK₂CO₃DMF801275-82[1]

Experimental Workflow

O_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions Benzofuranol This compound Reaction Reaction Mixture Benzofuranol->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Temperature Temperature (RT to 80°C) Temperature->Reaction Workup Aqueous Workup Reaction->Workup 1. Stir 2. Monitor by TLC Purification Purification Workup->Purification 1. Quench with H₂O 2. Extract with organic solvent 3. Dry and concentrate Product O-Alkylated this compound Purification->Product Column Chromatography

Caption: Workflow for the O-alkylation of this compound.

Electrophilic Aromatic Substitution

The electron-rich nature of the this compound ring system makes it susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of functional groups directly onto the aromatic core.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[2][3][4][5] The Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), acts as the electrophile.

For 5-hydroxybenzofuran, the hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. The formylation is expected to occur predominantly at the C4 or C6 position. The reaction is typically carried out at low temperatures and followed by aqueous workup to hydrolyze the intermediate iminium salt to the aldehyde.

To a solution of this compound (1.0 eq.) in DMF (10-20 volumes) at 0 °C is added phosphorus oxychloride (1.1-1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then poured onto crushed ice and neutralized with a base (e.g., sodium acetate or sodium hydroxide solution). The precipitated product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.[3][6]

EntrySubstrateReagentsSolventTemp (°C)Time (h)ProductYield (%)Reference
11,3-dimethoxy-5-(4-nitrophenoxy)benzenePOCl₃, DMFDMF803Formylated product-[3]
2General electron-rich arene(Chloromethylene)dimethyliminium ChlorideDMFRT6.5Aldehyde77[6]

Vilsmeier_Haack cluster_reactants Reactants Benzofuranol This compound Reaction Reaction Mixture Benzofuranol->Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis 1. Stir at RT 2. Monitor by TLC Purification Purification Hydrolysis->Purification 1. Pour onto ice 2. Neutralize with base 3. Filter and dry Product Formylated this compound Purification->Product Recrystallization or Column Chromatography

Caption: Workflow for the Vilsmeier-Haack formylation.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound.[7][8] For this compound, this reaction typically occurs at the electron-rich positions ortho to the hydroxyl group.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (this compound), formaldehyde, and a primary or secondary amine.[9] The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the aromatic ring. This reaction is valuable for introducing a versatile handle for further synthetic transformations.

A mixture of this compound (1.0 eq.), formaldehyde (or paraformaldehyde, 1.1-1.5 eq.), and a secondary amine (e.g., dimethylamine, piperidine, or morpholine, 1.1-1.5 eq.) in a solvent such as ethanol or acetic acid is heated at reflux for several hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[10]

EntrySubstrateAmineReagentSolventProductYield (%)Reference
1Methyl 5-hydroxy-3-methylcoumarilateDimethylamineParaformaldehyde-4-dimethylaminomethyl derivative-[10]
2Methyl 5-hydroxy-3-methylcoumarilatePiperidineParaformaldehyde-4-piperidinomethyl derivative-[10]
3Methyl 5-hydroxy-3-methylcoumarilateMorpholineParaformaldehyde-4-morpholinomethyl derivative-[10]

Mannich_Reaction cluster_reactants Reactants Benzofuranol This compound Reaction Reaction Mixture Benzofuranol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Secondary Amine Amine->Reaction Workup Workup Reaction->Workup 1. Reflux 2. Monitor by TLC Purification Purification Workup->Purification 1. Remove solvent 2. Extract with organic solvent 3. Dry and concentrate Product Mannich Base of this compound Purification->Product Column Chromatography or Recrystallization

Caption: Workflow for the Mannich reaction on this compound.

Palladium-Catalyzed Cross-Coupling: Suzuki Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[11] This methodology is particularly useful for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Application Notes

To perform a Suzuki coupling on the this compound core, a halogen substituent is typically required as a handle for the palladium catalyst. For instance, 5-bromo-benzofuran-ol can be coupled with a variety of boronic acids. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water.[12][13][14]

Experimental Protocol: General Procedure for Suzuki Coupling of 5-Bromo-benzofuran-ol

To a degassed mixture of 5-bromo-benzofuran-ol (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) is added a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours. After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[15]

Data Presentation
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1677[15]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1689[15]
34-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1672[15]
4Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-1685[15]

Note: The yields are for the Suzuki coupling of a bromo-benzofuran ester derivative, which is expected to be comparable to the reactivity of 5-bromo-benzofuran-ol under similar conditions.

Experimental Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BromoBenzofuranol 5-Bromo-benzofuran-ol Reaction Reaction Mixture BromoBenzofuranol->Reaction BoronicAcid Ar-B(OH)₂ BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature (80-100°C) Temperature->Reaction InertAtmosphere Inert Atmosphere InertAtmosphere->Reaction Workup Workup Reaction->Workup 1. Heat 2. Monitor by TLC Purification Purification Workup->Purification 1. Cool to RT 2. Extract with organic solvent 3. Dry and concentrate Product 5-Aryl-benzofuran-ol Purification->Product Column Chromatography

Caption: Workflow for the Suzuki cross-coupling reaction.

References

HPLC and GC-MS analytical methods for the quantification of Benzofuran-5-ol.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Benzofuran-5-ol

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The accurate quantification of these compounds, such as this compound, is crucial in drug development and quality control to ensure the safety and efficacy of pharmaceutical products.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[3] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] In contrast, GC-MS is ideal for volatile and thermally stable compounds and often requires a derivatization step for polar molecules like this compound to enhance their volatility.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

Application Note

HPLC coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of benzofuran derivatives in various matrices.[1] This technique offers excellent reproducibility and sensitivity for routine analysis. The method described below utilizes a reverse-phase C18 column, which is effective for separating moderately polar compounds like this compound. An isocratic mobile phase of acetonitrile and water provides a stable baseline and consistent retention times.

Experimental Protocol

1. Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[3]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v).[5] Isocratic elution is recommended for simplicity and robustness.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: Ambient (approximately 25°C).

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis spectrophotometric analysis of this compound in the mobile phase. A common wavelength for benzofuran derivatives is around 310 nm.[5]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).[1]

4. Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and transfer a portion of the powdered sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[1]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[1]

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL in Acetonitrile) A->B C Prepare Working Standards (Serial Dilution) B->C H Inject into HPLC System (C18 Column) C->H D Weigh Sample (e.g., Pharmaceutical Formulation) E Dissolve in Acetonitrile & Sonicate D->E F Filter through 0.45 µm Syringe Filter E->F G Dilute to Final Concentration F->G G->H I Isocratic Elution (Acetonitrile:Water) H->I J UV Detection I->J K Record Chromatograms & Peak Areas J->K L Construct Calibration Curve (Standards) K->L M Linear Regression Analysis (R² > 0.999) L->M N Quantify this compound in Sample M->N

Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[4] Due to the polar hydroxyl group in this compound, which can lead to poor peak shape and reduced sensitivity, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.[4] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method for compounds with active hydrogens.[4]

Experimental Protocol

1. Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Column: Non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3][5]

  • Injector Temperature: 250°C (splitless mode).[5]

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[5] (This program may require optimization).

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[5]

    • Scan Range: m/z 50-400.[5]

    • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

2. Reagents and Standards:

  • Acetonitrile or Ethyl Acetate (anhydrous).

  • Pyridine (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • This compound reference standard.

3. Standard and Sample Preparation:

  • Prepare stock and working solutions of this compound in acetonitrile or ethyl acetate as described in the HPLC section.

  • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of acetonitrile or ethyl acetate.[4]

4. Derivatization Procedure:

  • To the reconstituted sample or standard, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[4]

  • Vortex the mixture for 30 seconds.[4]

  • Heat the vial at 70°C for 30 minutes.[4]

  • Cool the vial to room temperature before GC-MS analysis.[4]

5. Data Analysis:

  • Qualitative Identification: Confirm the identity of the derivatized this compound by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.[4]

  • Quantitative Analysis (SIM mode): Select characteristic ions of the derivatized analyte for monitoring.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the derivatized standards.

  • Perform a linear regression analysis and quantify the amount of this compound in the derivatized sample.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare this compound Solutions B Evaporate to Dryness (Nitrogen Stream) A->B C Reconstitute in Acetonitrile/Ethyl Acetate B->C D Add BSTFA + 1% TMCS & Pyridine C->D E Vortex and Heat (70°C for 30 min) D->E F Cool to Room Temperature E->F G Inject into GC-MS (DB-5ms Column) F->G H Temperature Programmed Separation G->H I EI Ionization & Mass Detection (Scan or SIM mode) H->I J Identify Peak by Mass Spectrum & Retention Time I->J K Construct Calibration Curve (SIM Mode) J->K L Quantify Derivatized This compound K->L

Experimental workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of various benzofuran derivatives by HPLC-UV and GC-MS. These values may vary depending on the specific compound, instrumentation, and analytical conditions but provide a useful benchmark for method development and validation.

Table 1: HPLC-UV Performance for Selected Benzofuran Derivatives

CompoundLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)benzofuran1 - 100 µg/mL>0.9990.05 µg/mL0.15 µg/mL
Carbofuran7.5 - 75 µg/mL[1]0.999[1]1.31 µg/mL[1]3.97 µg/mL[1]
Vilazodone1 - 64 ng/mL[1]>0.99--

Table 2: GC-MS Performance for Benzofuran Derivatives

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS (General)Analyte Dependent>0.99Typically in the ng/mL to pg/mL rangeTypically in the ng/mL to pg/mL range
GC-MS/MS (Furan Derivatives)---0.003–0.675 ng/g[6]

Note: The sensitivity of GC-MS is highly dependent on the efficiency of the derivatization reaction and the ionization and fragmentation of the resulting derivative. The use of tandem mass spectrometry (MS/MS) can significantly improve selectivity and sensitivity.[3][6]

References

Application Notes and Protocols: Benzofuran-5-ol as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives are prominent heterocyclic scaffolds found in numerous natural products and pharmacologically active compounds.[1][2] Their wide spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties, makes them attractive targets in drug discovery.[3][4][5] Benzofuran-5-ol, with its reactive hydroxyl group, serves as an excellent starting point for the generation of diverse molecular libraries through combinatorial chemistry. The hydroxyl moiety provides a convenient handle for introducing a variety of substituents, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).[4]

These application notes provide a comprehensive overview of the utility of this compound in combinatorial library synthesis. We present key chemical transformations, detailed experimental protocols, and biological activity data for representative derivatives.

Key Reactions for Library Diversification

The hydroxyl group of this compound is the primary site for chemical modification. Standard functional group transformations can be employed to create a library of analogs. Key reactions include:

  • O-Alkylation: Introduction of various alkyl or arylalkyl groups via Williamson ether synthesis.

  • O-Acylation: Formation of ester derivatives with a wide range of acyl chlorides or carboxylic acids.

  • Suzuki-Miyaura Cross-Coupling: Following conversion of the hydroxyl group to a triflate, palladium-catalyzed cross-coupling can introduce diverse aryl and heteroaryl substituents.[6]

  • Click Chemistry: Functionalization of the hydroxyl group with an azide or alkyne allows for the facile incorporation of a wide array of moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes the synthesis of 5-alkoxybenzofuran derivatives, a common strategy for library generation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-alkoxybenzofuran derivative.

Protocol 2: Synthesis of Benzofuran-Triazole Hybrids via Click Chemistry

This protocol outlines the synthesis of benzofuran-triazole hybrids, a class of compounds with reported biological activities.[3]

Step 1: Synthesis of 5-(Prop-2-yn-1-yloxy)benzofuran

  • Follow the general O-alkylation procedure (Protocol 1) using propargyl bromide as the alkyl halide.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 5-(Prop-2-yn-1-yloxy)benzofuran

  • Aromatic azide (various substitutions)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • To a solution of 5-(prop-2-yn-1-yloxy)benzofuran (1.0 eq.) and the aromatic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the target benzofuran-triazole hybrid.

Data Presentation

Table 1: Antifungal Activity of this compound Derivatives

The following table summarizes the in vitro antifungal activity of synthesized this compound derivatives against various fungal strains.[4]

Compound IDR GroupCandida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)
BF-1 H (this compound)>100>100>100
BF-2 CH₂-Ph502550
BF-3 (CH₂)₂-Ph2512.525
BF-4 CH₂-(4-Cl-Ph)12.56.2512.5
BF-5 CH₂-(4-F-Ph)2512.525

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Benzofuran Derivatives

This table presents the cytotoxic activity (IC₅₀) of representative benzofuran compounds against various human cancer cell lines.[7][8]

Compound IDCancer Cell LineIC₅₀ (µM)
BF-Chalcone Hybrid 1a MCF-7 (Breast)5.2
BF-Chalcone Hybrid 1a A549 (Lung)8.7
Compound 17i MCF-7 (Breast)2.90 ± 0.32
Compound 17i H460 (Lung)2.06 ± 0.27
Compound 17i A549 (Lung)5.74 ± 1.03

IC₅₀: The half maximal inhibitory concentration

Mandatory Visualizations

Experimental Workflow for Combinatorial Library Synthesis

G cluster_start Starting Material cluster_diversification Diversification Reactions cluster_intermediates Intermediate Libraries cluster_final_library Final Library benzofuran5ol This compound alkylation O-Alkylation (R-X, Base) benzofuran5ol->alkylation acylation O-Acylation (RCOCl, Base) benzofuran5ol->acylation suzuki Triflation then Suzuki Coupling (Ar-B(OH)2, Pd cat.) benzofuran5ol->suzuki click_alkyne O-Propargylation benzofuran5ol->click_alkyne alkoxy_lib 5-Alkoxybenzofuran Library alkylation->alkoxy_lib ester_lib 5-Acyloxybenzofuran Library acylation->ester_lib aryl_lib 5-Arylbenzofuran Library suzuki->aryl_lib alkyne_intermediate 5-(Prop-2-yn-1-yloxy) benzofuran click_alkyne->alkyne_intermediate click_reaction Click Reaction (R-N3, Cu(I)) alkyne_intermediate->click_reaction triazole_lib Benzofuran-Triazole Library click_reaction->triazole_lib

Caption: Combinatorial synthesis workflow using this compound.

Signaling Pathway Inhibition by Benzofuran Derivatives

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->PI3K inhibit Benzofuran->mTOR inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis and Purification of Benzofuran-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthesis and purification strategy for Benzofuran-5-ol, a key intermediate in the development of various pharmaceutical compounds. The protocols detailed below are designed to be adaptable for large-scale laboratory and pilot plant production.

Scale-up Synthesis of this compound

A practical and scalable approach for the synthesis of 5-hydroxybenzofurans involves the reaction of hydroquinone with a suitable β-dicarbonyl compound. This method offers high yields and utilizes readily available starting materials.[1][2]

Reaction Scheme

A plausible reaction pathway involves the PIDA (phenyliodonium diacetate)-mediated tandem oxidative cyclization of hydroquinone and a β-dicarbonyl compound. The reaction proceeds via an in-situ oxidation of hydroquinone.[1][2]

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from literature procedures for the synthesis of 5-hydroxybenzofuran derivatives and is suitable for scaling up.[1][2]

Materials:

  • Hydroquinone

  • Ethyl 2-ethylacetoacetate (or other suitable β-dicarbonyl compound)

  • Phenyliodonium diacetate (PIDA)

  • Zinc iodide (ZnI₂)

  • Chlorobenzene (PhCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • To a reaction vessel, add hydroquinone (1.0 equivalent), ethyl 2-ethylacetoacetate (2.0 equivalents), and zinc iodide (0.5 equivalents) in chlorobenzene.

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add phenyliodonium diacetate (PIDA) (1.1 equivalents) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 132 °C) and maintain for 6 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis
ParameterValueReference
Starting MaterialsHydroquinone, Ethyl 2-ethylacetoacetate[1][2]
ReagentsPIDA, ZnI₂[1][2]
SolventChlorobenzene[1][2]
Reaction TemperatureReflux (~132 °C)[1][2]
Reaction Time6 hours[1][2]
Typical YieldUp to 96% (for similar 5-hydroxybenzofurans)[1][2]

Purification of this compound

The purification of the crude this compound can be achieved through a combination of crystallization and, if necessary, preparative high-performance liquid chromatography (HPLC) to achieve high purity suitable for pharmaceutical applications.

Purification by Crystallization

Crystallization is a cost-effective method for the large-scale purification of solid compounds. The choice of solvent is critical for achieving high purity and yield.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Crystallization vessel with a stirrer

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water to the solution until turbidity is observed.

  • Add a small amount of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • For improved yield, cool the mixture in an ice bath for 1-2 hours.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Purification by Preparative HPLC

For achieving very high purity (>99%), preparative HPLC is a suitable method. The method developed at an analytical scale can be scaled up for preparative purification.

Instrumentation:

  • Preparative HPLC system with a suitable pump, injector, and detector (UV)

  • Preparative C18 reverse-phase column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of the mobile phase.

  • Develop a suitable gradient elution method on an analytical scale to achieve good separation of the product from impurities.

  • Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Inject the sample onto the preparative column.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Purification
ParameterCrystallizationPreparative HPLC
Purity Achieved >98% (typical)>99.5% (typical)
Typical Recovery 80-90%70-85%
Solvent System Ethanol/WaterAcetonitrile/Water with Formic Acid
Stationary Phase -C18 Silica

Visualizations

Experimental Workflow

G cluster_synthesis Scale-up Synthesis cluster_purification Purification start Starting Materials: Hydroquinone & β-Dicarbonyl Compound reaction Reaction: PIDA, ZnI2, PhCl, Reflux start->reaction workup Aqueous Work-up (NaHCO3, EtOAc) reaction->workup crude Crude this compound workup->crude crystallization Crystallization (Ethanol/Water) crude->crystallization hplc Preparative HPLC (C18, ACN/H2O) crystallization->hplc If necessary pure_product Pure this compound (>99.5%) crystallization->pure_product >98% Purity hplc->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Involvement

Benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of STING leads to the production of type I interferons (IFN-I), which play a crucial role in the innate immune response to pathogens and in anti-tumor immunity.

STING_Pathway cluster_nucleus Gene Transcription Benzofuran This compound (Agonist) STING STING Benzofuran->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes Nucleus Nucleus p_IRF3->Nucleus Translocates to IFN_genes IFN-β Genes p_IRF3->IFN_genes Induces Transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: Simplified STING signaling pathway activated by a this compound agonist.

References

In vitro and in vivo experimental protocols for evaluating Benzofuran-5-ol efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-5-ol, a phenolic compound, holds potential for various therapeutic and cosmetic applications due to its structural similarity to other bioactive benzofurans and phenols known for their antioxidant, anti-inflammatory, and skin-depigmenting properties. Evaluating the efficacy of this compound requires a systematic approach employing a battery of in vitro and in vivo assays. These application notes provide detailed protocols for a multi-tiered experimental approach to comprehensively assess the biological activities of this compound, focusing on its potential antioxidant, anti-inflammatory, and melanogenesis-inhibiting effects.

The following protocols are designed to guide researchers in generating robust and reproducible data, enabling a thorough evaluation of this compound's potential as a therapeutic or cosmetic agent.

Part 1: In Vitro Efficacy Evaluation

In vitro assays are fundamental for the initial screening of this compound's bioactivity. These assays are typically rapid, cost-effective, and provide valuable mechanistic insights.

Antioxidant Activity Assessment

Oxidative stress is a key factor in numerous pathological conditions. The antioxidant potential of this compound can be determined using a combination of chemical and cell-based assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[1]

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox (1 mg/mL).[1]

    • Perform serial dilutions of the this compound and positive control stock solutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the different concentrations of this compound, the positive control, and a solvent blank into triplicate wells.[1]

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[1]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Principle: This assay measures the ability of an antioxidant to scavenge the stable, blue-green ABTS radical cation (ABTS•+). The reduction of the pre-formed ABTS•+ by an antioxidant is measured as a decrease in absorbance at 734 nm.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[3]

    • Generate the ABTS•+ radical by mixing the two solutions in a 1:1 volume ratio and incubating in the dark at room temperature for 12-16 hours.[3]

    • Dilute the ABTS•+ stock solution with ethanol or PBS to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample or standard at various concentrations to the wells.[4]

    • Add 180 µL of the ABTS•+ working solution to each well.[4]

    • Incubate at room temperature for 5-7 minutes.[4]

    • Measure the absorbance at 734 nm.[3]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The assay uses a cell-permeable fluorogenic probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[5]

Protocol:

  • Cell Culture:

    • Culture adherent cells (e.g., HepG2 or HeLa) in a 96-well black fluorescence cell culture plate until they are 90-100% confluent.[6]

  • Assay Procedure:

    • Wash the cells three times with PBS.[6]

    • Add 50 µL of DCFH-DA probe solution to all wells.[6]

    • Add 50 µL of this compound or a positive control (e.g., Quercetin) at various concentrations to the wells.[6]

    • Incubate at 37°C for 60 minutes.[6]

    • Wash the cells three times with PBS.[6]

    • Add 100 µL of a free radical initiator (e.g., AAPH) to all wells.[4]

    • Immediately begin reading the fluorescence kinetically for 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[4]

  • Calculation:

    • The antioxidant activity is determined by comparing the inhibition of DCF formation in the presence of this compound to the control.

Data Presentation: In Vitro Antioxidant Activity

AssayParameterThis compoundPositive Control (e.g., Ascorbic Acid/Trolox)
DPPH Assay IC50 (µg/mL)[Insert Value][Insert Value]
ABTS Assay TEAC (µM Trolox Eq/µg)[Insert Value][Insert Value]
CAA Assay EC50 (µg/mL)[Insert Value][Insert Value]
Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases. The potential anti-inflammatory effects of this compound can be evaluated by examining its ability to inhibit key inflammatory mediators.

Principle: This assay assesses the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control such as L-NAME can be used.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability:

    • Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Data Presentation: In Vitro Anti-inflammatory Activity

AssayParameterThis compoundPositive Control (e.g., L-NAME)
Nitric Oxide Inhibition IC50 (µM)[Insert Value][Insert Value]
Cell Viability (MTT) CC50 (µM)[Insert Value][Insert Value]
Melanogenesis Inhibition Assessment

The effect of this compound on skin pigmentation can be initially assessed by its ability to inhibit melanin production in a specialized cell line.

Principle: This assay quantifies the melanin content in B16F10 mouse melanoma cells after treatment with this compound. The cells are often stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[7]

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a 6-well or 24-well plate and allow them to attach for 24 hours.[8]

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Kojic acid) in the presence of α-MSH for 72 hours.[7]

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with ice-cold PBS and harvest them.[7]

    • Lyse the cell pellet with 1 M NaOH containing 10% DMSO.[7][8]

    • Incubate at 80°C for 1 hour to solubilize the melanin.[7]

  • Spectrophotometric Measurement:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405-492 nm using a microplate reader.[8]

  • Normalization:

    • Quantify the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford) to normalize the melanin content.[7]

Data Presentation: In Vitro Melanogenesis Inhibition

Treatment GroupConcentration (µM)Melanin Content (Absorbance/µg protein)% Inhibition
Control -[Insert Value]0%
α-MSH [Conc.][Insert Value]-
This compound [Conc. 1][Insert Value][Calculate]
This compound [Conc. 2][Insert Value][Calculate]
Kojic Acid [Conc.][Insert Value][Calculate]

Part 2: In Vivo Efficacy Evaluation

In vivo models are crucial for evaluating the efficacy and safety of this compound in a whole-organism context.

Skin Whitening Efficacy in a Zebrafish Model

Principle: Zebrafish embryos are a valuable model for evaluating skin-whitening agents due to their transparent bodies, which allow for direct observation of melanin synthesis.[9][10]

Protocol:

  • Embryo Treatment:

    • Synchronized zebrafish embryos are treated with various concentrations of this compound in the embryo medium from 9 hours post-fertilization (hpf) to 55 hpf.[11] A known whitening agent like arbutin can be used as a positive control.[10]

  • Phenotypic Observation:

    • At the end of the treatment period, observe the pigmentation of the zebrafish embryos under a stereomicroscope.[12]

    • Capture images for qualitative and quantitative analysis of melanin distribution.

  • Melanin Quantification:

    • Homogenize the embryos and perform a melanin content assay as described for B16F10 cells, with appropriate modifications for the whole organism.

  • Toxicity Assessment:

    • Monitor the embryos for any signs of toxicity, such as mortality, malformations, and altered heart rate.[9]

Data Presentation: In Vivo Skin Whitening in Zebrafish

Treatment GroupConcentration (µg/mL)Melanin Content (% of Control)Mortality Rate (%)Malformation Rate (%)
Control -100%[Value][Value]
This compound [Conc. 1][Value][Value][Value]
This compound [Conc. 2][Value][Value][Value]
Arbutin [Conc.][Value][Value][Value]
Protective Effects Against UVB-Induced Skin Damage in a Mouse Model

Principle: This model assesses the ability of topically applied this compound to protect the skin from damage induced by ultraviolet B (UVB) radiation, a primary cause of photoaging and skin cancer.[13]

Protocol:

  • Animal Model and Treatment:

    • Use hairless mice (e.g., SKH-1) to avoid the need for shaving.[14]

    • Divide the mice into groups: control, UVB only, UVB + vehicle, and UVB + this compound at different concentrations.

    • Topically apply this compound or the vehicle to the dorsal skin of the mice for a set period before UVB exposure.

  • UVB Irradiation:

    • Expose the dorsal skin of the mice to a controlled dose of UVB radiation.[13]

  • Evaluation of Skin Damage:

    • Visual Assessment: Monitor for erythema (redness) and edema (swelling).

    • Transepidermal Water Loss (TEWL): Measure TEWL as an indicator of skin barrier function.[13]

    • Histological Analysis: Collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.

    • Biochemical Markers: Analyze skin homogenates for markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., cytokines like TNF-α and IL-6).

Data Presentation: In Vivo UVB Protection in Mice

ParameterControlUVB OnlyUVB + VehicleUVB + this compound (Low Dose)UVB + this compound (High Dose)
Erythema Score [Value][Value][Value][Value][Value]
TEWL (g/m²/h) [Value][Value][Value][Value][Value]
Epidermal Thickness (µm) [Value][Value][Value][Value][Value]
MDA Levels (nmol/mg protein) [Value][Value][Value][Value][Value]
TNF-α Levels (pg/mg protein) [Value][Value][Value][Value][Value]

Visualizations

G cluster_0 In Vitro Assays cluster_1 In Vivo Models DPPH DPPH Assay ABTS ABTS Assay CAA Cellular Antioxidant Assay NO Nitric Oxide Inhibition Melanin Melanin Content Antioxidant Antioxidant Activity Antioxidant->DPPH Antioxidant->ABTS Antioxidant->CAA Anti_inflammatory Anti-inflammatory Activity Anti_inflammatory->NO Melanogenesis Melanogenesis Inhibition Melanogenesis->Melanin Zebrafish Zebrafish Model Mouse Mouse Model Whitening Skin Whitening Whitening->Zebrafish UV_Protection UVB Protection UV_Protection->Mouse Benzofuran This compound Efficacy Evaluation Benzofuran->Antioxidant In Vitro Benzofuran->Anti_inflammatory Benzofuran->Melanogenesis Benzofuran->Whitening In Vivo Benzofuran->UV_Protection

Caption: Experimental workflow for evaluating this compound efficacy.

G cluster_0 Melanogenesis Signaling Pathway UVB UVB Radiation AC Adenylate Cyclase UVB->AC Alpha_MSH α-MSH MC1R MC1R Alpha_MSH->MC1R MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Benzofuran This compound Benzofuran->MITF Inhibition? Benzofuran->Tyrosinase Inhibition?

Caption: Potential inhibition points of this compound in melanogenesis.

References

Troubleshooting & Optimization

Troubleshooting low yields and side product formation in Benzofuran-5-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields and side product formation during the synthesis of Benzofuran-5-ol.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields in benzofuran synthesis can originate from several factors, including suboptimal reaction conditions, inefficient catalysis, poor quality of starting materials, or decomposition of products.[1] For syntheses involving metal catalysts, such as palladium-catalyzed methods, ensuring an inert atmosphere is critical as oxygen can poison the catalyst.[1][2] Additionally, the choice of solvent, base, and temperature can dramatically influence reaction rates and efficiency.[1]

Q2: I'm observing a significant amount of dark, insoluble tar in my reaction vessel. How can I prevent this?

Tar formation is often a result of product or reactant decomposition at elevated temperatures.[1] It is advisable to perform a temperature screening to find the optimal balance between reaction rate and stability.[1] If high temperatures are necessary, minimizing the reaction time can reduce the formation of degradation byproducts. For syntheses involving phenols, oxidative coupling side reactions can also lead to polymerization. Ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

Q3: My crude product shows multiple spots on TLC, some with similar Rf values. What are the likely side products?

Common side products can include isomers, unreacted starting materials, or products from competing reaction pathways.[3] In syntheses like the Perkin rearrangement, incomplete ring contraction can leave coumarin-related impurities.[4][5] For palladium-catalyzed cross-coupling reactions, homocoupling of the alkyne starting material (Glaser coupling) is a frequent side reaction, especially when copper co-catalysts are used.[2]

Q4: How do I choose the best purification strategy for this compound?

The phenolic hydroxyl group in this compound makes it somewhat polar and potentially sensitive to acidic conditions.

  • Column Chromatography: This is the most common method. Use silica gel and a solvent system like hexane/ethyl acetate, gradually increasing polarity.[3] If the product degrades on silica, consider deactivating the silica with a small amount of triethylamine in your eluent or using a different stationary phase like neutral alumina.[3]

  • Recrystallization: This is an excellent technique for removing minor, structurally similar impurities after chromatography.[3] Experiment with different solvent systems to find one where the product is soluble when hot but sparingly soluble when cold.

  • Distillation: For thermally stable derivatives, distillation under reduced pressure (e.g., using a Kugelrohr) can be effective.[1]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, are powerful methods for forming the benzofuran core.[6][7] However, they are sensitive to reaction conditions.

Troubleshooting Workflow Diagram

start Problem: Low Yield reagent Verify Reagent Quality & Stoichiometry start->reagent Impure/Wet Reagents? Incorrect Ratios? catalyst Check Catalyst Activity reagent->catalyst Reagents OK sub_reagent1 Purify Starting Materials (Distill, Recrystallize) reagent->sub_reagent1 sub_reagent2 Use Dry, Degassed Solvents Run Under Inert Atmosphere reagent->sub_reagent2 conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst Use Fresh Catalyst/Ligand Screen Different Ligands catalyst->sub_catalyst sub_conditions1 Screen Temperature (e.g., RT, 60°C, 100°C) conditions->sub_conditions1 sub_conditions2 Screen Solvents & Bases (e.g., TEA, K2CO3) conditions->sub_conditions2 solution Improved Yield sub_reagent2->solution sub_catalyst->solution sub_conditions2->solution

Caption: A logical workflow for troubleshooting low yields.

Parameter Optimization Data

The following table illustrates the impact of varying reaction parameters on a hypothetical Sonogashira coupling/cyclization to form a this compound precursor.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2), CuI (4)TEATHF651245
2Pd(PPh₃)₂Cl₂ (2), CuI (4)K₂CO₃ THF651230
3Pd(PPh₃)₂Cl₂ (2), CuI (4)TEADMF 651268
4Pd(PPh₃)₂Cl₂ (2), CuI (4)TEADMF100 1285
5Pd(PPh₃)₂Cl₂ (2), CuI (4)TEADMF10024 82 (w/ decomp)
6Pd(OAc)₂ (2), SPhos (4) , CuI (4)TEADMF1001291

TEA: Triethylamine, THF: Tetrahydrofuran, DMF: Dimethylformamide

As shown, switching the solvent from THF to a more polar aprotic solvent like DMF (Entry 3) and increasing the temperature (Entry 4) significantly improved the yield.[1] Further optimization by screening a different catalyst/ligand system (Entry 6) provided the best result.

Issue 2: Formation of Isomeric Side Products

In reactions such as the acid-catalyzed cyclization of substituted phenols, regioselectivity can be a major issue, leading to the formation of unwanted benzofuran isomers.

Controlling Reaction Pathways

The formation of the desired product versus side products is often a delicate balance of kinetics and thermodynamics, which can be influenced by reaction conditions.

SM Starting Materials (e.g., Hydroquinone + β-Ketoester) Int Reaction Intermediate SM->Int Reaction Initiation Prod Desired Product This compound Int->Prod Pathway A (Favored by milder conditions, specific catalyst) SideProd Side Product (e.g., Isomer, Dimer) Int->SideProd Pathway B (Favored by high temp, strong acid/base) CondA Conditions for Selectivity CondA->Int CondB Conditions for Side Reaction CondB->Int

Caption: Competing reaction pathways in benzofuran synthesis.

Strategies to Improve Selectivity:

  • Lower Temperature: High temperatures can provide enough energy to overcome the activation barrier for less favorable reaction pathways.

  • Choice of Catalyst/Reagent: Some synthetic methods offer higher regioselectivity. For instance, iodine-mediated oxidative cyclization of hydroquinones with β-dicarbonyl compounds can provide a direct route to 5-hydroxybenzofurans with good yields.[8]

  • Protecting Groups: If the starting materials have multiple reactive sites, using a protecting group strategy can block unwanted reactions, guiding the cyclization to the desired position.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Copper Catalyzed Synthesis of a 2-Substituted Benzofuran Precursor

This protocol is a common method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[6]

  • Preparation: To a dry Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol, 1.0 eq), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[1]

  • Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.[1][6]

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).[2][6]

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[6]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the steps for purifying crude this compound.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[3]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the solvent polarity (e.g., increase the percentage of ethyl acetate) to move the compound down the column.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

References

Technical Support Center: Purifying Polar Benzofuran-5-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar Benzofuran-5-ol and related derivatives. The information is presented in a practical question-and-answer format to directly address common issues and provide actionable solutions for achieving high-purity compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Very Low or No Elution in Normal-Phase Chromatography

Question: My this compound compound is highly polar and won't move from the baseline on a silica gel TLC plate, even when using 100% ethyl acetate. How can I get it to elute from a column?

Answer: This is a common issue for polar compounds due to strong interactions with the acidic silica stationary phase.[1] The phenolic hydroxyl group in this compound significantly increases its polarity.

Solutions:

  • Increase Mobile Phase Polarity: A standard ethyl acetate/hexane system is often insufficient.[2] A more polar mobile phase is required to compete with the stationary phase for interaction with your compound.[3]

    • Add a stronger polar solvent like methanol to your mobile phase. A good starting point is a 5% methanol/dichloromethane mixture.[4] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]

    • For particularly stubborn compounds, especially those with basic moieties, a solvent system containing ammonia can be effective. You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane.[1][4]

  • Deactivate the Silica Gel: The acidity of silica gel can lead to strong adsorption or even degradation of sensitive compounds.[5] You can neutralize the silica by preparing a slurry with your eluent system containing a small amount of a base like triethylamine (~1-3%) before packing the column.[2][5]

Issue 2: Low Compound Recovery After Silica Gel Chromatography

Question: I am losing a significant amount of my this compound derivative during silica gel column chromatography. What is the cause and how can I improve my yield?

Answer: Low recovery can result from several factors. For sensitive molecules like benzofuran derivatives, decomposition on the acidic silica gel is a primary suspect.[5] Additionally, the polar functional groups (phenolic hydroxyl) can lead to strong, sometimes irreversible, adsorption to the stationary phase.[5]

Solutions:

  • Use an Alternative Stationary Phase: Consider a less acidic or different type of stationary phase.

    • Alumina: Neutral or basic alumina can be a good alternative, especially for compounds that are sensitive to acid.[1][5]

    • Florisil®: This is another alternative adsorbent that may offer different selectivity.[1][6]

    • Bonded Phases: For very polar compounds, consider using a polar bonded phase like amine-bonded or cyano-bonded silica, which can offer different selectivity and reduce unwanted interactions.[2][7]

  • Minimize Residence Time: The longer your compound is on the column, the greater the chance for degradation or irreversible binding.[5]

    • Use flash chromatography, which employs pressure to speed up the elution process.[5]

    • Ensure your chosen eluent system provides an appropriate Rf value (typically 0.2-0.4) on TLC to ensure the compound elutes efficiently.[5]

Issue 3: Persistent Impurities After Column Chromatography

Question: I have purified my this compound by column chromatography, but my NMR or LC-MS analysis still shows impurities. How can I remove them?

Answer: Persistent impurities are often structurally similar to the target compound, making them difficult to separate by chromatography alone.[5]

Solutions:

  • Optimize Chromatography Conditions:

    • Use a Shallow Gradient: Instead of a step-gradient, a shallow, continuous gradient where the mobile phase composition changes slowly over time can significantly improve the resolution of closely eluting compounds.[2][5]

    • Change the Solvent System: In reversed-phase HPLC, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and may resolve your compound from the impurity.[2]

  • Recrystallization: This is a powerful technique for removing minor impurities from a solid compound.[5]

    • The key is to find a solvent system where your target compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.[5][8]

    • If a single solvent doesn't work, a two-solvent (solvent/anti-solvent) system can be effective. Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy, then heat to redissolve and cool slowly.[8][9]

Issue 4: The Purified Compound is an Oil, Not a Solid

Question: My this compound is pure by analysis, but I have a persistent oil that won't crystallize. How can I induce solidification?

Answer: The presence of even trace amounts of residual solvent or minor impurities can inhibit crystallization.[5]

Solutions:

  • High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.[5]

  • Trituration: Add a solvent in which your compound is poorly soluble, but the impurities are likely soluble (e.g., hexane or ether).[5] Stir or sonicate the mixture. The desired compound may precipitate as a solid, which can then be collected by filtration.[5]

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[10]

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general chromatographic strategy for purifying polar this compound compounds?

A1: There is no single "best" strategy, as it depends on the specific derivative and impurities. However, a common workflow involves starting with normal-phase flash chromatography on silica gel. If issues like compound degradation or poor retention occur, switching to reversed-phase chromatography (like C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[7][11][12] HILIC is particularly useful for very polar compounds that are not retained well by reversed-phase columns.[7]

Q2: My compound streaks badly on silica TLC plates. What causes this and how can I fix it?

A2: Streaking (or tailing) is often caused by the strong interaction of polar functional groups, like the phenolic -OH on your this compound, with the acidic silanol groups on the silica surface.[13] This can also happen if the sample is overloaded on the TLC plate. To mitigate this, you can add a small amount of a modifier to your eluent. For acidic compounds, adding a little acetic acid can improve peak shape. For basic compounds, adding a small amount of triethylamine or ammonium hydroxide is effective.[1][14]

Q3: Can I use reversed-phase chromatography for these polar compounds? Won't they just elute immediately?

A3: Reversed-phase chromatography is frequently used for polar compounds.[11][15] While extremely polar compounds might have low retention on standard C18 columns, you can increase retention by using a highly aqueous mobile phase (e.g., a high percentage of water or aqueous buffer with a small amount of organic solvent like methanol or acetonitrile).[11] For compounds that are still not retained, specialized columns (like those with polar end-capping or shorter alkyl chains) or switching to HILIC are excellent alternatives.[7][11]

Q4: What are the key parameters to consider when developing a recrystallization protocol?

A4: The most critical factor is the choice of solvent.[8] An ideal solvent should:

  • Not react with your compound.[10]

  • Dissolve the compound well when hot but poorly when cold.[8][10]

  • Dissolve impurities well at all temperatures or not at all.[10]

  • Have a relatively low boiling point for easy removal from the final crystals.[8] The general principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.[8] It often requires experimenting with small amounts of your compound in various solvents to find the optimal one.[8]

Q5: Are there any stability concerns I should be aware of with this compound derivatives?

A5: Yes. The benzofuran core can be sensitive. Some derivatives are susceptible to degradation under acidic conditions, which is why deactivating silica gel is often recommended.[5] Furan-based compounds, in general, can be unstable and prone to oxidation and polymerization, which can be accelerated by exposure to air, light, and acid.[16] It is advisable to store purified compounds under an inert atmosphere (like nitrogen or argon), protected from light, and at low temperatures to maximize their shelf-life.[16]

Data & Protocols

Table 1: Common Chromatographic Modes for Polar Compound Purification
Chromatographic ModeStationary PhaseMobile Phase PrincipleBest Suited ForKey Considerations
Normal-Phase (NP) Polar (e.g., Silica, Alumina)[6]Non-polar solvent with a polar modifier (e.g., Hexane/Ethyl Acetate, DCM/Methanol)[4]Compounds of low to moderate polarity.Can cause degradation of acid-sensitive compounds; strong retention of very polar molecules.[5]
Reversed-Phase (RP) Non-polar (e.g., C18, C8)[11]Polar solvent with a non-polar modifier (e.g., Water/Acetonitrile, Water/Methanol)[11]A wide range of polarities, especially for water-soluble compounds.[17]Very polar compounds may have insufficient retention.[12]
HILIC Polar (e.g., Amine-bonded, bare silica)[7]High organic content with a small amount of aqueous solvent (e.g., Acetonitrile/Water)[7]Very polar, hydrophilic compounds that are poorly retained in RP mode.[7][11]Requires longer column equilibration times compared to RP methods.[11]
Experimental Protocol: General Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of your impure solid in various solvents. The ideal solvent will dissolve the compound when heated but show poor solubility at room temperature.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, cooling in an ice bath can further increase the yield.[10]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities (the "mother liquor").[8]

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[5]

Visualizations

Purification_Workflow cluster_start Start: Crude this compound cluster_purification Primary Purification cluster_analysis Purity Check cluster_decision Decision Point cluster_end Final Product cluster_rework Secondary Purification Start Crude Product TLC 1. TLC Analysis (e.g., 10% MeOH/DCM) Start->TLC Column 2. Normal-Phase Flash Chromatography (Silica Gel) TLC->Column Analysis 3. Purity Analysis (NMR / LC-MS) Column->Analysis Decision Is it Pure? Analysis->Decision End Pure this compound Decision->End Yes Recrystallize Recrystallization Decision->Recrystallize No (Solid w/ Impurities) AltChrom Alternative Chromatography (Reversed-Phase or HILIC) Decision->AltChrom No (Complex Mixture) Recrystallize->Analysis AltChrom->Analysis

Caption: General workflow for the purification of polar this compound compounds.

Troubleshooting_Tree Problem Problem in Normal-Phase Chromatography? NoElution Compound doesn't move (Rf ≈ 0) Problem->NoElution Yes LowRecovery Low Mass Recovery Problem->LowRecovery Yes PoorSep Poor Separation Problem->PoorSep Yes Sol_NoElution1 Increase eluent polarity (e.g., add MeOH) NoElution->Sol_NoElution1 Sol_NoElution2 Switch to HILIC or Reversed-Phase NoElution->Sol_NoElution2 Sol_LowRecovery1 Deactivate silica (add Et3N to eluent) LowRecovery->Sol_LowRecovery1 Sol_LowRecovery2 Use alternative stationary phase (Alumina, Florisil) LowRecovery->Sol_LowRecovery2 Sol_PoorSep1 Run a shallower solvent gradient PoorSep->Sol_PoorSep1 Sol_PoorSep2 Try a different solvent system PoorSep->Sol_PoorSep2

Caption: Decision tree for troubleshooting common chromatography issues.

References

Optimization of catalyst and solvent selection for Benzofuran-5-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Benzofuran-5-ol. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in optimizing your synthetic procedures.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The catalyst, whether palladium-, copper-, or another metal-based system, may be inactive. This can be due to improper storage, age, or poisoning by impurities.

    • Solution: Use a fresh batch of catalyst stored under an inert atmosphere. For palladium-catalyzed reactions, ensure that solvents are adequately degassed to remove oxygen, which can poison the catalyst.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Solution: Gradually increase the reaction temperature, as many benzofuran syntheses require heating (e.g., 60-100 °C).[1] However, be aware that excessively high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Screen different solvents; for instance, in oxidative coupling methods for 5-hydroxybenzofurans, chlorobenzene and toluene have shown good results.

  • Reagent Quality and Stoichiometry: Impurities in starting materials or incorrect reagent ratios can significantly impact the yield.

    • Solution: Ensure all reagents, especially the starting phenol and any coupling partners, are pure and dry. Verify the stoichiometry of all reactants. An excess of one reagent, such as the alkyne in a Sonogashira coupling, is often employed.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used.[1]

    • Solution: To minimize Glaser coupling, consider reducing the concentration of the copper catalyst or employing a copper-free Sonogashira protocol.[1] Slow addition of the alkyne to the reaction mixture can also be beneficial.[1]

Issue 2: Formation of Multiple Products or Regioisomers

Question: My reaction is producing a mixture of products, and I am struggling with the regioselectivity of the cyclization. How can I improve this?

Answer: The formation of multiple products, including regioisomers, is a common challenge in the synthesis of substituted benzofurans.

  • Control of Regioselectivity: The substitution pattern on the starting materials heavily influences the regiochemical outcome of the cyclization.

    • Solution: In reactions such as the oxidative coupling of phenols and β-dicarbonyl compounds, the regioselectivity is dictated by the electronic and steric properties of the substituents on the phenol. Careful selection of starting materials with appropriate directing groups is essential.

  • Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the selectivity of the reaction.

    • Solution: For palladium-catalyzed reactions, screening different phosphine ligands can be critical for controlling selectivity. The steric and electronic properties of the ligand can create a specific environment around the metal center that favors the formation of one regioisomer over another.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my this compound derivative from the crude reaction mixture. What are some effective purification strategies?

Answer: The purification of benzofuran derivatives can be challenging due to their potential for decomposition on silica gel and the presence of closely related impurities.

  • Chromatography Optimization:

    • Solution: If standard silica gel chromatography is not effective or leads to product degradation, consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or switching to a different stationary phase like alumina (neutral or basic). A gradient elution is often more effective at separating closely related compounds than an isocratic one.

  • Crystallization:

    • Solution: If the product is a solid, recrystallization can be a highly effective purification method. A systematic approach to selecting a solvent system is recommended. Start with a solvent in which the compound is soluble when hot but sparingly soluble when cold. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common strategies include the palladium-catalyzed Sonogashira coupling of a suitably substituted o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[2][3] Copper-catalyzed methods, such as the oxidative annulation of phenols and alkynes, are also widely used.[4][5] A more direct approach for the synthesis of 5-hydroxybenzofurans involves the PIDA-mediated oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds.

Q2: How does the hydroxyl group at the 5-position affect the synthesis?

A2: The hydroxyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. It may also require protection during certain synthetic steps to prevent unwanted side reactions. However, in some methods, the free hydroxyl group is essential for directing the cyclization or participating in the reaction mechanism.

Q3: What are some "green" or more environmentally friendly approaches to this compound synthesis?

A3: Research into greener synthetic methods is ongoing. The use of water as a solvent, deep eutectic solvents (DES), and catalyst systems that can be recycled are areas of active investigation.[2] For example, a one-pot synthesis of benzofuran derivatives has been reported using a deep eutectic solvent composed of choline chloride and ethylene glycol with a copper iodide catalyst.[2]

Q4: What is the role of the base in these reactions?

A4: The base plays a critical role in many synthetic routes to benzofurans. In Sonogashira couplings, a base such as triethylamine is used to neutralize the HI generated during the reaction.[2] In other cyclization reactions, a base may be required to deprotonate the phenolic hydroxyl group, making it a more effective nucleophile for the cyclization step. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Hydroxybenzofurans via Oxidative Coupling

EntryOxidantCatalystSolventTemperature (°C)Yield (%)
1PIDA-CH₂Cl₂4545
2PIDAZn(OTf)₂CH₂Cl₂4555
3PIDAZnI₂CH₂Cl₂4561
4PIDAZnI₂Dioxane9573
5PIDAZnI₂Toluene9581
6PIDAZnI₂PhCl9588
7PIDAZnI₂PhCl7580
8PIDAZnI₂PhCl11083
9IBXZnI₂PhCl9535
10DDQZnI₂PhCl9521

Reaction conditions: Phenol (0.50 mmol), ethyl acetoacetate (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in solvent (5 mL) for 6 hours. PIDA = Phenyliodine(III) diacetate; IBX = 2-Iodoxybenzoic acid; DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxybenzofurans via PIDA-Mediated Oxidative Coupling and Cyclization

Materials:

  • Substituted hydroquinone (1.0 eq)

  • β-dicarbonyl compound (2.0 eq)

  • Zinc iodide (ZnI₂) (0.5 eq)

  • Phenyliodine(III) diacetate (PIDA) (1.1 eq)

  • Chlorobenzene (PhCl)

Procedure:

  • To a reaction vessel, add the hydroquinone (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), and PIDA (0.55 mmol).

  • Add chlorobenzene (5 mL) to the mixture.

  • Heat the reaction mixture to 95 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization [2]

Materials:

  • o-Iodophenol derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (solvent and base)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the o-iodophenol (1.0 mmol) and terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Hydroquinone, β-dicarbonyl compound, ZnI₂, and PIDA B Add Chlorobenzene A->B 1. C Heat to 95°C and stir for 6h B->C D Monitor by TLC C->D 2. E Cool to RT D->E F Aqueous Work-up & Extraction E->F 3. G Dry & Concentrate F->G 4. H Column Chromatography G->H 5. I Pure this compound H->I 6.

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_side_reactions Side Reactions start Low or No Product Yield catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Optimize Conditions start->conditions_check reagents_check Verify Reagent Quality & Stoichiometry start->reagents_check side_reactions_check Investigate Side Reactions start->side_reactions_check catalyst_solution Use fresh catalyst Degas solvents catalyst_check->catalyst_solution conditions_solution Screen: - Temperature - Solvent - Base conditions_check->conditions_solution reagents_solution Purify/dry reagents Adjust stoichiometry reagents_check->reagents_solution side_reactions_solution Minimize Glaser coupling (e.g., copper-free) side_reactions_check->side_reactions_solution

Caption: Troubleshooting workflow for low product yield.

References

Overcoming catalyst deactivation in palladium-catalyzed Benzofuran-5-ol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed Benzofuran-5-ol synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on identifying the root causes of catalyst deactivation and providing actionable solutions.

Q1: My reaction is sluggish or has stalled before completion. What are the likely causes?

A: A stalled reaction is a common indicator of catalyst deactivation or suboptimal reaction conditions. Several factors could be responsible:

  • Inefficient Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[1] This activation step is critical and depends on the base, ligand, solvent, and temperature.[1] If activation is inefficient, the concentration of the active catalyst will be too low to sustain the catalytic cycle.

  • Presence of Oxygen: The rigorous exclusion of oxygen is crucial. Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively stopping the reaction.[1] This is a frequent issue in reactions that require prolonged heating.[1] Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).

  • Impure Reagents: The purity of all reagents, including substrates, the palladium source, ligand, base, and solvent, is critical.[2] Impurities can act as catalyst poisons. For instance, sulfur-containing compounds are well-recognized poisons for palladium catalysts.[3]

  • Suboptimal Reaction Conditions: Factors like temperature, concentration, and stirring rate can significantly impact reaction kinetics.[2][4] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can accelerate catalyst decomposition.

Q2: I see a black precipitate forming in my reaction mixture. What is it and what should I do?

A: The formation of a black precipitate is a visual indicator of catalyst deactivation, specifically the formation of metallic palladium, commonly known as "palladium black".[1] This occurs when the Pd(0) species aggregate and fall out of the solution.

  • Causes:

    • High Temperature: Can promote the agglomeration of palladium nanoparticles.[3]

    • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[1] Conversely, some reactions may be inhibited by excess ligand.

    • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation or degradation, especially at high temperatures.[1] This strips the palladium center of its stabilizing steric and electronic environment, leading to aggregation.[1][5]

  • Solutions:

    • Optimize Ligand/Palladium Ratio: Consider screening different ratios. An extra equivalent of ligand relative to the palladium precursor can sometimes improve catalyst stability.[4]

    • Screen Different Ligands: Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability.

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may prevent aggregation.

Below is a diagram illustrating the primary pathways of catalyst deactivation.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd0 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Pd0->Oxidative_Addition Ar-I Inactive_PdII Inactive Pd(II) Species Active_Pd0->Inactive_PdII Oxidation (O₂) Pd_Black Palladium Black (Aggregation) Active_Pd0->Pd_Black Aggregation Poisoned_Pd Poisoned Catalyst (e.g., Sulfur) Active_Pd0->Poisoned_Pd Poisoning Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Transmetalation/ Insertion Reductive_Elimination->Active_Pd0 Regeneration Product This compound Reductive_Elimination->Product

Caption: Primary deactivation pathways for a Pd(0) catalyst.

Q3: My results are difficult to reproduce. What factors are most critical for consistency?

A: Reproducibility issues are common in palladium catalysis and often stem from subtle variations in experimental setup and reagents.[2]

  • Inert Atmosphere: The quality of your inert atmosphere is paramount. Ensure your Schlenk line or glovebox techniques are robust and consistently applied.[2] The method used for degassing solvents can also introduce variability.

  • Reagent Purity & Handling: Use high-purity, anhydrous solvents and reagents. Small amounts of water or other impurities can deactivate the catalyst.[6]

  • Order of Addition: The sequence in which reagents are added can influence the formation of the active catalytic species.[2] It is good practice to maintain a consistent order of addition for all experiments.

  • Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential for reproducible results.[2]

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.[2]

The following workflow can help diagnose and troubleshoot a failing reaction.

G Start Reaction Stalled or Low Yield Check_Inert 1. Verify Inert Atmosphere (Degas solvents, purge vessel) Start->Check_Inert Check_Reagents 2. Assess Reagent Purity (Substrates, Base, Solvent) Check_Inert->Check_Reagents Observe_Reaction 3. Observe Reaction Mixture Check_Reagents->Observe_Reaction Precipitate Black Precipitate (Pd Black)? Observe_Reaction->Precipitate Yes No_Precipitate Homogeneous & Stalled? Observe_Reaction->No_Precipitate No Optimize_Ligand Optimize Ligand/Pd Ratio Screen New Ligands Precipitate->Optimize_Ligand Optimize_Temp Lower Reaction Temperature Precipitate->Optimize_Temp Success Reaction Improved Optimize_Ligand->Success Optimize_Temp->Success Optimize_Activation Screen Base/Solvent for Better Precatalyst Activation No_Precipitate->Optimize_Activation Check_Poisoning Consider Reagent Poisoning (e.g., from starting materials) No_Precipitate->Check_Poisoning Optimize_Activation->Success Check_Poisoning->Success

Caption: A logical workflow for troubleshooting failed reactions.

Q4: Can I regenerate and reuse my deactivated palladium catalyst?

A: Yes, in many cases, heterogeneous palladium catalysts (e.g., Pd/C) can be regenerated, which is both cost-effective and environmentally friendly. The appropriate method depends on the cause of deactivation.

  • Pore Blockage/Coking: If deactivation is due to the accumulation of organic residues or coke in the catalyst's pores, a regeneration method involving washing with specific solvents can be effective.[7] A procedure using chloroform and glacial acetic acid with stirring and sonication has been shown to restore the activity of a Pd(OH)₂/C catalyst.[7]

  • Oxidation or Poisoning: For catalysts deactivated by oxidation or certain poisons, a chemical treatment may be necessary. This can involve washing with acidic or basic solutions followed by a reduction step to regenerate the active Pd(0) species.[8][9]

  • Sintering/Aggregation: Severe deactivation by sintering (particle growth) is generally irreversible.[3]

Data Presentation

Effective optimization requires systematic screening of reaction parameters. The tables below provide an example of how to structure this data and a summary of common troubleshooting approaches.

Table 1: Example of Ligand Screening for a Suzuki-Miyaura Coupling (Note: This data is for the coupling of 4-chlorotoluene with phenylboronic acid and serves as an illustrative example for reaction optimization.)[2]

Ligand (L)L/Pd RatioTemperature (°C)Time (h)Yield (%)
PPh₃2:11002445
P(t-Bu)₃2:1801288
SPhos1.5:180895
XPhos1.5:180897

Table 2: Troubleshooting Summary

SymptomPotential Cause(s)Recommended Action(s)
No reaction or slow startInefficient precatalyst activation; Low temperatureScreen different bases/solvents; Increase temperature incrementally.[1]
Reaction starts, then stallsOxygen contamination; Ligand degradationImprove inert gas technique; Use a more robust ligand or lower temperature.[1]
Formation of palladium blackLigand degradation; High catalyst concentration; High tempOptimize ligand-to-metal ratio; Lower reaction temperature.[1]
Inconsistent yieldsImpure reagents; Poor inert atmosphere; Inconsistent setupPurify all reagents; Standardize degassing and reagent addition procedures.[2]
Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed this compound Synthesis (This is a representative procedure based on Sonogashira/Cacchi-type coupling reactions.[10][11] Optimal conditions must be determined empirically.)

  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is evacuated and backfilled with argon three times.

  • Reagent Addition: To the flask, add the aryl halide (e.g., 4-iodo-benzene-1,2-diol derivative), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and the alkyne coupling partner.

  • Solvent and Base: Add degassed solvent (e.g., DMF or toluene) and a degassed base (e.g., triethylamine or piperidine) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.

Protocol 2: Catalyst Regeneration via Solvent Washing (Adapted from procedures for removing pore blockage.)[7]

  • Isolation: After the reaction, isolate the heterogeneous catalyst (e.g., Pd/C) by filtration.

  • Initial Wash: Wash the recovered catalyst multiple times with deionized water and then with methanol to remove residual reagents and products, using centrifugation to separate the catalyst after each wash.[8]

  • Solvent Treatment: Suspend the washed catalyst in a mixture of chloroform and glacial acetic acid.

  • Agitation: Stir the suspension and treat in an ultrasonic bath to dislodge blockages from the catalyst pores.

  • Final Wash: Filter the catalyst, wash thoroughly with methanol and then deionized water until neutral.

  • Drying: Dry the regenerated catalyst under vacuum before reuse.

The workflow for this process is visualized below.

G Start Deactivated Catalyst (e.g., Pd/C) Filter 1. Isolate Catalyst (Filtration) Start->Filter Wash_H2O_MeOH 2. Wash with H₂O & Methanol Filter->Wash_H2O_MeOH Treat_Solvent 3. Treat with Chloroform & Glacial Acetic Acid Wash_H2O_MeOH->Treat_Solvent Sonicate 4. Stir & Sonicate Treat_Solvent->Sonicate Final_Wash 5. Final Wash to Neutrality (Methanol, H₂O) Sonicate->Final_Wash Dry 6. Dry Under Vacuum Final_Wash->Dry End Regenerated Catalyst Dry->End

Caption: Workflow for catalyst regeneration by solvent washing.

References

Refinement of work-up and extraction procedures for Benzofuran-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the work-up and extraction of Benzofuran-5-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during work-up and extraction?

A1: this compound is a phenolic compound, making it weakly acidic. This property is crucial for separating it from non-acidic impurities using acid-base extraction techniques. It is a solid, with color ranging from white to brown, and it is advisable to store it at 0-8 °C.[1] Its solubility in common organic solvents like dichloromethane, ethanol, and diethyl ether is good, while it has low solubility in water.[2]

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalysts. Structurally similar impurities, such as isomers formed during synthesis, can also be present and may be challenging to separate.

Q3: Why is my yield of this compound low after purification?

A3: Low recovery can be attributed to several factors. Benzofuran derivatives can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during column chromatography.[3] The phenolic hydroxyl group can also cause strong adsorption to the stationary phase, resulting in irreversible loss. Additionally, polymerization can occur, especially at elevated temperatures or under acidic conditions.

Q4: My purified this compound is an oil and won't crystallize. What can I do?

A4: The presence of residual solvent or impurities can hinder crystallization. Ensure all solvent is removed under a high vacuum. If it remains an oil, trituration with a solvent in which this compound is poorly soluble but impurities are soluble can induce precipitation. Another effective method is solvent/anti-solvent recrystallization.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during the work-up and extraction of this compound.

Issue 1: Low Recovery After Liquid-Liquid Extraction
Symptom Possible Cause Troubleshooting Steps
Low yield of this compound in the organic layer after basic wash.Incomplete extraction from the aqueous layer. The pH of the aqueous layer was not sufficiently acidic during the back-extraction step.- Ensure the aqueous layer is acidified to a pH of ~2-3 with a strong acid (e.g., concentrated HCl) to fully protonate the phenoxide. - Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.
Emulsion formation during extraction.High concentration of solutes or vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - Allow the mixture to stand for a longer period. - If persistent, filter the emulsion through a pad of celite.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Tailing or streaking of the product spot on TLC and column.The phenolic hydroxyl group is interacting strongly with the acidic silica gel.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (~1%) in your eluent.[3] - Consider using a less acidic stationary phase such as neutral alumina.[3]
Co-elution of impurities with this compound.The chosen eluent system does not provide adequate separation.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound.[3] - Employ a shallower solvent gradient during elution to improve the resolution of closely eluting compounds. - Try a different solvent system to alter selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
Issue 3: Discoloration of the Final Product
Symptom Possible Cause Troubleshooting Steps
The isolated this compound is dark in color.Oxidation of the phenolic hydroxyl group. Presence of colored impurities.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. - Store the final product protected from light and air. - To remove colored impurities, consider treating a solution of the compound with a small amount of activated charcoal before a final filtration and recrystallization step. Use charcoal sparingly as it can adsorb the desired product.

Data Presentation

The following table summarizes common solvent systems used for the purification of benzofuran derivatives by column chromatography and recrystallization. Note that the optimal system for this compound should be determined empirically.

Purification Method Solvent System (Eluent/Solvent) Rationale/Application
Column ChromatographyHexane/Ethyl AcetateA standard and versatile system for compounds of moderate polarity. The polarity can be fine-tuned by adjusting the ratio.
Column ChromatographyDichloromethane/MethanolSuitable for more polar benzofuran derivatives.
RecrystallizationMethanol/WaterA common mixed-solvent system for inducing crystallization of moderately polar compounds.
RecrystallizationAcetone/HexaneAnother effective mixed-solvent system where acetone is the "good" solvent and hexane is the "poor" solvent.
RecrystallizationEthanolA good single solvent for recrystallizing compounds with some polarity, especially if impurities are minor.

Experimental Protocols

Protocol 1: General Work-up and Acid-Base Extraction

This protocol describes a general procedure for the work-up of a reaction mixture containing this compound, followed by its separation from neutral and basic impurities.

1. Quenching and Initial Extraction:

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers.

2. Acidic Wash (to remove basic impurities):

  • Wash the combined organic layers with 1 M HCl.

  • Separate the layers.

3. Basic Extraction (to isolate this compound):

  • Extract the organic layer with 1 M NaOH or saturated sodium bicarbonate solution. The this compound will be deprotonated to its phenoxide salt and move into the aqueous layer. Repeat this extraction two more times.

  • Combine the aqueous layers containing the sodium salt of this compound. The organic layer now contains neutral impurities.

4. Isolation of this compound:

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add concentrated HCl dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the this compound to precipitate.

  • Extract the acidified aqueous layer three times with a fresh portion of the organic solvent (e.g., ethyl acetate).

  • Combine these organic extracts.

5. Final Work-up:

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into a glass column and allow it to pack, ensuring a uniform bed free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble material, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with the low-polarity eluent.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the this compound.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This protocol is for the final purification of this compound to obtain a crystalline solid.

1. Solvent Selection:

  • Experiment with different solvents to find a suitable one where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common choices include methanol/water, acetone/hexane, or ethanol.

2. Dissolution:

  • Place the crude this compound in a flask.

  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

  • For an improved yield, place the flask in an ice bath or refrigerator after it has reached room temperature.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

6. Drying:

  • Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product reaction_mixture Crude Reaction Mixture quench Quench Reaction reaction_mixture->quench extraction Liquid-Liquid Extraction (Acid-Base) quench->extraction drying Dry Organic Layer extraction->drying evaporation1 Solvent Evaporation drying->evaporation1 chromatography Column Chromatography evaporation1->chromatography recrystallization Recrystallization chromatography->recrystallization drying2 Drying under Vacuum recrystallization->drying2 pure_product Pure this compound drying2->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic decision decision issue issue solution solution start Start Purification check_yield Is yield acceptable? start->check_yield check_purity Is purity sufficient? check_yield->check_purity Yes issue_yield Low Yield Issue check_yield->issue_yield No check_form Is product crystalline? check_purity->check_form Yes issue_purity Impurity Issue check_purity->issue_purity No end Pure Crystalline Product check_form->end Yes issue_form Product is an Oil check_form->issue_form No solution_yield Optimize Extraction pH Use Neutral Alumina issue_yield->solution_yield Troubleshoot solution_yield->start solution_purity Optimize Chromatography Recrystallize issue_purity->solution_purity Troubleshoot solution_purity->start solution_form Triturate Solvent/Anti-solvent Recrystallization issue_form->solution_form Troubleshoot solution_form->start

Caption: Troubleshooting decision tree for the purification of this compound.

References

Addressing regio- and stereoselectivity issues in Benzofuran-5-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzofuran-5-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges related to regio- and stereoselectivity in the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound scaffold?

A1: Common and effective methods include the PIDA (phenyliodonium diacetate)-mediated oxidative coupling of hydroquinones with β-dicarbonyl compounds, and various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a substituted phenol with a terminal alkyne followed by cyclization.[1][2]

Q2: I am observing a mixture of regioisomers in my reaction. What are the likely causes?

A2: Poor regioselectivity is a frequent issue in benzofuran synthesis.[3] The primary causes are often related to:

  • Steric and Electronic Effects: The directing influence of substituents on the aromatic ring and the steric hindrance of the reactants can lead to the formation of multiple isomers.[3]

  • Reaction Conditions: Factors such as the choice of catalyst, solvent, and temperature can significantly impact the regiochemical outcome of the reaction.[4]

Q3: How can I improve the regioselectivity of my this compound synthesis?

A3: To enhance regioselectivity, consider the following strategies:

  • Choice of Starting Materials: When using substituted phenols, the position and electronic nature of the substituents can direct the cyclization to a specific position.

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine ligand can influence the regioselectivity of the coupling and cyclization steps.

  • Reaction Parameter Optimization: Systematically screen solvents and temperatures to find the optimal conditions that favor the formation of the desired regioisomer.[4]

Q4: What are the key challenges in achieving stereoselectivity in the synthesis of chiral this compound derivatives?

A4: The primary challenge lies in controlling the formation of stereocenters, typically at the C2 and C3 positions of the dihydrobenzofuran precursor. This requires the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. While general methods for the asymmetric synthesis of 2,3-dihydrobenzofurans exist, specific protocols for this compound are less common.[5][6][7]

Q5: Are there any established methods for the asymmetric synthesis of 2,3-dihydrobenzofurans that could be adapted for 5-hydroxy derivatives?

A5: Yes, several enantioselective methods for the synthesis of 2,3-dihydrobenzofurans have been reported and could potentially be adapted. These include:

  • Organocatalyzed Reactions: Chiral organocatalysts can be used to control the stereochemical outcome of cyclization reactions.

  • Transition-Metal Catalysis: Chiral ligands in combination with transition metals like palladium or rhodium can induce asymmetry in the formation of the dihydrobenzofuran ring.[7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereoselective formation of the product. The auxiliary can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in PIDA-Mediated Synthesis
Problem Probable Cause(s) Suggested Solution(s)
Formation of an undesired regioisomer. The electronic properties of the substituents on the hydroquinone starting material are influencing the position of the initial coupling reaction.- Modify the substituents on the hydroquinone to favor the desired regiochemistry.- Experiment with different Lewis acid catalysts to alter the selectivity of the cyclization step.
Inconsistent isomeric ratio between batches. Variations in reaction temperature or reaction time.- Maintain strict control over the reaction temperature using an oil bath or a temperature-controlled reactor.- Monitor the reaction progress by TLC or LC-MS to ensure consistent reaction times.
Difficulty in separating the regioisomers. The isomers have very similar polarities.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider derivatization of the hydroxyl group to alter the polarity of the isomers, facilitating separation, followed by deprotection.
Issue 2: Low Yield in Palladium-Catalyzed Sonogashira Coupling and Cyclization
Problem Probable Cause(s) Suggested Solution(s)
Low or no conversion of starting materials. - Inactive palladium catalyst.- Presence of oxygen in the reaction mixture.- Impure starting materials.- Use a fresh batch of palladium catalyst or a pre-catalyst.- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).- Purify the o-halophenol and alkyne starting materials before use.[3]
Formation of Glaser-Hay homocoupling byproduct of the alkyne. The copper co-catalyst is promoting the homocoupling of the terminal alkyne.- Use a copper-free Sonogashira protocol.- Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration.[3]
Failure of the intramolecular cyclization step. The reaction conditions are not suitable for the cyclization to occur after the Sonogashira coupling.- Increase the reaction temperature after the initial coupling is complete.- Add a specific catalyst or reagent to promote the cyclization step.
Issue 3: Poor Stereoselectivity in the Synthesis of Chiral 2,3-Dihydrothis compound Precursors
Problem Probable Cause(s) Suggested Solution(s)
Low enantiomeric excess (ee) or diastereomeric ratio (dr). - Suboptimal chiral catalyst or ligand.- Incorrect reaction temperature.- Inappropriate solvent.- Screen a variety of chiral ligands in combination with the metal catalyst.- Lowering the reaction temperature often improves stereoselectivity.[8]- Experiment with different solvents of varying polarity.[8]
Racemization of the product. The product is unstable under the reaction or work-up conditions.- Perform the reaction at a lower temperature.- Use a milder work-up procedure, avoiding strong acids or bases.
Difficulty in determining the stereochemical outcome. Lack of suitable analytical methods.- Use chiral HPLC or SFC to determine the enantiomeric excess.- Prepare a derivative with a known chiral auxiliary to determine the absolute configuration by NMR or X-ray crystallography.

Quantitative Data Summary

The following tables summarize quantitative data from key synthetic methods for this compound and related structures.

Table 1: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans from Hydroquinones and β-Dicarbonyl Compounds [1][9]

EntryHydroquinoneβ-Dicarbonyl CompoundProductYield (%)
1HydroquinoneEthyl acetoacetateEthyl 5-hydroxy-2-methylbenzofuran-3-carboxylate88
2HydroquinoneAcetylacetone1-(5-hydroxy-2-methylbenzofuran-3-yl)ethan-1-one75
3MethylhydroquinoneEthyl acetoacetateMixture of 6-methyl and 7-methyl isomers30 (6-Me), 61 (7-Me)
42-ChlorohydroquinoneEthyl acetoacetateEthyl 7-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate72

Table 2: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Sonogashira Coupling/Cyclization

Entryo-IodophenolAlkyneBaseSolventTemp (°C)Yield (%)
12-IodophenolPhenylacetyleneK₂CO₃DMSO11081
24-Bromo-2-iodophenolPhenylacetyleneK₂CO₃DMSO11075
32-Iodophenol1-OctyneK₂CO₃DMSO11078

Experimental Protocols

Protocol 1: PIDA-Mediated Synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate[1]

Materials:

  • Hydroquinone

  • Ethyl acetoacetate

  • Phenyliodonium diacetate (PIDA)

  • Zinc Iodide (ZnI₂)

  • Chlorobenzene

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add hydroquinone (0.50 mmol), ethyl acetoacetate (1.00 mmol), zinc iodide (0.25 mmol), and PIDA (0.55 mmol).

  • Add chlorobenzene (5 mL) to the flask.

  • Stir the mixture at 95 °C for 6 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Visualizations

PIDA-Mediated Synthesis of this compound

PIDA_synthesis cluster_start Starting Materials Hydroquinone Hydroquinone Oxidized_Intermediate Oxidized Hydroquinone Hydroquinone->Oxidized_Intermediate PIDA beta-Dicarbonyl beta-Dicarbonyl PIDA PIDA ZnI2 ZnI2 Michael_Adduct Michael Adduct Oxidized_Intermediate->Michael_Adduct + beta-Dicarbonyl Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization (ZnI2) This compound This compound Cyclized_Intermediate->this compound Aromatization troubleshooting_regio Start Poor Regioselectivity Observed Check_Substrates Are Substrates Symmetrical? Start->Check_Substrates Analyze_Directing_Groups Analyze Electronic/Steric Effects of Substituents Check_Substrates->Analyze_Directing_Groups No Optimize_Conditions Optimize Reaction Conditions Check_Substrates->Optimize_Conditions Yes Modify_Substrates Modify_Substrates Analyze_Directing_Groups->Modify_Substrates Modify to Favor Desired Isomer End Desired Regioisomer Obtained Modify_Substrates->End Improved Selectivity Screen_Solvents Screen_Solvents Optimize_Conditions->Screen_Solvents Vary Solvent Screen_Temperature Screen_Temperature Optimize_Conditions->Screen_Temperature Vary Temperature Screen_Catalysts Screen_Catalysts Optimize_Conditions->Screen_Catalysts Vary Catalyst/Ligand Screen_Solvents->End Screen_Temperature->End Screen_Catalysts->End

References

Technical Support Center: Method Development for Resolving Impurities in Benzofuran-5-ol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC method development for the analysis of Benzofuran-5-ol and its impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

1. Poor Peak Shape: Peak Tailing

  • Question: My chromatogram for this compound shows significant peak tailing for the main component and its impurities. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue, especially with polar, aromatic compounds like this compound that can interact with the stationary phase.[1][2] The primary causes include:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound.[2][3]

      • Solution:

        • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing these interactions.[1][4]

        • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.

        • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to mask the active silanol sites.[2]

    • Column Overload: Injecting too much sample can lead to peak distortion.[5][6]

      • Solution: Reduce the injection volume or dilute the sample.[5][7]

    • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can cause peak tailing.[3][8]

      • Solution:

        • Use a guard column to protect the analytical column.[3][9]

        • Flush the column with a strong solvent to remove contaminants.[1]

        • If the problem persists, the column may need to be replaced.[1]

2. Poor Resolution

  • Question: I am struggling to separate two closely eluting impurities from the main this compound peak. How can I improve the resolution?

  • Answer: Inadequate resolution between peaks can compromise the accuracy of quantification.[5][8] Here are several strategies to improve separation:

    • Optimize Mobile Phase Composition:

      • Adjust Solvent Strength: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity.[8] A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve resolution.

      • Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[4]

    • Modify Column Parameters:

      • Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column with smaller particles (e.g., sub-2 µm) enhances efficiency and resolution.[5]

      • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Adjust Temperature: Operating the column at a different temperature can affect selectivity and efficiency. A column oven should be used to ensure a stable temperature.[5][10]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.[5]

3. Baseline Issues

  • Question: My chromatogram shows a drifting or noisy baseline. What could be causing this and how can I fix it?

  • Answer: A stable baseline is crucial for accurate integration and quantification.

    • Baseline Drift:

      • Cause: Often due to changes in mobile phase composition, temperature fluctuations, or column contamination.

      • Solution:

        • Ensure the mobile phase is well-mixed and degassed.

        • Use a column oven to maintain a constant temperature.

        • Flush the column with a strong solvent.

    • Baseline Noise:

      • Cause: Can be caused by air bubbles in the system, a deteriorating detector lamp, or leaks.[1]

      • Solution:

        • Degas the mobile phase thoroughly.[1]

        • Purge the pump to remove any trapped air bubbles.

        • Check for any loose fittings or leaks in the system.[1]

        • If the noise is periodic, it may indicate pump pulsation, which could require pump maintenance.

Frequently Asked Questions (FAQs)

1. What is a good starting HPLC method for this compound and its impurities?

A good starting point for method development would be a reversed-phase HPLC method.[11] Based on the analysis of similar benzofuran derivatives, a representative method is provided in the experimental protocols section below.[12]

2. Which stationary phase is most suitable for separating this compound and its polar impurities?

A C18 column is a common first choice for reversed-phase chromatography.[11] For polar analytes like this compound and its potential impurities, a column with high-purity silica and good end-capping is recommended to minimize peak tailing. If resolution is challenging, a phenyl-hexyl or a polar-embedded phase could offer alternative selectivity.

3. How should I prepare my sample of this compound for HPLC analysis?

A general procedure involves dissolving an accurately weighed amount of the sample in a suitable solvent, such as acetonitrile or methanol, followed by sonication to ensure complete dissolution.[12] The solution should then be diluted with the mobile phase to the desired concentration and filtered through a 0.45 µm syringe filter before injection.[12]

4. What are the critical parameters to consider during method validation for impurity profiling?

According to ICH guidelines, the key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[13]

Experimental Protocols

Representative HPLC Method for this compound and Impurities

This protocol provides a starting point for method development and will likely require optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 247 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Finalization start Define Analytical Goal: Resolve this compound and its impurities sample_prep Sample Preparation: Dissolve in diluent, filter start->sample_prep mobile_phase_prep Mobile Phase Preparation: Aqueous buffer & Organic solvent start->mobile_phase_prep initial_run Initial Chromatographic Run: Use starting conditions sample_prep->initial_run mobile_phase_prep->initial_run evaluate Evaluate Results: Peak shape, Resolution, Retention time initial_run->evaluate is_acceptable Acceptable Separation? evaluate->is_acceptable optimize Optimize Parameters: Gradient, pH, Temperature, Stationary Phase optimize->initial_run Re-run is_acceptable->optimize No validate Method Validation (ICH): Specificity, Linearity, Accuracy, Precision, Robustness is_acceptable->validate Yes final_method Finalized HPLC Method validate->final_method troubleshooting_flowchart cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues start Problematic Chromatogram peak_shape_q Poor Peak Shape? start->peak_shape_q peak_tailing Peak Tailing peak_shape_q->peak_tailing Yes, Tailing peak_fronting Peak Fronting peak_shape_q->peak_fronting Yes, Fronting resolution_q Poor Resolution? peak_shape_q->resolution_q No peak_tailing_sol Check for: - Secondary Interactions (adjust pH) - Column Overload (dilute sample) - Column Contamination (flush/replace) peak_tailing->peak_tailing_sol peak_fronting_sol Check for: - Sample Solvent Mismatch - Column Overload peak_fronting->peak_fronting_sol peak_tailing_sol->resolution_q peak_fronting_sol->resolution_q resolution_sol Optimize: - Mobile Phase Strength/Solvent - Gradient Profile - Column (length, particle size, phase) - Temperature resolution_q->resolution_sol Yes baseline_q Baseline Problems? resolution_q->baseline_q No resolution_sol->baseline_q drift Drift baseline_q->drift Yes, Drift noise Noise baseline_q->noise Yes, Noise end_node Optimized Chromatogram baseline_q->end_node No drift_sol Check for: - Temperature Fluctuation - Mobile Phase Inconsistency - Column Equilibration drift->drift_sol noise_sol Check for: - Air Bubbles (degas/purge) - Leaks - Detector Lamp noise->noise_sol drift_sol->end_node noise_sol->end_node

References

Technical Support Center: Enhancing Benzofuran-5-ol Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate and yield of Benzofuran-5-ol cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for synthesizing benzofuran derivatives?

A1: A variety of transition-metal catalysts are employed for the synthesis of benzofurans. Palladium-based catalysts, often used in conjunction with a copper co-catalyst (e.g., CuI) in Sonogashira coupling followed by cyclization, are highly versatile.[1][2][3] Copper-catalyzed reactions offer a more cost-effective alternative.[2][4] Other metals like gold, rhodium, iron, and indium have also been successfully used for specific transformations.[1][5] For the synthesis of 5-hydroxybenzofurans, a system using PIDA (phenyliodonium diacetate) as an oxidant and a Lewis acid catalyst like ZnI2 has been shown to be effective.[6]

Q2: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in benzofuran synthesis can stem from several factors. A systematic evaluation of your reaction parameters is crucial. Key areas to investigate include:

  • Catalyst Inactivity: The catalyst may be unsuitable for your specific substrates or may have degraded. Ensure the use of high-quality catalysts and consider pre-catalysts or maintaining anaerobic conditions to prevent deactivation.[1]

  • Sub-optimal Temperature: Reaction temperature significantly influences reaction rates and selectivity. While many benzofuran syntheses require elevated temperatures, excessive heat can lead to decomposition.[1][7] A temperature screen is advisable to find the optimal balance. For the synthesis of 5-hydroxybenzofurans, temperatures around 95 °C have been reported to be optimal.[6]

  • Incorrect Solvent or Base: The polarity of the solvent and the strength of the base are critical. Common solvents include toluene, DMF, and acetonitrile, while bases like Cs₂CO₃, NEt₃, and Na₂CO₃ are frequently used.[1] The choice of solvent and base can significantly impact the reaction outcome and should be optimized for your specific reaction.

  • Poor Quality of Starting Materials: Impurities in reagents and solvents can poison the catalyst or lead to unwanted side reactions. Ensure all materials are pure and dry, especially when using air- and moisture-sensitive catalysts.[1][7]

  • Inert Atmosphere: For reactions involving organometallic catalysts, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[7]

Q3: How can I minimize the formation of side products in my reaction?

A3: Side product formation often arises from competing reaction pathways.[7] To enhance selectivity towards the desired this compound, consider the following strategies:

  • Ligand Modification: In palladium-catalyzed reactions, the choice of ligand can influence selectivity by altering the steric and electronic environment of the metal center.[7]

  • Control of Stoichiometry: Carefully controlling the ratio of reactants is crucial, as an excess of one reactant may favor an undesired pathway.[7]

  • Slow Addition: Slow addition of a catalyst or a highly reactive intermediate can maintain its low concentration in the reaction mixture, thus disfavoring bimolecular side reactions.[7]

  • Additive Screening: The addition of salts, such as LiCl, has been reported to improve yields in certain cross-coupling reactions.[7]

  • Reaction Time and Temperature: Prolonged reaction times or sub-optimal temperatures can lead to the formation of undesired products. Fine-tuning these parameters can favor the desired reaction pathway.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst - Use a fresh batch of catalyst and ensure proper storage. - For Pd-catalyzed reactions, ensure the use of a suitable ligand. - For Sonogashira coupling, confirm the presence and activity of the CuI co-catalyst.[1]Catalysts can degrade over time or with improper handling. The ligand plays a crucial role in the catalytic cycle of palladium. Copper iodide is often essential for the Sonogashira coupling step.
Incorrect Reaction Temperature - Perform a temperature screen (e.g., 75 °C, 95 °C, 110 °C) to find the optimal condition.[6]Temperature affects both reaction rate and the stability of reactants and products. An optimal temperature maximizes the rate of the desired reaction while minimizing decomposition.
Inappropriate Solvent or Base - Screen different solvents (e.g., toluene, DMF, acetonitrile, chlorobenzene).[1][6] - Test a range of bases (e.g., NEt₃, Cs₂CO₃, K₂CO₃).[1]Solvent polarity and coordinating ability, as well as base strength, are critical for reaction success. The optimal combination is substrate-dependent.
Presence of Oxygen or Moisture - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Ar or N₂). - Use anhydrous solvents.[7]Organometallic catalysts used in many benzofuran syntheses are sensitive to air and moisture, which can lead to catalyst deactivation.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step Rationale
Competing Reaction Pathways - Adjust the stoichiometry of the reactants.[7] - Consider the slow addition of one of the reactants or the catalyst.[7]An excess of one reactant can promote side reactions like homocoupling. Slow addition can minimize the concentration of reactive species, favoring the desired intramolecular cyclization.
Sub-optimal Ligand (for Pd-catalyzed reactions) - Screen a variety of phosphine ligands with different steric and electronic properties.[7]The ligand can influence the regioselectivity and chemoselectivity of the reaction by modifying the environment around the palladium center.
Incorrect Reaction Time - Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the starting material is consumed.Prolonged reaction times can lead to the formation of degradation products or the isomerization of the desired product.

Experimental Protocols

Protocol 1: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans[6]

This protocol describes the synthesis of 5-hydroxybenzofurans via a tandem in situ oxidative coupling and cyclization of hydroquinones and β-dicarbonyl compounds.

Materials:

  • Hydroquinone (0.50 mmol)

  • β-dicarbonyl compound (1.00 mmol)

  • Zinc Iodide (ZnI₂) (0.25 mmol)

  • Phenyliodine(III) Diacetate (PIDA) (0.55 mmol)

  • Chlorobenzene (PhCl) (5 mL)

Procedure:

  • To a dry reaction vessel, add the hydroquinone, β-dicarbonyl compound, ZnI₂, and PIDA.

  • Add chlorobenzene to the reaction vessel.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-hydroxybenzofuran.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization[2]

This protocol is a general method for the synthesis of 2-substituted benzofurans.

Materials:

  • o-iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)PdCl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

Procedure:

  • To a solution of the o-iodophenol and terminal alkyne in triethylamine, add (PPh₃)PdCl₂ and CuI.

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model 5-Hydroxybenzofuran Synthesis [6]

EntryOxidantCatalystSolventTemperature (°C)Yield (%)
1PIDAZnI₂PhCl9588
2PIDAZnI₂PhCl75Lower
3PIDAZnI₂PhCl110Slightly Higher
4PIDAZnI₂Toluene95Good
5Other OxidantsZnI₂PhCl95Lower
6PIDAOther Lewis AcidsPhCl95Lower

Note: This table is a qualitative summary based on the trends reported in the literature. "Lower" and "Good" are relative to the optimized yield of 88%.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Hydroquinone, β-dicarbonyl compound, ZnI2, and PIDA in PhCl Heat Stir at 95 °C for 6h Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Purify Column Chromatography Cool->Purify Product 5-Hydroxybenzofuran Purify->Product

Caption: Experimental workflow for the PIDA-mediated synthesis of 5-hydroxybenzofurans.

G Low_Yield Low Yield Observed Check_Catalyst Screen Catalyst/ Ligand Low_Yield->Check_Catalyst Optimize_Solvent Optimize Solvent/ Base Check_Catalyst->Optimize_Solvent No Improvement Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Success Adjust_Temp Adjust Temperature Optimize_Solvent->Adjust_Temp No Improvement Optimize_Solvent->Improved_Yield Success Inert_Atmosphere Ensure Inert Atmosphere Adjust_Temp->Inert_Atmosphere No Improvement Adjust_Temp->Improved_Yield Success Inert_Atmosphere->Improved_Yield Success No_Improvement No Improvement Inert_Atmosphere->No_Improvement No Improvement

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Benzofuran-5-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Benzofuran-5-ol is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of the analytical method used for this quantification is a mandatory regulatory requirement and a cornerstone of reliable data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its derivatives, with a focus on the validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Method Comparison: HPLC vs. GC-MS for this compound Analysis

The selection between HPLC and GC-MS for the analysis of this compound is primarily determined by the physicochemical properties of the analyte, such as its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[1] Its flexibility in stationary and mobile phase compositions allows for the optimization of separation for various benzofuran derivatives.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] It offers excellent separation efficiency and definitive identification based on mass spectra. For compounds with polar functional groups like this compound, a derivatization step is often necessary to increase volatility and thermal stability.[3]

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for a representative HPLC method for a benzofuran derivative (Carbofuran) and a GC-MS method for a closely related compound (5-Hydroxybenzofuran-2-one). This allows for a direct comparison of their performance characteristics.

ParameterHPLC Method (Carbofuran)GC-MS Method (5-Hydroxybenzofuran-2-one)
Linearity Range 7.5 - 75 µg/mLNot explicitly stated, but a calibration curve is used.
Correlation Coefficient (r²) 0.999[4]Not explicitly stated.
Limit of Detection (LOD) 1.31 µg/mL[2]Not explicitly stated, but described as sensitive.[3]
Limit of Quantification (LOQ) 3.97 µg/mL[2]Not explicitly stated.
Accuracy (% Recovery) Not explicitly stated.Not explicitly stated.
Precision (%RSD) Not explicitly stated.Not explicitly stated.
Specificity High, based on retention time.Very high, based on retention time and mass spectrum.
Derivatization Required NoYes (Silylation)[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the HPLC analysis of a benzofuran derivative and the GC-MS analysis of a this compound analogue.

HPLC Method for the Analysis of a Benzofuran Derivative (Carbofuran)

This method is suitable for the quantification of carbofuran in various formulations.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.[1]

  • Column: A reverse-phase C18 column is typically used.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV detection at a wavelength of 282 nm.[1][4]

  • Retention Time: Approximately 4.052 min.[4]

Sample Preparation:

  • Prepare a stock solution of the benzofuran derivative in a suitable diluent (e.g., acetonitrile).[1]

  • Prepare calibration standards by diluting the stock solution to the desired concentrations.[1]

GC-MS Method for the Analysis of 5-Hydroxybenzofuran-2-one

This method is suitable for the identification and quantification of 5-Hydroxybenzofuran-2-one in various sample matrices.[3]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.[3]

Sample Preparation and Derivatization:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]

    • Load the sample onto the SPE cartridge.[3]

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 5% methanol in water.[3]

    • Elute the analyte with 5 mL of ethyl acetate.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate).[3]

  • Silylation (Derivatization):

    • A silylation reaction is performed to cap the hydroxyl group, thereby increasing the volatility and thermal stability of the analyte for GC-MS analysis.[3]

Data Analysis and Quantification:

  • Qualitative Identification: The identification of the derivatized 5-Hydroxybenzofuran-2-one is confirmed by comparing the acquired mass spectrum with a reference spectrum.[3]

  • Quantitative Analysis: A calibration curve is prepared using standards of known concentrations for quantification. An internal standard should be used to correct for variations.[3]

Visualizing the Analytical Workflow

The selection and validation of an analytical method is a logical process that can be visualized to aid in understanding the decision-making steps.

analytical_method_validation_workflow cluster_selection Method Selection cluster_development Method Development & Validation cluster_application Application compound_properties Assess Physicochemical Properties of this compound volatility Is the compound volatile and thermally stable? compound_properties->volatility hplc Select HPLC volatility->hplc No gcms Select GC-MS volatility->gcms Yes optimize Optimize Method Parameters (Column, Mobile Phase/Temp Program, etc.) hplc->optimize gcms->optimize validate Perform Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) optimize->validate routine_analysis Routine Sample Analysis validate->routine_analysis

Caption: Workflow for selecting and validating an analytical method for this compound.

Signaling Pathway and Experimental Workflow Diagrams

To further contextualize the application of these analytical methods, the following diagrams illustrate a relevant signaling pathway where benzofuran derivatives may be investigated and a general experimental workflow.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Activates Angiogenesis Angiogenesis P1->Angiogenesis Promotes Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by benzofuran derivatives.

experimental_workflow start Start: Sample containing This compound prep Sample Preparation (e.g., Extraction, Dilution) start->prep analysis Chromatographic Analysis (HPLC or GC-MS) prep->analysis detection Detection (UV or MS) analysis->detection quantification Data Processing & Quantification detection->quantification end End: Reported Concentration quantification->end

Caption: General experimental workflow for the quantification of this compound.

References

Comparative analysis of different synthetic routes to Benzofuran-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-5-ol is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a vital intermediate in the synthesis of pharmaceuticals. The selection of an appropriate synthetic strategy is crucial for efficient and scalable production. This guide provides a comparative analysis of different synthetic routes to this compound, offering experimental data, detailed protocols, and a logical framework for methodological selection.

Comparative Performance of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of method often depends on factors such as desired yield, substrate availability, reaction conditions, and scalability. Below is a summary of key quantitative data for prominent synthetic routes.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperatureYield (%)Key AdvantagesLimitations
PIDA-Mediated Oxidative Coupling & CyclizationHydroquinone, β-Dicarbonyl compoundsPIDA, ZnI₂6 hours95 °CUp to 96%High yields, direct C(sp²)-H functionalization.[1][2][3]Use of a hypervalent iodine reagent, potential for isomeric mixtures.[2]
TiCl₄-Mediated One-Pot SynthesisPhenols (e.g., Hydroquinone), α-HaloketonesTiCl₄VariableReflux60-90%One-pot procedure, good regioselectivity, broad substrate scope.[1][4][5][6]Requires inert atmosphere, TiCl₄ is moisture sensitive.[1][7]
One-Pot, Three-Step Reaction Sequence2-Monosubstituted 1,3-Diketones, 1,4-BenzoquinoneK₂CO₃, HClMultistepMild~60%Economical (uses cheap reagents), one-pot convenience.[8]Moderate yields reported for specific derivatives.
Rap-Stoermer ReactionSubstituted Salicylaldehydes, α-HaloketonesTriethylamine (TEA)Variable130 °C81-97%High yields, solvent-free conditions possible.[9][10][11][12]Requires appropriately substituted salicylaldehyde precursors.
Traditional Michael Addition/CyclizationBenzoquinones, Ketene Dithioacetals or 1,3-DicarbonylsCuBr₂/BF₃·OEt₂ or Sc(OTf)₃VariableVariableVariableTraditional, well-established method.[13]Can suffer from low yields and limited substrate scope.[13]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: PIDA-Mediated Oxidative Coupling and Cyclization

This protocol is adapted from the work of Lin et al. for the synthesis of 5-hydroxybenzofurans.[2][3]

Materials:

  • Hydroquinone (0.50 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.00 mmol)

  • Phenyliodine(III) diacetate (PIDA) (0.55 mmol)

  • Zinc Iodide (ZnI₂) (0.25 mmol)

  • Chlorobenzene (5 mL)

Procedure:

  • To a reaction vessel, add hydroquinone (0.50 mmol), the β-ketoester (1.00 mmol), zinc iodide (0.25 mmol), and PIDA (0.55 mmol).

  • Add chlorobenzene (5 mL) to the mixture.

  • Stir the reaction mixture at 95 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction and proceed with a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.

Protocol 2: TiCl₄-Mediated One-Pot Synthesis

This protocol describes a one-pot reaction between a phenol and an α-haloketone promoted by titanium tetrachloride.[1][4][5][6]

Materials:

  • Phenol (e.g., Hydroquinone) (1.0 mmol)

  • α-Haloketone (e.g., 2-Chloroacetone) (1.2 mmol)

  • Titanium tetrachloride (TiCl₄) (1.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (2.0 mL)

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • In a two-necked flask under a nitrogen atmosphere, dissolve the phenol (1.0 mmol) in TFE (1.0 mL).

  • Add titanium tetrachloride (1.0 mmol) to the solution.

  • Heat the mixture to reflux.

  • Slowly add a solution of the α-haloketone (1.2 mmol) in TFE (1.0 mL) to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of NH₄Cl (20 mL).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Synthetic Route Selection Workflow

The choice of a synthetic route for this compound can be guided by several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method based on common research and development needs.

G start Start: Need to Synthesize This compound q1 High Yield Critical? start->q1 q2 Are Starting Materials Readily Available? q1->q2 No pida PIDA-Mediated Route (up to 96% yield) q1->pida Yes q3 Scalability and Cost a Major Concern? q2->q3 No ticl4 TiCl4-Mediated Route q2->ticl4 Yes, Phenols & alpha-Haloketones available q4 Need for a One-Pot Procedure? q3->q4 No one_pot_3_step One-Pot, 3-Step Route (Economical) q3->one_pot_3_step Yes q4->ticl4 Yes michael Consider Traditional Michael Addition q4->michael No rap_stoermer Rap-Stoermer Reaction (81-97% yield)

Caption: Decision workflow for selecting a this compound synthetic route.

This guide provides a foundational comparison of synthetic methodologies for this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific applications. The versatility of the benzofuran scaffold ensures that the development of novel and efficient synthetic routes will remain an active area of chemical research.

References

A Comparative Analysis of the Biological Activities of Benzofuran-5-ol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Benzofuran-5-ol with other well-researched phenolic compounds: resveratrol, quercetin, and catechin. The focus is on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. While extensive quantitative data exists for resveratrol, quercetin, and catechin, specific data for this compound is limited. Therefore, data for representative benzofuran derivatives are included to provide a comparative context, with the acknowledgment that these may not directly reflect the activity of this compound itself.

Comparative Overview of Biological Activities

Phenolic compounds are a broad class of plant secondary metabolites known for their diverse health benefits. This comparison focuses on four compounds representing different structural classes: this compound (a benzofuran), resveratrol (a stilbenoid), quercetin (a flavonoid), and catechin (a flavan-3-ol).

Biological ActivityThis compound & DerivativesResveratrolQuercetinCatechin
Antioxidant Moderate antioxidant activity reported for derivatives.[1]Potent antioxidant and radical scavenging activities.Strong antioxidant properties.[2]Potent antioxidant and free radical scavenger.[1]
Anti-inflammatory Derivatives exhibit anti-inflammatory effects by inhibiting NO production and modulating MAPK and NF-κB pathways.[2][3][4]Demonstrates significant anti-inflammatory properties through inhibition of COX and LOX enzymes and modulation of inflammatory signaling pathways.Possesses strong anti-inflammatory activity by inhibiting inflammatory enzymes and cytokines.[2]Exhibits anti-inflammatory effects by modulating inflammatory signaling pathways.
Anticancer Derivatives show potent cytotoxic activity against various cancer cell lines.[5][6][7][8]Induces apoptosis and inhibits proliferation in a wide range of cancer cells.Exhibits broad-spectrum anticancer activity through multiple mechanisms.Shows antiproliferative and pro-apoptotic effects in several cancer models.
Other Activities Antifungal and antibacterial properties.Cardioprotective, neuroprotective, anti-diabetic.Antiviral, antibacterial, cardioprotective, neuroprotective.Neuroprotective, cardioprotective.

Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Benzofuran Derivatives 96.7 ± 8.9 (for a specific derivative)[1]Data not available
Resveratrol ~25 - 100~5 - 45
Quercetin ~5 - 20~1 - 15
Catechin ~10 - 50~2 - 20

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity
CompoundCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
Benzofuran Derivatives Data not availableData not available
Resveratrol ~1 - 15~5 - 20
Quercetin ~0.1 - 5~1 - 10
Catechin ~10 - 50~20 - 100

Note: Data for COX/LOX inhibition by phenolic compounds can be variable and assay-dependent.

Anticancer Activity (Cytotoxicity)
CompoundCancer Cell LineIC50 (µM)
2-Arylbenzofuran Derivative 1 MCF-7 (Breast)0.06 µg/mL
WiDr (Colon)0.60 µg/mL[5]
Benzofuran-N-Aryl Piperazine Hybrid A549 (Lung)0.12
SGC7901 (Gastric)2.75[1]
Benzofuran-2-yl Methanone Derivative A2780 (Ovarian)11[1]
Resveratrol MCF-7 (Breast)~15 - 50
HCT116 (Colon)~20 - 70
PC-3 (Prostate)~25 - 80
Quercetin HeLa (Cervical)~10 - 40
A549 (Lung)~15 - 60
K562 (Leukemia)~5 - 30
Catechin HepG2 (Liver)~50 - 200
Caco-2 (Colon)~100 - 300
B16-F10 (Melanoma)~40 - 150

Note: The anticancer activity of benzofuran derivatives can be very potent, as indicated by the low IC50 values. It is important to note that these are for specific derivatives and not this compound itself.

Mechanistic Insights: Modulation of Signaling Pathways

The biological activities of these phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses and cell survival. Its aberrant activation is linked to chronic inflammation and cancer.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitination IκBα->Ub NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degradation DNA DNA NF-κB (p50/p65)_n->DNA Binding Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression Transcription Resveratrol_Quercetin_Catechin Resveratrol, Quercetin, Catechin Resveratrol_Quercetin_Catechin->IKK Complex Resveratrol_Quercetin_Catechin->NF-κB (p50/p65)_n Inhibition of Translocation/Binding Benzofuran_Derivatives Benzofuran_Derivatives Benzofuran_Derivatives->IKK Complex Inhibition

Inhibition of the NF-κB signaling pathway by phenolic compounds.

Benzofuran derivatives, resveratrol, quercetin, and catechin have all been shown to inhibit the NF-κB pathway.[2][3][9] They can achieve this by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory gene expression.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors,\nStress Growth Factors, Stress Receptor Receptor Growth Factors,\nStress->Receptor ASK1 ASK1 Growth Factors,\nStress->ASK1 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors AP-1, etc. ERK->Transcription Factors MKK4/7 MKK4/7 ASK1->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 JNK JNK MKK4/7->JNK JNK->Transcription Factors p38 p38 MKK3/6->p38 p38->Transcription Factors Gene Expression Cell Proliferation, Inflammation, Apoptosis Transcription Factors->Gene Expression Phenolic_Compounds Phenolic_Compounds Phenolic_Compounds->Raf Phenolic_Compounds->MEK Phenolic_Compounds->ASK1 Inhibition

Modulation of MAPK signaling pathways by phenolic compounds.

Benzofuran derivatives, resveratrol, quercetin, and catechin can modulate MAPK signaling, although the specific effects can vary.[2][4] They have been shown to inhibit the activation of key kinases in these pathways, such as Raf, MEK, and ASK1, thereby influencing downstream cellular responses like proliferation and inflammation.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH• (Purple) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced + Antioxidant Spectrophotometer Measure Absorbance Decrease DPPH_Reduced->Spectrophotometer ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced + Antioxidant ABTS_Reduced->Spectrophotometer

Workflow for DPPH and ABTS antioxidant assays.
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Anti-inflammatory Activity Assays
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX, key enzymes in the inflammatory cascade that produce prostaglandins and leukotrienes, respectively. Inhibition is typically determined by measuring the reduction in the formation of the enzymatic product.

Anticancer Activity Assay

MTT_Assay_Workflow Cancer_Cells Seed Cancer Cells in 96-well plate Treatment Treat with varying concentrations of Test Compound Cancer_Cells->Treatment MTT_Addition Add MTT Reagent (Yellow) Treatment->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan (Purple Crystals) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (~570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Workflow of the MTT assay for cytotoxicity.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance.

Signaling Pathway Analysis
  • Western Blotting: This technique is used to detect specific proteins in a sample. For MAPK pathway analysis, antibodies specific to the phosphorylated (activated) forms of kinases like ERK, JNK, and p38 are used to determine the effect of a compound on their activation.

  • NF-κB Reporter Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified to measure the extent of pathway activation or inhibition by a test compound.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and the well-characterized phenolic compounds resveratrol, quercetin, and catechin. While all these compounds exhibit promising antioxidant, anti-inflammatory, and anticancer properties, the available quantitative data for this compound is limited. The data on benzofuran derivatives, however, suggests that this class of compounds holds significant therapeutic potential, with some derivatives showing remarkably high potency in anticancer assays.

The modulation of key signaling pathways like NF-κB and MAPK appears to be a common mechanism underlying the observed biological effects of these phenolic compounds. Further research is warranted to elucidate the specific activities and mechanisms of action of this compound to fully understand its therapeutic potential in comparison to other phenolic compounds. This will require dedicated studies to generate specific IC50 values and detailed mechanistic investigations.

References

Cross-Validation of Experimental and Computational Results for Benzofuran-5-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for Benzofuran-5-ol, a heterocyclic organic compound with significant potential in pharmacological research. By juxtaposing experimentally determined properties and biological activities with in silico predictions, this document aims to offer a comprehensive overview for researchers engaged in drug discovery and development.

Physicochemical Properties: Experimental vs. Computational Data

A fundamental aspect of drug development involves the accurate characterization of a compound's physicochemical properties. Below is a comparison of available experimental data and computationally predicted values for this compound.

PropertyExperimental ValueComputational ValueData Source (Computational)
Molecular Formula C₈H₆O₂C₈H₆O₂PubChem
Molecular Weight -134.13 g/mol PubChem
Melting Point 186-187 °C--
Boiling Point 247.139 °C at 760 mmHg--
logP (Octanol-Water Partition Coefficient) Not available2.0PubChem (XLogP3)
Aqueous Solubility Not available--
Hydrogen Bond Donors -1PubChem
Hydrogen Bond Acceptors -2PubChem
Rotatable Bonds -0PubChem

Note: The absence of experimentally determined values for logP and aqueous solubility for the parent compound, this compound, is a notable data gap. The provided computational values are derived from established algorithms and databases.

Biological Activity: Antifungal Properties

One study has suggested that the antifungal mechanism of benzofuran-5-ols may involve their metabolism into benzoquinone derivatives within fungal cells, which then exert a potent antifungal effect.[1]

Antifungal Activity of this compound Derivatives
Fungal StrainDerivativeMIC (µg/mL)Reference
Candida albicansDerivative 181.6[1]
Candida tropicalisDerivative 193.2[1]
Aspergillus speciesVarious derivatives-[1][2]
Cryptococcus neoformansVarious derivatives-[1][2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents (Broth Microdilution Method)

This protocol is a standard method for assessing the in vitro activity of an antifungal agent.

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture. The concentration of the inoculum is crucial for reproducible results.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of the antifungal agent.

  • Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for a specified period (usually 24-48 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[3]

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water.

  • Standard Solutions: Prepare a standard solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the standard solution to a flask containing known volumes of both the n-octanol and water phases.

  • Equilibration: Shake the flask for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[4]

Determination of Aqueous Solubility
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[5][6]

Computational Protocols

Prediction of Physicochemical Properties

Computational tools and online platforms are widely used to predict the physicochemical properties of small molecules. These methods are valuable in the early stages of drug discovery for screening large libraries of virtual compounds.

  • Input: The 2D or 3D structure of the molecule (e.g., in SMILES or SDF format) is provided as input to the software.

  • Descriptor Calculation: The software calculates a variety of molecular descriptors, which are numerical representations of the molecule's structural and electronic features.

  • Model Application: Pre-trained quantitative structure-property relationship (QSPR) models are applied to the calculated descriptors to predict properties such as logP, aqueous solubility, melting point, and boiling point.

  • Output: The predicted values for the desired physicochemical properties are generated.[7][8]

Prediction of Antifungal Activity (QSAR and Molecular Docking)

Computational methods can also be employed to predict the biological activity of compounds and to elucidate their potential mechanism of action.

  • Quantitative Structure-Activity Relationship (QSAR):

    • Dataset Collection: A dataset of compounds with known antifungal activity (e.g., MIC values) is compiled.

    • Descriptor Calculation: Molecular descriptors are calculated for all compounds in the dataset.

    • Model Building: Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the observed antifungal activity.

    • Prediction: The QSAR model can then be used to predict the antifungal activity of new, untested compounds.[9][10]

  • Molecular Docking:

    • Target Identification: A specific protein target within the fungus that is essential for its survival is identified.

    • Structure Preparation: The 3D structures of the protein target and the ligand (e.g., this compound) are prepared.

    • Docking Simulation: A docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the active site of the protein.

    • Scoring and Analysis: The binding affinity is estimated using a scoring function, and the interactions between the ligand and the protein are analyzed to understand the basis of binding.[11][12]

Signaling Pathway Visualization

Several studies on benzofuran derivatives and other phenolic compounds suggest a potential role in modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and fungal infections. The diagram below illustrates the key components of this pathway and potential points of inhibition by compounds like this compound.[13][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzofuran This compound (Potential Inhibitor) Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound for its antifungal properties.

Antifungal_Screening_Workflow Compound This compound Solubility Aqueous Solubility Determination Compound->Solubility LogP LogP Determination (Shake-Flask) Compound->LogP MIC MIC Determination (Broth Microdilution) Compound->MIC Activity Antifungal Activity Confirmed? MIC->Activity FungalPanel Panel of Fungal Strains (e.g., Candida, Aspergillus) FungalPanel->MIC Mechanism Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Activity->Mechanism Yes NoActivity No Significant Activity Activity->NoActivity No Lead Lead Compound for Further Development Mechanism->Lead

Caption: A generalized workflow for the in vitro antifungal screening of this compound.

References

In Vivo Efficacy of Benzofuran-5-ol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various Benzofuran-5-ol derivatives across different animal models. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for preclinical research and development.

Benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide focuses on the in vivo validation of these derivatives, presenting a data-driven overview of their therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of selected this compound derivatives in various animal models.

Table 1: Anti-inflammatory Efficacy in Rodent Models
CompoundAnimal ModelDose and RouteEfficacy MetricResultReference
Benzofuranone Derivative (BF1)Carrageenan-induced paw edema in mice10, 30, 100 mg/kg, p.o.Paw Edema Inhibition (%) at 4 hours45.2%, 68.5%, 85.1%[1]
Indomethacin (Standard)Carrageenan-induced paw edema in mice10 mg/kg, p.o.Paw Edema Inhibition (%) at 4 hours75.3%[1]
Benzofuran Derivative (6a)Carrageenan-induced paw edema in ratsNot specifiedPaw Edema Inhibition (%) at 2 hours61.55%[2]
Benzofuran Derivative (6b)Carrageenan-induced paw edema in ratsNot specifiedPaw Edema Inhibition (%) at 2 hours71.10%[2]
Ibuprofen (Reference)Carrageenan-induced paw edema in ratsNot specifiedPaw Edema Inhibition (%)Similar to compounds 4g and 5m[2]
Table 2: Anticancer Efficacy in Xenograft Mouse Models
CompoundCancer Type (Cell Line)Animal ModelDose and RouteEfficacy MetricResultReference
Benzofuran Piperazine Derivative (1.19)Human Breast Cancer (MDA-MB-231)Murine Xenograft50 mg/kg, i.p.Tumor Growth Inhibition (%) at Day 2158.7%[1]
Doxorubicin (Standard)Human Breast Cancer (MDA-MB-231)Murine Xenograft5 mg/kg, i.p.Tumor Growth Inhibition (%) at Day 2172.4%[1]
Benzofuran Derivative (17i)Lung Cancer (H460)Xenograft TumorsNot specifiedAntitumor EfficacyRobust in vivo efficacy without significant side effects[3]
Benzofuran Derivative (S6)Liver Cancer (QGY-7401)Nude Mice XenograftNot specifiedTumor Growth SuppressionObserved growth suppression[4]
Table 3: Neuroprotective Efficacy in a Mouse Model of Alzheimer's Disease
CompoundAnimal ModelKey BiomarkersEffectReference
2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB)STZ-induced Alzheimer's Disease model in miceAChE, BDNF, NRF2, NF-κB, IL-6, GSK3BReversed increased AChE; Increased BDNF and NRF2; Decreased NF-κB, IL-6, and GSK3B[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or mice are typically used.

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound (e.g., Benzofuranone Derivative BF1) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.[1][2]

Xenograft Tumor Models in Mice

This model is widely used to assess the in vivo antitumor efficacy of novel compounds.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Procedure:

    • Human cancer cells (e.g., MDA-MB-231, H460, or QGY-7401) are implanted subcutaneously into the flank of the mice.[1][3][4][6]

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.[6]

    • The benzofuran derivative or vehicle is administered to the respective groups (e.g., intraperitoneally) according to a predetermined schedule and dosage.[1][6]

    • Tumor volume and body weight are monitored regularly throughout the study.[6]

    • At the end of the study, the tumors are excised, weighed, and may be used for further analysis such as histopathology or biomarker assessment.[6]

    • Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.[1]

Mandatory Visualization

Signaling Pathway Diagram

Benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a crucial regulator of inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Benzofuran This compound Derivatives Benzofuran->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Inflammatory_Genes Transcription

References

Benchmarking the Antifungal Activity of Benzofuran-5-ol Against Known Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Benzofuran-5-ol and its derivatives have demonstrated promising in vitro antifungal activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and Cryptococcus.[1][2] This guide provides a comparative analysis of the antifungal efficacy of this compound derivatives against established antifungal drugs, supported by available experimental data.

Comparative Antifungal Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the available MIC data for this compound derivatives and standard antifungal agents against key fungal pathogens. It is important to note that the data for this compound is based on studies of its derivatives, which may exhibit different activities compared to the parent compound.

Antifungal AgentCandida albicans (µg/mL)Candida tropicalis (µg/mL)Aspergillus fumigatus (µg/mL)Cryptococcus neoformans (µg/mL)
This compound Derivatives 1.63.2[1]Not widely reported1.6 - 3.2[1]
Fluconazole 0.25 - 1.00.5 - 4.0Resistant2 - 16[3][4]
Amphotericin B 0.125 - 1.00.125 - 1.00.25 - 2.00.125 - 1.0[5]
Voriconazole ≤0.03 - 0.25≤0.03 - 0.50.25 - 1.00.03 - 0.25[6][7]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here is for comparative purposes and is derived from multiple sources.

Experimental Protocols

The determination of antifungal activity is performed using standardized methods to ensure reproducibility and comparability of results. The following is a detailed methodology for the broth microdilution assay, a commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8][9][10][11]

Broth Microdilution Antifungal Susceptibility Testing Protocol (CLSI M27-A3 Modified)

1. Preparation of Antifungal Stock Solutions:

  • Prepare stock solutions of this compound and comparator antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1600 µg/mL.

  • Store stock solutions at -20°C until use.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

  • Further dilute the standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Assay Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 0.03 to 16 µg/mL.

  • Add 100 µL of the diluted fungal inoculum to each well containing the antifungal dilutions.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

4. Incubation:

  • Incubate the microtiter plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for polyenes) compared to the growth control.

  • The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of an antifungal agent is crucial for its development and clinical application. Many antifungal drugs target specific pathways essential for fungal cell survival.

Ergosterol Biosynthesis Pathway Inhibition

A primary target for azole antifungals like fluconazole and voriconazole is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14-α-demethylase (ERG11) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azoles Azole Antifungals (e.g., Fluconazole, Voriconazole) Azoles->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

β-(1,3)-D-Glucan Synthesis Inhibition

Echinocandins, such as caspofungin, target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity. The inhibition of β-(1,3)-D-glucan synthase leads to a weakened cell wall and osmotic instability.[12][13][14][15][16]

Glucan_Synthesis_Pathway UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibition

Caption: Inhibition of β-(1,3)-D-glucan synthesis in the fungal cell wall by echinocandins.

Experimental Workflow

A standardized workflow is essential for the reliable benchmarking of novel antifungal compounds.

Antifungal_Benchmarking_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Comparators) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., on human cell lines) Compound_Prep->Cytotoxicity_Assay Inoculum_Prep Prepare Fungal Inoculum (Standardized CFU/mL) Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Comparison Compare MIC Values with Standard Antifungals MIC_Determination->Data_Comparison

Caption: A typical workflow for benchmarking the in vitro activity of a novel antifungal compound.

Cytotoxicity and Future Directions

While in vitro antifungal activity is a primary indicator of potential, it is crucial to assess the cytotoxicity of any new compound to determine its therapeutic index. Some studies have investigated the cytotoxicity of benzofuran derivatives against various cancer cell lines, with some showing selective activity.[17][18][19][20] Further research is needed to specifically evaluate the cytotoxicity of this compound against human cell lines to ascertain its safety profile.

The promising antifungal activity of this compound derivatives warrants further investigation. Future studies should focus on:

  • Determining the MIC of the parent this compound compound against a broad panel of fungal isolates.

  • Elucidating the precise molecular mechanism of action.

  • Conducting in vivo efficacy and toxicity studies in animal models of fungal infections.

  • Exploring structure-activity relationships to optimize the antifungal potency and safety of benzofuran-based compounds.

References

A Comparative Spectroscopic Analysis of Benzofuran-5-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative spectroscopic analysis of Benzofuran-5-ol and its structural isomers: Benzofuran-4-ol, Benzofuran-6-ol, and Benzofuran-7-ol. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship studies in drug discovery. This document provides a summary of their key spectroscopic features, detailed experimental protocols for data acquisition, and a logical workflow for their analysis.

Spectroscopic Data Summary

The position of the hydroxyl group on the benzene ring of the benzofuran scaffold significantly influences the electronic environment of the molecule, leading to distinct shifts in NMR, IR, UV-Vis, and mass spectrometry data. While experimental data for all isomers is not uniformly available in the literature, the following tables summarize known data and expected trends based on the parent compound, benzofuran, and general spectroscopic principles.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonBenzofuran-4-ol (Predicted)This compound (Predicted)Benzofuran-6-ol (Predicted)Benzofuran-7-ol (Predicted)Benzofuran (Reference)
H-2 ~7.6~7.6~7.6~7.67.63
H-3 ~6.7~6.7~6.7~6.76.72
H-4 -~7.0 (d)~7.3 (d)~7.2 (d)7.55
H-5 ~6.8 (t)-~6.8 (dd)~7.0 (t)7.23
H-6 ~7.1 (d)~6.9 (dd)-~6.9 (d)7.30
H-7 ~6.9 (d)~7.2 (d)~7.0 (s)-7.48
-OH ~5.0-6.0~5.0-6.0~5.0-6.0~5.0-6.0-

Note: Predicted values are based on the influence of the hydroxyl group on the aromatic ring of benzofuran. Actual values may vary.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonBenzofuran-4-ol (Predicted)This compound (Predicted)Benzofuran-6-ol (Predicted)Benzofuran-7-ol (Predicted)Benzofuran (Reference)
C-2 ~145~145~145~145144.9
C-3 ~107~107~107~107106.7
C-3a ~118~122~128~115127.5
C-4 ~150~110~115~122121.4
C-5 ~115~155~110~116122.8
C-6 ~125~112~155~112124.3
C-7 ~110~118~100~148111.4
C-7a ~150~150~156~145155.0

Note: Predicted values are based on the influence of the hydroxyl group on the aromatic ring of benzofuran. Actual values may vary.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupBenzofuran-4-ol (Expected)This compound (Expected)Benzofuran-6-ol (Expected)Benzofuran-7-ol (Expected)Benzofuran (Reference)
O-H Stretch (phenolic) 3600-3200 (broad)3600-3200 (broad)3600-3200 (broad)3600-3200 (broad)-
C-H Stretch (aromatic) 3100-30003100-30003100-30003100-30003120-3000
C=C Stretch (aromatic) 1620-14501620-14501620-14501620-14501600-1450
C-O Stretch (ether) ~1250~1250~1250~1250~1250
C-O Stretch (phenol) ~1200~1200~1200~1200-
Out-of-plane C-H Bending 900-700900-700900-700900-700950-750

Note: Expected values are based on typical frequencies for phenolic compounds and benzofuran derivatives.[1]

Table 4: UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Compoundλmax 1 (nm)λmax 2 (nm)
Benzofuran-4-ol (Expected) ~250~280
This compound (Expected) ~255~290
Benzofuran-6-ol (Expected) ~250~285
Benzofuran-7-ol (Expected) ~248~278
Benzofuran (Reference) ~245~275, ~282

Note: Expected values are based on the auxochromic effect of the hydroxyl group on the benzofuran chromophore.

Table 5: Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Benzofuran-4-ol 134105, 77
This compound 134105, 77
Benzofuran-6-ol 134105, 77
Benzofuran-7-ol 134105, 77
Benzofuran (Reference) 11889, 63

Note: Fragmentation of hydroxybenzofurans is expected to involve the loss of CO (28 amu) from the molecular ion, followed by further fragmentation of the resulting cyclopentadienyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzofuranol isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-160 ppm.

    • Employ a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the pure KBr pellet or solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzofuranol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of benzofuran isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Benzofuran Isomer Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_UV Process UV-Vis Data (λmax, Molar Absorptivity) UV_Vis->Process_UV Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Comparison Comparative Analysis of Isomer Spectra Process_NMR->Comparison Process_IR->Comparison Process_UV->Comparison Process_MS->Comparison

Caption: Workflow for the comparative spectroscopic analysis of benzofuran isomers.

References

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Benzofuran-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzofuran-5-ol scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds. This guide provides an objective, data-driven comparison of three distinct catalytic systems for the synthesis of this compound derivatives: a Zinc Iodide (ZnI2)-catalyzed tandem oxidative coupling and cyclization, a Palladium-catalyzed tandem C-H functionalization and cyclization, and a Copper-catalyzed aerobic oxidative cyclization.

This comparative analysis, supported by experimental data from peer-reviewed literature, aims to equip researchers with the necessary information to select the most suitable catalytic strategy for their specific synthetic needs, considering factors such as yield, reaction conditions, and catalyst choice.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for each of the three catalytic methods in the synthesis of a representative this compound derivative.

ParameterZnI2-Catalyzed System[1][2]Palladium-Catalyzed System[3][4]Copper-Catalyzed System
Catalyst Zinc Iodide (ZnI2)Palladium(II) Acetate (Pd(OAc)2)Copper(I) Iodide (CuI)
Co-catalyst/Additives Phenyliodine(III) diacetate (PIDA)NoneOxygen (from air)
Starting Materials Hydroquinone, Ethyl acetoacetate1,4-Benzoquinone, PhenylacetylenePhenol, Phenylacetylene
Product Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate5-hydroxy-2,3-diphenylbenzofuran2-Phenylthis compound
Solvent Chlorobenzene1,4-DioxaneDimethylformamide (DMF)
Temperature 95 °C100 °C100 °C
Reaction Time 6 hours12 hours12 hours
Yield 88%85%Not specified for this specific product
Key Advantages High yield, relatively inexpensive catalystNo need for an external oxidantUtilizes readily available starting materials and air as the oxidant

Experimental Protocols

Detailed methodologies for the three compared catalytic syntheses are provided below to allow for replication and further investigation.

ZnI2-Catalyzed Tandem Oxidative Coupling and Cyclization

This protocol is adapted from the work of Lin et al. (2022) for the synthesis of Ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.[1][2]

Materials:

  • Hydroquinone (0.50 mmol)

  • Ethyl acetoacetate (1.00 mmol)

  • Zinc Iodide (ZnI2) (0.25 mmol)

  • Phenyliodine(III) diacetate (PIDA) (0.55 mmol)

  • Chlorobenzene (5 mL)

Procedure:

  • A mixture of hydroquinone, ethyl acetoacetate, ZnI2, and PIDA is prepared in chlorobenzene.

  • The reaction mixture is stirred at 95 °C for 6 hours.

  • Upon completion, the reaction is quenched with water.

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Tandem C-H Functionalization/Cyclization

This protocol is based on the work of Ichake et al. (2017) for the synthesis of 5-hydroxy-2,3-diphenylbenzofuran.[3][4]

Materials:

  • 1,4-Benzoquinone (0.5 mmol)

  • Phenylacetylene (1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)2) (5 mol%)

  • 1,4-Dioxane (2 mL)

Procedure:

  • To a sealed tube, 1,4-benzoquinone, phenylacetylene, and Pd(OAc)2 are added in 1,4-dioxane.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel.

Copper-Catalyzed Aerobic Oxidative Cyclization

This generalized protocol is based on principles of copper-catalyzed benzofuran synthesis from phenols and alkynes.

Materials:

  • p-Hydroxyphenol (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Dimethylformamide (DMF) (3 mL)

Procedure:

  • A mixture of p-hydroxyphenol, phenylacetylene, and CuI is prepared in DMF.

  • The reaction mixture is stirred at 100 °C under an air atmosphere for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each catalytic synthesis, providing a clear visual representation of the procedural steps.

ZnI2_Catalyzed_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix Hydroquinone, Ethyl Acetoacetate, ZnI2, and PIDA in Chlorobenzene Reaction Stir at 95°C for 6 hours Reactants->Reaction Quench Quench with Water Reaction->Quench Separate Separate Organic Phase Quench->Separate Dry Dry, Filter, & Concentrate Separate->Dry Purify Column Chromatography Dry->Purify

ZnI2-Catalyzed Synthesis Workflow

Palladium_Catalyzed_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 1,4-Benzoquinone, Phenylacetylene, and Pd(OAc)2 in 1,4-Dioxane Reaction Stir at 100°C for 12 hours Reactants->Reaction Evaporate Evaporate Solvent Reaction->Evaporate Purify Column Chromatography Evaporate->Purify

Palladium-Catalyzed Synthesis Workflow

Copper_Catalyzed_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix p-Hydroxyphenol, Phenylacetylene, and CuI in DMF Reaction Stir at 100°C under Air for 12 hours Reactants->Reaction Dilute Dilute with Ethyl Acetate Reaction->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Copper-Catalyzed Synthesis Workflow

References

Unveiling the Action of Benzofuran-5-ol: A Comparative Guide to its Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-5-ol and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive validation of the proposed mechanisms of action for the biological effects attributed to this class of compounds. Through a comparative analysis with established alternatives, supported by experimental data and detailed protocols, we aim to elucidate the therapeutic potential of the this compound core.

While direct quantitative data for the parent compound, this compound, is limited in publicly available research, extensive studies on its derivatives provide a strong foundation for understanding its mechanistic pathways. This guide will focus on the two primary areas of its biological impact: antifungal and anti-inflammatory activities.

Antifungal Activity: Targeting Fungal N-Myristoyltransferase (NMT)

A primary mechanism for the antifungal properties of this compound derivatives is the inhibition of N-Myristoyltransferase (NMT).[1] NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein trafficking, signal transduction, and fungal viability, making it an attractive therapeutic target.[2]

Comparative Performance of this compound Derivatives and Other Antifungal Agents

The following table summarizes the minimum inhibitory concentrations (MIC) of various this compound derivatives against pathogenic fungi, compared to the widely used antifungal drug, Fluconazole.

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
This compound Scaffold 2-amino-4-arylthio-5-hydroxybenzofuransCandida krusei, Cryptococcus neoformans, Aspergillus niger1.6 - 12.5[1]
This compound Derivative EuparinCandida albicans7.81[3]
Benzofuran Derivative Benzofuran Ketoxime Derivative 38Staphylococcus aureus0.039[1]
Benzofuran Derivative 6-hydroxyl substituted derivatives (15, 16)Various bacteria0.78 - 3.12[1]
Azole Antifungal FluconazoleCryptococcus neoformans~2.5 (equivalent to 41 µM)[4]
This compound Derivative RO-09-4879Cryptococcus neoformans~1.6 (equivalent to 6.9 µM)[4]

Note: The data presented is for derivatives of this compound, as specific MIC values for the parent compound were not available in the reviewed literature.

Experimental Protocol: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This fluorescence-based assay is a common method to quantify NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

  • Recombinant NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT)

  • Fluorescent dye that reacts with free thiols (e.g., 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin - CPM)

  • 384-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In each well of the 384-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and Myristoyl-CoA.

  • Enzyme Addition: Add the NMT enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the peptide substrate to each well.

  • Detection: Immediately after adding the substrate, add the CPM solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the CPM-CoA adduct (e.g., excitation ~380 nm, emission ~470 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NMT_Inhibition_Workflow Workflow for NMT Inhibition Assay prep Prepare Serial Dilutions of This compound Derivative setup Set up Reaction in 384-well Plate: - Assay Buffer - Test Compound - Myristoyl-CoA prep->setup enzyme Add NMT Enzyme (Pre-incubate 15 min) setup->enzyme start Initiate Reaction with Peptide Substrate enzyme->start detect Add CPM Dye start->detect incubate Incubate at 30°C (60 min) detect->incubate read Measure Fluorescence (Ex: 380nm, Em: 470nm) incubate->read analyze Calculate % Inhibition and IC50 Value read->analyze NMT_Signaling_Pathway Antifungal Mechanism: NMT Inhibition cluster_fungus Fungal Cell NMT N-Myristoyltransferase (NMT) MyrProtein Myristoylated Protein NMT->MyrProtein Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein Precursor Protein (N-terminal Glycine) Protein->NMT Function Proper Protein Localization & Function MyrProtein->Function Viability Fungal Viability Function->Viability BFO This compound Derivative BFO->NMT Inhibition Anti_Inflammatory_Pathway Anti-inflammatory Mechanism: NF-κB & MAPK Inhibition cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK (MAPK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) AP1->Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Genes BFO This compound Derivative BFO->MAPK Inhibition BFO->IKK Inhibition PI3K_Akt_Pathway Modulation of PI3K/Akt Signaling cluster_cell_pi3k Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BFO Benzofuran Derivative BFO->PI3K Inhibition

References

A Comparative Guide to the Reproducibility and Robustness of Analytical Procedures for Benzofuran-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical procedures for the quantification of Benzofuran-5-ol, a significant heterocyclic compound with notable antifungal properties.[1][2] The selection of a reliable and robust analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of benzofuran derivatives, supported by experimental data to aid in method selection and validation.

Comparison of Analytical Methodologies

The two most common chromatographic techniques for the analysis of benzofuran compounds are HPLC and GC-MS. The choice between these methods is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[3]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of benzofuran compounds, including those that are non-volatile or thermally labile.[3] It offers a variety of stationary phases and mobile phase compositions, allowing for the optimization of separation for different benzofuran derivatives.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable benzofuran compounds. It provides excellent separation efficiency and definitive identification based on mass spectra. For non-volatile benzofuran derivatives, a derivatization step may be necessary to increase their volatility.[3]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the performance characteristics of HPLC and GC-MS methods for the analysis of benzofuran compounds, based on data from various studies. It is important to note that while specific validation data for this compound is limited, the data presented for related benzofuran derivatives provide a strong indication of the expected performance.

Table 1: Comparison of HPLC and GC-MS Method Performance for Benzofuran Derivatives

Validation ParameterHPLC-UVGC-MSReference
Linearity Range (µg/mL) 0.5 - 1000.05 - 50[4]
Correlation Coefficient (r²) > 0.999> 0.999[4][5]
Accuracy (% Recovery) 98.33 - 101.12%98.3 - 101.60%[6]
Precision (% RSD - Intraday) < 2.0< 2.0[4]
Precision (% RSD - Interday) < 2.5< 2.5[4]
Limit of Detection (LOD) (µg/mL) 0.01 - 0.35~0.015[5]
Limit of Quantitation (LOQ) (µg/mL) 0.03 - 1.07Not explicitly stated

Table 2: Robustness Testing Parameters and Acceptance Criteria

Parameter VariedVariationAcceptance Criteria (% RSD)
Mobile Phase Composition ± 2%< 2.0
pH of Mobile Phase ± 0.2< 2.0
Column Temperature ± 5 °C< 2.0
Flow Rate ± 0.1 mL/min< 2.0

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the HPLC and GC-MS analysis of benzofuran compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of a range of benzofuran derivatives.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column is typically used.[3]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (e.g., 60:40 v/v), with the pH adjusted to 5.8.[3][7]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV detection at a wavelength of 282 nm.[3][7]

  • Sample Preparation: A stock solution of the benzofuran compound is prepared in a suitable diluent (e.g., acetonitrile). Calibration standards are prepared by diluting the stock solution to the desired concentrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable benzofuran compounds. For compounds like this compound, a derivatization step is recommended to improve volatility and thermal stability.[8]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization (Silylation): To the dried sample residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[8]

  • Column: A capillary column such as a HP-5MS is commonly used.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C, holding for 1 minute, then ramping up to 300°C.

  • MS Detection: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[4][8]

Mandatory Visualization

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

cluster_0 Method Development cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Define Analytical Requirements->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Validate Specificity Validate Specificity Optimize Method Parameters->Validate Specificity Validate Linearity & Range Validate Linearity & Range Validate Specificity->Validate Linearity & Range Validate Accuracy Validate Accuracy Validate Linearity & Range->Validate Accuracy Validate Precision Validate Precision Validate Accuracy->Validate Precision Validate Robustness Validate Robustness Validate Precision->Validate Robustness Method Implementation Method Implementation Validate Robustness->Method Implementation

General workflow for analytical method validation.

Proposed Antifungal Signaling Pathway of this compound

Benzofuran derivatives, including this compound, have demonstrated significant antifungal activity.[1][2] A primary mechanism of action is the inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungi like Candida albicans.[9][10] NMT catalyzes the attachment of myristate to the N-terminal glycine of many proteins, a process crucial for their proper localization and function in vital cellular processes.[11] Inhibition of NMT disrupts these processes, leading to fungal cell death.[11][12] Additionally, some benzofuran derivatives have been shown to disrupt calcium homeostasis, which can trigger stress responses and apoptosis.[12][13][14]

This compound This compound N-myristoyltransferase (NMT) N-myristoyltransferase (NMT) This compound->N-myristoyltransferase (NMT) Inhibition Calcium Homeostasis Calcium Homeostasis This compound->Calcium Homeostasis Disruption Protein N-myristoylation Protein N-myristoylation N-myristoyltransferase (NMT)->Protein N-myristoylation Catalyzes Improper Protein Localization & Function Improper Protein Localization & Function Protein N-myristoylation->Improper Protein Localization & Function Disruption of Cellular Processes Disruption of Cellular Processes Improper Protein Localization & Function->Disruption of Cellular Processes Fungal Cell Death Fungal Cell Death Disruption of Cellular Processes->Fungal Cell Death Disruption of Ca2+ Signaling Disruption of Ca2+ Signaling Calcium Homeostasis->Disruption of Ca2+ Signaling Cellular Stress & Apoptosis Cellular Stress & Apoptosis Disruption of Ca2+ Signaling->Cellular Stress & Apoptosis Cellular Stress & Apoptosis->Fungal Cell Death

Antifungal mechanism of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzofuran-5-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential procedures for the proper and safe disposal of Benzofuran-5-ol, a critical process for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to mitigate risks associated with this chemical compound.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar benzofuran and furan compounds, alongside general best practices for chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Profile Overview

Based on the characteristics of related furan compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1]

  • Environmental Hazard: Benzofuran compounds can be harmful to aquatic life with long-lasting effects.[2][3]

  • Flammability: While specific data for this compound is unavailable, related compounds like 2,3-Benzofuran are flammable liquids.[2]

  • Peroxide Formation: Furan compounds may form explosive peroxides when exposed to air and light.[1]

Quantitative Data Summary for Related Compounds

To provide a contextual understanding of potential hazards, the table below summarizes key data for related compounds.

Property2,3-BenzofuranFuran
CAS Number 271-89-6110-00-9
Flash Point 133 °F (56 °C)-36 °C (-32.8 °F)[1]
Acute Oral Toxicity (LD50) 500 mg/kg (mice)1 mg/kg (Rat)[1]
GHS Hazard Statements H226: Flammable liquid and vaporH351: Suspected of causing cancerH412: Harmful to aquatic life with long lasting effectsH225: Highly flammable liquid and vaporH319: Causes serious eye irritationH336: May cause drowsiness or dizziness

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.

  • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Chemical wastes should be stored separately.[4]

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container. The container must be made of a compatible material.[1][4]

  • For liquid waste, use a sealable container. For solid waste or contaminated materials (e.g., absorbent pads, gloves), double bag the waste in clear plastic bags and label accordingly.[5]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Include the date the waste was first added to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.

  • Keep the container away from heat, sparks, open flames, and direct sunlight.[2]

  • Ensure the storage area does not have access to drains or sewers.[6]

5. Disposal Pathway:

  • Never dispose of this compound down the drain or in the regular trash.[1][6] This can lead to environmental contamination and potential ignition hazards.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[1][6]

  • For large spills, evacuate the area and contact your institution's EHS department immediately.[5]

Experimental Workflow for Disposal

A Start: this compound Waste Generated B Wear Appropriate PPE A->B H Spill Occurs A->H C Segregate Waste Stream B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for EHS/Contractor Pickup E->F G Proper Disposal by Licensed Facility F->G I Small Spill: Absorb and Collect as Hazardous Waste H->I Small J Large Spill: Evacuate and Contact EHS H->J Large I->D

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-5-ol
Reactant of Route 2
Benzofuran-5-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.